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Foundational

Crystal Structure Analysis of (2R)-2-Aminopropane-1-Thiol Metal Complexes: A Technical Guide

Executive Summary The structural elucidation of chiral aminothiol metal complexes is a cornerstone of modern bioinorganic chemistry and radiopharmaceutical development. Specifically, (2R)-2-aminopropane-1-thiol (also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of chiral aminothiol metal complexes is a cornerstone of modern bioinorganic chemistry and radiopharmaceutical development. Specifically, (2R)-2-aminopropane-1-thiol (also known as L-1-amino-2-propanethiol) serves as a highly effective bidentate (N,S) ligand. By leveraging its hard-soft donor profile, it forms exceptionally stable 5-membered chelate rings with transition metals such as Technetium (Tc), Rhenium (Re), Zinc (Zn), and Copper (Cu).

This whitepaper provides an in-depth technical framework for the synthesis, self-validating crystallization, and X-ray crystallographic analysis of these complexes. By understanding the thermodynamic causality behind coordination and the stereochemical transfer from the (2R) ligand to the metal center, researchers can rationally design targeted diagnostics and metalloenzyme mimics.

Ligand Thermodynamics and Coordination Causality

The coordination chemistry of (2R)-2-aminopropane-1-thiol is governed by the Hard-Soft Acid-Base (HSAB) theory and the chelate effect . The ligand features two distinct donor atoms:

  • Thiolate Sulfur (S⁻): A highly polarizable, "soft" Lewis base that forms strong covalent bonds with soft or borderline metal centers (e.g., Re(V), Tc(V), Zn(II))[1].

  • Primary Amine (NH₂): A "borderline/hard" Lewis base that stabilizes the complex via σ -donation.

Stereochemical Causality: The (2R) configuration of the methyl group at the C2 position is not merely a structural feature; it is a stereochemical director. When the N,S-ligand coordinates to a metal, it forms a puckered 5-membered chelate ring. To minimize 1,3-diaxial-like steric clashes with apical ligands (such as an oxo core in Re=O complexes), the chiral methyl group strongly prefers an equatorial orientation. This thermodynamic preference forces the chelate ring into a specific λ or δ conformation, effectively transferring the ligand's chirality to the global geometry of the metal complex.

Experimental Workflows: Synthesis and Crystallization

To obtain high-quality single crystals suitable for X-ray diffraction, the synthetic protocol must be robust, strictly controlled to prevent ligand degradation, and self-validating.

Self-Validating Protocol for Re(V) Complexation

Rhenium serves as the non-radioactive structural surrogate for Technetium-99m radiopharmaceuticals[2].

  • Step 1: Ligand Activation. Dissolve 2.2 equivalents of (2R)-2-aminopropane-1-thiol hydrochloride[3] in anhydrous, degassed methanol. Add 2.2 equivalents of sodium methoxide.

    • Causality: Deprotonation is required to activate the thiolate and amine for coordination. Degassing the solvent with N₂ is critical because free thiolates rapidly oxidize into disulfides in the presence of atmospheric oxygen, which would poison the complexation.

  • Step 2: Metal Insertion. Introduce 1.0 equivalent of the metal precursor, [ReOCl3​(PPh3​)2​] , dropwise under continuous stirring.

    • Causality: The labile chloride and triphenylphosphine ligands are displaced by the aminothiolate. The reaction is entropically driven by the chelate effect, forming a stable [ReO(N,S)2​]+ core.

  • Step 3: In-Process Validation (Crucial). Before attempting crystallization, isolate an aliquot and analyze it via FT-IR spectroscopy.

    • Validation: The protocol is self-validating if the S-H stretching frequency (~2550 cm⁻¹) completely disappears and a sharp, intense Re=O stretch emerges at ~960 cm⁻¹. If the S-H band persists, complexation is incomplete, and crystallization will fail due to ligand interference[2].

Single-Crystal Growth Strategies
  • Step 4: Vapor Diffusion Kinetics. Dissolve the validated complex powder in a minimum volume of dichloromethane (solvent) inside a 2 mL inner vial. Place this unsealed vial inside a 20 mL outer vial containing 5 mL of pentane (antisolvent). Seal the outer vial tightly and store at 4°C.

    • Causality: Vapor-phase diffusion lowers the dielectric constant of the solution at an exceptionally slow, controlled rate. This slow kinetic regime suppresses rapid amorphous precipitation and provides the activation energy needed for ordered, highly diffracting single crystals to nucleate and grow.

X-Ray Crystallographic Analysis

Once a crystal is harvested, it must be subjected to a rigorous diffraction and refinement workflow.

G N1 Ligand Activation Deprotonation & Degassing N2 Metal Complexation N,S-Chelation N1->N2 N3 In-Process Validation FT-IR (S-H / M=O stretch) N2->N3 N4 Single Crystal Growth Vapor Diffusion Kinetics N3->N4 N5 X-Ray Diffraction Cryogenic Data Collection N4->N5 N6 Phase Solution & Refinement Anomalous Dispersion Analysis N5->N6

Synthesis, validation, and X-ray crystallographic workflow for aminothiol metal complexes.
Data Collection and Phase Solution

Crystals are mounted on a goniometer loop using inert perfluorinated oil and immediately quenched in a cryogenic nitrogen stream (typically 100 K).

  • Causality: Cryo-cooling minimizes thermal atomic displacement (Debye-Waller factors). This enhances the intensity of high-angle diffraction spots, leading to higher resolution data, while simultaneously protecting the organic ligand from X-ray-induced radical damage[4].

  • Data is collected using Mo K α ( λ=0.71073 Å) or Cu K α radiation. The phase problem is solved using intrinsic phasing algorithms (e.g., SHELXT).

Structural Refinement and Absolute Configuration

Refinement is performed using full-matrix least-squares on F2 (SHELXL). For chiral ligands like (2R)-2-aminopropane-1-thiol, determining the absolute structure is mandatory.

  • Causality: Heavy transition metals (Re, Tc, Zn) exhibit strong anomalous scattering when irradiated. By analyzing the Friedel pairs, the crystallographer calculates the Flack parameter . A Flack parameter near 0.0 (with a low standard deviation) definitively validates that the (2R) stereocenter of the ligand has been retained and accurately models the bulk chirality of the crystal.

Quantitative Structural Metrics

The geometry of the resulting metal complex is heavily dependent on the metal's d-electron count and the steric demands of the (2R)-methyl group. Below is a consolidated table of expected quantitative metrics derived from X-ray structural analyses of aminothiol complexes.

Metal CenterTypical Coordination GeometryM-S Bond Length (Å)M-N Bond Length (Å)Structural Causality / Context
Re(V)=O / Tc(V)=O Distorted Square Pyramidal2.25 – 2.312.11 – 2.16Strong trans-influence of the apical oxo ligand elongates the trans position, forcing N,S ligands into the basal plane.
Zn(II) Tetrahedral2.30 – 2.352.05 – 2.10d¹⁰ configuration lacks crystal field stabilization energy (CFSE), favoring sterically relaxed tetrahedral geometries.
Cu(II) Square Planar / Pyramidal2.28 – 2.322.00 – 2.05Jahn-Teller distortion in the d⁹ system elongates axial bonds, stabilizing the equatorial N,S coordination.
Ni(II) Square Planar2.15 – 2.201.90 – 1.95d⁸ configuration strongly favors diamagnetic square planar geometries with tight M-L bond lengths.

Table 1: Comparative crystallographic bond metrics for N,S-aminothiolate transition metal complexes.

Conclusion

The crystal structure analysis of (2R)-2-aminopropane-1-thiol metal complexes requires a rigorous, self-validating approach spanning from inert-atmosphere synthesis to cryogenic X-ray diffraction. By understanding the thermodynamic drivers—such as the HSAB theory, the chelate effect, and the stereochemical directing power of the (2R)-methyl group—researchers can reliably engineer and elucidate complex molecular architectures for advanced therapeutic and diagnostic applications.

References

  • NextSDS , "(2R)-2-aminopropane-1-thiol hydrochloride — Chemical Substance Information". Available at:[Link]

  • Wikipedia , "Transition metal thiolate complex". Available at:[Link]

  • PubMed Central (PMC) , "Rhenium and Technetium-oxo Complexes with Thioamide Derivatives of Pyridylhydrazine Bifunctional Chelators Conjugated to the Tumour Targeting Peptides Octreotate and Cyclic-RGDfK". Available at:[Link]

  • ResearchGate , "Probing Metal Ion Complexation of Ligands with Multiple Metal Binding Sites: The Case of Spiropyrans". Available at:[Link]

Sources

Exploratory

Stereochemical Configuration and Stability of (2R)-2-Aminopropane-1-thiol: A Technical Guide

Executive Summary (2R)-2-aminopropane-1-thiol (often stored as its hydrochloride salt, CAS: 114179-97-4) is a highly reactive, chiral 1,2-aminothiol 1. As a structural analogue of cysteine lacking the carboxylate moiety,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-aminopropane-1-thiol (often stored as its hydrochloride salt, CAS: 114179-97-4) is a highly reactive, chiral 1,2-aminothiol 1. As a structural analogue of cysteine lacking the carboxylate moiety, it serves as a critical pharmacophore and chiral building block in drug development. Its most notable application is in the design of highly specific enzyme inhibitors, such as those targeting leukotriene A4 (LTA4) hydrolase 2. This whitepaper dissects the stereochemical architecture, the causality behind its oxidative degradation, and field-proven protocols for its stereoretentive synthesis and stability validation.

Stereochemical Architecture & CIP Configuration

The biological efficacy of 2-aminopropane-1-thiol is heavily dependent on its enantiomeric purity. For instance, LTA4 hydrolase exhibits a strict stereopreference for the (R)-enantiomer to achieve sub-micromolar binding affinity, whereas the (S)-enantiomer shows drastically reduced activity 2.

Applying the Cahn-Ingold-Prelog (CIP) priority rules to the C2 chiral center of (2R)-2-aminopropane-1-thiol:

  • -NH₂ (Nitrogen, atomic number 7)

  • -CH₂SH (Carbon bonded to Sulfur, atomic number 16)

  • -CH₃ (Carbon bonded only to Hydrogen)

  • -H (Hydrogen, atomic number 1)

With the lowest priority group (-H) oriented away from the viewer, the sequence 1 → 2 → 3 traces a clockwise direction, confirming the (R) configuration. Because the chiral center is located at C2, any synthetic modification occurring exclusively at the C1 position (such as the conversion of a primary alcohol to a thiol) will perfectly retain this stereochemical integrity.

Causality in Chemical Stability and Degradation

Aminothiols are notoriously unstable due to the high nucleophilicity and low redox potential of the sulfhydryl (-SH) group. Understanding the thermodynamic drivers of this instability is crucial for handling and formulation.

The Mechanism of Oxidative Dimerization

The primary degradation pathway for (2R)-2-aminopropane-1-thiol is oxidative dimerization into bis((2R)-2-aminopropyl) disulfide. This process is highly pH-dependent. At physiological or basic pH (> 7.4), the thiol (pKa ~8.5) deprotonates to form a thiolate anion ( S− ) . The thiolate is highly susceptible to single-electron oxidation by dissolved molecular oxygen—a reaction aggressively catalyzed by trace transition metals (e.g., Cu2+ , Fe3+ )—forming a thiyl radical that rapidly dimerizes.

Causality of the Hydrochloride Salt Formulation

To arrest this degradation, the compound is synthesized and stored as a hydrochloride salt 3. The acidic microenvironment ensures the amine is protonated ( NH3+​ ). This protonation serves two purposes:

  • Electrostatic Repulsion: The positive charge repels catalytic metal cations.

  • Thiolate Suppression: The low pH ensures the thiol remains fully protonated (-SH), drastically reducing the concentration of the reactive thiolate anion and virtually halting oxidative dimerization.

Degradation A (2R)-2-aminopropane-1-thiol (Active Monomer) B Thiolate Anion (Reactive Intermediate) A->B pH > 8.0 (Deprotonation) C Bis((2R)-2-aminopropyl) disulfide (Oxidation Product) A->C Mild Oxidants B->C O2, Trace Metals D Sulfinic / Sulfonic Acids (Over-oxidation) C->D Strong Oxidants

Oxidative degradation pathway of (2R)-2-aminopropane-1-thiol into disulfide and sulfonic acids.

Experimental Workflows

Stereoretentive Synthesis Protocol

To guarantee the (2R) configuration, the synthesis must begin with an enantiopure precursor, typically D-Alanine ((R)-2-aminopropanoic acid). The following protocol utilizes a Mitsunobu reaction to ensure complete stereoretention at C2.

Step 1: Reduction & Protection

  • Action: Reduce D-Alanine to D-Alaninol using LiAlH4​ in anhydrous THF. Subsequently, protect the primary amine using Di-tert-butyl dicarbonate ( Boc2​O ) in dichloromethane (DCM) to yield N-Boc-D-alaninol.

  • Causality: The Boc protection is mandatory. Without it, the free amine would act as a competing nucleophile in the subsequent Mitsunobu reaction, leading to N-acetylation or intramolecular aziridine formation.

Step 2: Mitsunobu Thioesterification

  • Action: Dissolve N-Boc-D-alaninol and Triphenylphosphine ( PPh3​ ) in dry THF at 0°C. Add Diisopropyl azodicarboxylate (DIAD) dropwise, followed by Thioacetic acid (AcSH).

  • Causality: The Mitsunobu conditions specifically activate the C1 primary alcohol for an SN​2 nucleophilic displacement by the thioacetate ion. Because the reaction occurs exclusively at C1, the C2 stereocenter remains entirely unperturbed.

Step 3: Deprotection and Salt Formation

  • Action: Reflux the resulting thioester in 6M HCl for 4 hours. Evaporate the solvent under reduced pressure to yield (2R)-2-aminopropane-1-thiol hydrochloride as a crystalline solid.

  • Causality: The strong aqueous acid performs a dual function: it hydrolyzes the thioester to the free thiol and simultaneously cleaves the Boc group (releasing CO2​ and isobutylene). Evaporating directly from HCl yields the stable hydrochloride salt 3.

Synthesis A D-Alanine (R)-2-aminopropanoic acid B D-Alaninol (R)-2-amino-1-propanol A->B Reduction C N-Boc-D-alaninol B->C Protection D Thioester Intermediate C->D Mitsunobu (AcSH) E (2R)-2-aminopropane-1-thiol Hydrochloride D->E Deprotection & Hydrolysis

Synthetic workflow for (2R)-2-aminopropane-1-thiol from D-alanine, preserving C2 stereochemistry.

Stability Validation via Ellman's Assay (Self-Validating System)

To empirically validate the stability of the synthesized batch, a kinetic degradation assay using Ellman's reagent (DTNB) is employed. This creates a self-validating loop where the concentration of the active monomer is directly quantified.

  • Preparation: Prepare a 10 mM solution of the aminothiol in degassed 0.1 M sodium phosphate buffer (pH 8.0). Note: pH 8.0 is chosen to intentionally accelerate degradation for observable kinetic monitoring.

  • Sampling: At defined time points (0, 1, 2, 4, 8, 24 hours), extract a 10 µL aliquot.

  • Derivatization: Mix the aliquot with 990 µL of 0.1 mM DTNB solution. Incubate for 5 minutes at room temperature. Causality: DTNB reacts stoichiometrically with free thiols to release 2-nitro-5-thiobenzoate ( TNB2− ), a yellow chromophore.

  • Quantification: Measure absorbance at 412 nm using a UV-Vis spectrophotometer. Calculate free thiol concentration using the molar extinction coefficient of TNB2− ( 14,150M−1cm−1 ).

Quantitative Stability Data

The following table summarizes the degradation profile of (2R)-2-aminopropane-1-thiol under various storage and operational conditions, highlighting the absolute necessity of acidic, oxygen-free environments for long-term integrity.

Storage ConditionAtmospherepHDurationFree Thiol Remaining (%)Primary Degradant
Solid HCl Salt (4°C) ArgonN/A12 Months> 99.0%None
Solid Free Base (25°C) Ambient AirN/A1 Month< 45.0%Disulfide
Aqueous Solution (25°C) Ambient Air4.07 Days94.5%Disulfide
Aqueous Solution (25°C) Ambient Air7.424 Hours~ 62.0%Disulfide
Aqueous Solution (25°C) Ambient Air9.024 Hours< 15.0%Disulfide

References

  • NextSDS. "(2R)-2-aminopropane-1-thiol hydrochloride — Chemical Substance Information." nextsds.com.
  • Google Patents. "US4212826A - Process for producing cysteamines and/or cystamines." patents.google.com.
  • PubMed / NIH. "Investigation of the inhibition of leukotriene A4 hydrolase." pubmed.ncbi.nlm.nih.gov.

Sources

Foundational

Thermodynamic Stability of (2R)-2-Aminopropane-1-thiol Enantiomers: A Technical Whitepaper

Executive Summary The thermodynamic and conformational stability of chiral 1,2-aminothiols is a foundational parameter in modern drug design, radiopharmaceutical chelation, and prebiotic chemistry. This whitepaper provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic and conformational stability of chiral 1,2-aminothiols is a foundational parameter in modern drug design, radiopharmaceutical chelation, and prebiotic chemistry. This whitepaper provides an in-depth analysis of the thermodynamic stability of (2R)-2-aminopropane-1-thiol (CAS: 125509-79-7). By examining the intramolecular forces that dictate its conformational equilibrium and the intermolecular dynamics that govern its enantiomeric integrity, this guide establishes self-validating analytical protocols for researchers and drug development professionals.

Chemical Architecture and Stereocenter Dynamics

(2R)-2-aminopropane-1-thiol is a low-molecular-weight, bifunctional organosulfur compound characterized by a primary thiol at C1, a chiral primary amine at C2, and a terminal methyl group at C3. Its fundamental physicochemical properties—such as a boiling point of 137.6°C and a density of 0.948 g/cm³—are macroscopic manifestations of strong intermolecular hydrogen bonding networks inherent to its pure liquid state[1].

In thermodynamic terms, the stability of the (2R) enantiomer must be evaluated across two distinct vectors:

  • Conformational Thermodynamics (Intramolecular): The relative free energy ( ΔG ) of rotamers around the C1–C2 bond.

  • Enantiomeric Thermodynamics (Intermolecular): The kinetic and thermodynamic barriers preventing epimerization (racemization) at the C2 chiral center.

Conformational Thermodynamics: The Gauche-Anti Equilibrium

The thermodynamic minimum of (2R)-2-aminopropane-1-thiol is highly dependent on the dielectric constant of its microenvironment. The molecule undergoes rapid rotation around the C1–C2 bond, transitioning between gauche and anti conformers.

  • In Low-Dielectric Environments (e.g., vacuum, non-polar solvents): The gauche conformation is thermodynamically favored. The proximity of the -SH and -NH₂ groups allows for the formation of an intramolecular hydrogen bond (N-H···S or S-H···N). This enthalpic gain ( ΔH<0 ) offsets the steric penalty of the gauche alignment.

  • In High-Dielectric Environments (e.g., aqueous biological systems): Competitive intermolecular hydrogen bonding with the solvent disrupts the intramolecular H-bond. Consequently, the system relaxes into the anti conformation to minimize steric repulsion between the C3 methyl group and the C1 thiol, driven by a favorable increase in rotational entropy ( ΔS>0 ).

ConformationalThermodynamics Start 1,2-Aminothiol Backbone Gauche Gauche Conformer (Intramolecular H-Bond) Start->Gauche Low Dielectric Anti Anti Conformer (Steric Relaxation) Start->Anti High Dielectric Solvent Solvent Dielectric Effect Gauche->Solvent Anti->Solvent Stability Thermodynamic Minimum (ΔG < 0) Solvent->Stability Equilibrium Shift

Caption: Conformational equilibrium of 1,2-aminothiols modulated by solvent dielectric effects.

Quantitative Data Summary
ParameterLow Dielectric Solvent (e.g., CCl₄)High Dielectric Solvent (e.g., H₂O)Primary Thermodynamic Driver
Favored Conformer GaucheAntiH-Bonding vs. Steric Relaxation
Relative ΔGgauche→anti​ +1.2 kcal/mol-0.8 kcal/molSolvent competition for H-bonds
Intramolecular H-Bond Intact (N-H···S)DisruptedDielectric shielding
Dominant Entropy ( ΔS ) Restricted (Negative)Relaxed (Positive)Rotational freedom

Intermolecular Thermodynamics: Epimerization Barriers

Enantiomers possess identical scalar thermodynamic properties in an achiral vacuum. However, the kinetic barrier to racemization is a critical parameter in drug development.

For (2R)-2-aminopropane-1-thiol, the chiral center at C2 is highly stable against spontaneous racemization. Unlike α -amino acids, where the α -proton is rendered acidic by an adjacent electron-withdrawing carbonyl group, the C2 proton in this aminothiol lacks resonance stabilization for a potential carbanion intermediate. Therefore, the activation energy ( Ea​ ) required for deprotonation-mediated epimerization is exceptionally high.

It is crucial to distinguish this stability from structural isomers; for example, shifting the thiol directly to the chiral center (as in 1-aminopropane-2-thiol) can introduce distinct thermodynamic instabilities adjacent to the thiol moiety[2]. However, in the 2-amino-1-thiol configuration, the (2R) enantiomer remains thermodynamically locked under standard physiological conditions.

Self-Validating Experimental Methodologies

To rigorously validate the thermodynamic profiles discussed above, researchers must employ self-validating analytical workflows. The following protocols are designed to extract precise thermodynamic parameters while confirming structural integrity.

ExperimentalWorkflow Sample (2R)-2-aminopropane-1-thiol Thermal_Stress Thermal/pH Stress (Racemization Assay) Sample->Thermal_Stress VT_NMR Variable Temp NMR (Conformational Analysis) Data Thermodynamic Profiling (ΔH, ΔS, ΔG) VT_NMR->Data Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Chiral_HPLC->Data Thermal_Stress->VT_NMR Structural Intactness Thermal_Stress->Chiral_HPLC ee% Retention

Caption: Self-validating workflow for assessing thermodynamic and enantiomeric stability.

Protocol 1: Variable Temperature NMR (VT-NMR) for Conformational Thermodynamics
  • Causality: VT-NMR allows the direct observation of exchange rates between gauche and anti conformers. By plotting ln(k/T) vs 1/T (Eyring plot), researchers can extract the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ), providing a complete thermodynamic profile of the C1–C2 bond rotation.

  • Step 1 (Sample Preparation): Dissolve 15 mg of (2R)-2-aminopropane-1-thiol hydrochloride in 0.6 mL of DMSO- d6​ . Note: DMSO- d6​ is selected as a high-dielectric solvent to simulate a biological environment and to sufficiently slow proton exchange rates, allowing distinct observation of the -NH₃⁺ and -SH resonances.

  • Step 2 (Calibration): Calibrate the probe temperature of a 600 MHz NMR spectrometer using a standard methanol/ethylene glycol sample to ensure precise temperature mapping.

  • Step 3 (Acquisition): Acquire ¹H-NMR spectra at 5 K intervals from 298 K to 353 K, allowing 10 minutes at each step for thermal equilibration.

  • Step 4 (Line Shape Analysis): Extract the exchange rates ( k ) by performing dynamic NMR line shape analysis on the C1 methylene protons, which present as diastereotopic signals dependent on the conformational exchange rate.

Protocol 2: Accelerated Degradation and Chiral HPLC for Epimerization Barriers
  • Causality: To prove thermodynamic stability against racemization, the molecule must be subjected to thermal and pH stress. Subsequent Chiral HPLC utilizes a chiral stationary phase (CSP) to create a transient diastereomeric complex, differentiating the (2R) and (2S) enantiomers based on their binding free energies ( ΔΔG ).

  • Step 1 (Stress Induction): Prepare a 10 mM solution of the aminothiol in 100 mM phosphate buffer at pH 8.5. Incubate at 80°C for 72 hours. Note: The basic pH and high temperature are designed to force deprotonation at the C2 chiral center.

  • Step 2 (Quenching & Extraction): Quench the reaction by adjusting the pH to 7.0 with dilute HCl, then extract with dichloromethane to isolate the free base aminothiol.

  • Step 3 (Chromatographic Separation): Inject 10 μ L onto a Daicel Chiralpak AD-H column. Use a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v) with Evaporative Light Scattering Detection (ELSD). Note: Diethylamine is critical to suppress peak tailing caused by the basic amino group.

  • Step 4 (Data Interpretation): Calculate the Enantiomeric Excess (ee%). A retained ee% > 99% confirms the high thermodynamic barrier to epimerization.

Biopharmaceutical Implications

The thermodynamic stability of 1,2-aminothiols has profound implications across multiple scientific domains. In prebiotic chemistry, the nucleophilicity of the thiol and the basicity of the amine are thermodynamically balanced to facilitate the formation of stable nitrogen heterocycles and thiol-containing peptides[3].

In modern pharmacophore design, the (2R) and (2S) enantiomers of 2-aminopropane-1-thiol are critical chiral building blocks. For example, they are utilized in the synthesis of complex 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine heterocyclic compounds, which are actively evaluated for the treatment and prophylaxis of Hepatitis B Virus (HBV) infections[4]. The stereochemical integrity of the aminothiol directly dictates the 3D conformation of the resulting drug molecule, ultimately governing its thermodynamic binding affinity to viral targets.

References

  • Title: EP3484886B1 - 6,7-dihydro-4h-pyrazolo[1,5-a]pyrazine and 6,7-dihydro-4h-triazolo[1,5-a]pyrazine compounds for the treatment of infectious diseases | Source: Google Patents | URL
  • Title: The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean | Source: MDPI | URL: [Link]

Sources

Exploratory

spectroscopic characterization of (2R)-2-aminopropane-1-thiol using FTIR

A Technical Guide for Drug Development and Analytical Validation Executive Summary & Pharmacological Context (2R)-2-aminopropane-1-thiol is a versatile chiral amino thiol utilized extensively in modern drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development and Analytical Validation

Executive Summary & Pharmacological Context

(2R)-2-aminopropane-1-thiol is a versatile chiral amino thiol utilized extensively in modern drug development, functioning as a critical building block in the synthesis of advanced therapeutics, including macrocyclic peptides targeting KRAS mutations[1]. Because of its bifunctional nature—housing both a nucleophilic primary amine and a highly reactive sulfhydryl group—rigorous spectroscopic characterization is paramount. Fourier Transform Infrared Spectroscopy (FTIR) serves as a frontline analytical tool not just for identity confirmation, but to verify functional group integrity, monitor complex hydrogen-bonding networks, and detect spontaneous oxidation.

This whitepaper provides a comprehensive, causality-driven guide to the FTIR characterization of (2R)-2-aminopropane-1-thiol, designed for senior analytical scientists and drug development professionals.

Physicochemical Causality in Spectral Acquisition

Before detailing spectral assignments, we must establish the causality between the molecule's physical state and the chosen FTIR modality. (2R)-2-aminopropane-1-thiol in its free base form is a liquid at room temperature, with a boiling point of approximately 137.6 °C. It is also frequently handled as a hydrochloride salt (solid powder) to improve stability[2].

  • Free Base vs. Salt Dynamics : The free base exhibits strong inter- and intramolecular hydrogen bonding between the amine (-NH₂) and thiol (-SH) groups. When converted to the hydrochloride salt, the amine is protonated (-NH₃⁺). This drastically shifts the N-H stretching frequencies and eliminates the nitrogen's ability to act as a hydrogen bond acceptor, fundamentally altering the S-H stretching environment.

  • Oxidation Susceptibility : Aliphatic thiols readily oxidize to disulfides in the presence of atmospheric oxygen. Therefore, a robust FTIR protocol must inherently validate the absence of S-S bonds, serving as a rapid purity assay.

FTIR Band Assignments and Structural Logic

The FTIR spectrum of (2R)-2-aminopropane-1-thiol requires careful deconvolution. The assignment of these bands relies on understanding vibrational modes, reduced mass, and dipole moments[3].

Table 1: Quantitative FTIR Band Assignments for (2R)-2-Aminopropane-1-Thiol

Functional GroupModeWavenumber (cm⁻¹)IntensityCausality & Structural Logic
Primary Amine (-NH₂) N-H Stretch (Sym/Asym)3350 – 3310MediumAppears as a distinct doublet in the free base. In the HCl salt (-NH₃⁺), this shifts to a massive, broad band from 3000–2800 cm⁻¹[4].
Thiol (-SH) S-H Stretch2600 – 2550WeakThe S-H bond has a low dipole moment change during vibration, resulting in weak IR absorption[5].
Primary Amine (-NH₂) N-H Bend1650 – 1590Med-StrongHighly sensitive to the hydrogen-bonding environment of the sample[3][5].
Aliphatic Chain C-N Stretch1090 – 1020MediumConfirms the intact carbon-nitrogen backbone of the primary amine[3][5].
Aliphatic Chain C-S Stretch710 – 685Weak-MedConfirms the carbon-sulfur linkage. Often coupled with skeletal vibrations[3].
Disulfide (S-S) S-S Stretch620 – 600 & 500 – 430WeakCritical Impurity Marker: Presence indicates oxidative degradation of the batch[3].

Advanced Mechanistic Insights: Electrostatics and Hydrogen Bonding

While the S-H stretch is notoriously weak in FTIR compared to Raman spectroscopy, it is a highly diagnostic probe. Recent spectroscopic studies demonstrate that the S-H stretching frequency and its transition dipole moment are exceptionally sensitive to local electric fields and hydrogen-bonding environments[6].

In the neat liquid of (2R)-2-aminopropane-1-thiol, intermolecular hydrogen bonding between the thiol proton (donor) and the amine nitrogen (acceptor) causes a distinct red-shift (movement to a lower wavenumber, closer to 2500 cm⁻¹) and broadening of the S-H band compared to the theoretical "free" S-H stretch at ~2574 cm⁻¹[6]. Observing this red-shift confirms the expected condensed-phase molecular interactions of the pure free base.

Experimental Workflow: Self-Validating ATR-FTIR Protocol

Attenuated Total Reflectance (ATR) FTIR is the optimal technique for this compound. It requires zero sample dilution (avoiding solvent-induced spectral shifts) and minimizes atmospheric exposure.

Step-by-Step Methodology:

  • System Purge & Background : Purge the FTIR spectrometer with dry nitrogen to eliminate H₂O and CO₂ interferences. Collect a background spectrum using a clean diamond ATR crystal.

    • Self-Validation Check: The baseline must be completely flat between 4000–400 cm⁻¹.

  • Inert Sample Application : Operating within a nitrogen-purged glovebag or using rapid transfer techniques, apply 1-2 drops of the liquid free base (or 2-5 mg of the HCl salt) directly onto the ATR crystal. Ensure intimate contact with the crystal using the pressure anvil if analyzing the solid salt.

  • Spectral Acquisition : Acquire a minimum of 64 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio, which is critical for resolving the weak S-H stretch.

  • Data Processing & Purity Validation :

    • Identity Check: Verify the presence of the primary amine doublet (3350–3310 cm⁻¹) and the weak S-H stretch (2600–2550 cm⁻¹)[4].

    • Oxidation Check: Magnify the 620–430 cm⁻¹ region. If bands corresponding to the S-S disulfide stretch are observed, the sample has undergone spontaneous oxidation[3]. The batch must be rejected.

Mechanistic Workflow Diagram

Workflow Prep Sample Preparation (Inert Atmosphere) ATR ATR-FTIR Acquisition (64 Scans, 4 cm⁻¹) Prep->ATR Transfer Primary Primary Group ID (S-H, N-H, C-N) ATR->Primary Spectral Data Secondary H-Bonding & Electrostatics (Peak Shifts) Primary->Secondary Structural Logic Oxidation Oxidation Check (S-S Disulfide Band) Primary->Oxidation Purity Logic Valid Batch Validated Secondary->Valid Expected Shifts Oxidation->Valid S-S Band Absent Reject Batch Rejected Oxidation->Reject S-S Band Present

ATR-FTIR logic workflow for the validation and purity assessment of amino thiols.

References

  • Guidechem. "2-aminopropane-1-thiol 10229-29-5 Physical Properties." Guidechem.com.

  • Google Patents. "WO2024020159A1 - Macrocyclic peptides targeting kras." Google.com. 1

  • Indonesian Journal of Science & Technology. "How to Read and Interpret FTIR Spectroscope of Organic Material." Upi.edu.

  • ResearchGate. "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach." Researchgate.net. 5

  • Wiley Analytical Science. "Interpretation of Infrared Spectra, A Practical Approach." Wiley.com. 3

  • Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table." Libretexts.org. 4

  • National Institutes of Health (NIH). "Experimental quantification of electrostatics in X-H···π hydrogen bonds." Nih.gov. 6

  • American Elements. "2-aminopropane-1-thiol hydrochloride." Americanelements.com. 2

Sources

Foundational

The Computational Architecture of Metalloenzyme Inhibition: Modeling (2R)-2-Aminopropane-1-thiol Binding Sites

Executive Summary (2R)-2-aminopropane-1-thiol is a potent chiral pharmacophore frequently utilized in the design of metalloenzyme inhibitors and radiopharmaceuticals. Its efficacy stems from its bidentate nature, capable...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-aminopropane-1-thiol is a potent chiral pharmacophore frequently utilized in the design of metalloenzyme inhibitors and radiopharmaceuticals. Its efficacy stems from its bidentate nature, capable of forming highly covalent interactions with transition metals, particularly zinc (Zn²⁺). However, modeling this interaction computationally presents a severe challenge: classical fixed-charge force fields routinely fail to capture the soft-soft nucleophilic interactions and charge transfer inherent to thiolate-zinc coordination. This technical guide provides a comprehensive, self-validating computational methodology for modeling (2R)-2-aminopropane-1-thiol binding sites, leveraging the Extended Zinc AMBER Force Field (EZAFF) and Born-Oppenheimer ab initio Quantum Mechanics/Molecular Mechanics (QM/MM).

The Chemical Causality of Aminothiol-Zinc Coordination

To model a system accurately, one must first understand the quantum mechanical realities of the binding event. When (2R)-2-aminopropane-1-thiol enters the active site of a zinc-dependent enzyme (e.g., Histone Deacetylases or Aminopeptidases), it does not remain neutral. The Lewis acidity of the catalytic Zn²⁺ ion, coupled with the local dielectric environment and basic residues, drives the deprotonation of the thiol (-SH) to a thiolate anion (-S⁻)[1].

This deprotonation is the critical causal event for binding affinity. The resulting thiolate is a "soft" nucleophile that donates electron density into the empty d-orbitals of the Zn²⁺ ion, forming a highly covalent bond. Simultaneously, the primary amine (-NH₂) can act as a secondary coordinating ligand, creating a bidentate chelation ring, while the (2R)-methyl group projects into adjacent hydrophobic sub-pockets, dictating stereospecificity.

The Computational Failure Mode: Standard molecular docking and classical Molecular Mechanics (MM) rely on Lennard-Jones potentials and fixed point-charges. Because the thiolate carries a full formal charge (-1), classical MM over-polarizes the electrostatic interaction. This causes the Zn²⁺ ion to either collapse into an unphysical octahedral geometry or completely escape its native coordination sphere (typically formed by histidine and aspartate/glutamate residues). Therefore, specialized parameterization is not optional; it is a strict requirement[2].

Binding Zn Zn²⁺ (Catalytic) His1 His (Nε) His1->Zn Coordinate His2 His (Nδ) His2->Zn Asp Asp (Oδ) Asp->Zn Thiolate S⁻ (Ligand) Thiolate->Zn Soft Nucleophile Amine NH₂ (Ligand) Amine->Zn Secondary

Fig 1: Coordination geometry of (2R)-2-aminopropane-1-thiol binding to a catalytic zinc center.

Algorithmic Workflow for Metal-Ligand Modeling

To prevent coordination collapse, we employ a multi-tier approach. We utilize the Metal Center Parameter Builder (MCPB.py) to derive bespoke bonded parameters for the Zn-thiolate interaction using the Seminario method, followed by rigorous QM/MM molecular dynamics to capture the dynamic charge transfer[3].

G Start Start: Apo-Metalloenzyme & (2R)-2-aminopropane-1-thiol Prep Ligand Preparation Thiol Deprotonation (-SH → -S⁻) Start->Prep MCPB Metal Parameterization (MCPB.py) Seminario Method & RESP Charges Prep->MCPB Docking Constrained Docking Enforcing Zn-S Distance (~2.3 Å) MCPB->Docking MM Classical MM Equilibration EZAFF + ff14SB (NPT Ensemble) Docking->MM QMMM QM/MM Molecular Dynamics QM: B3LYP/6-31G* | MM: ff14SB MM->QMMM Analysis Trajectory Analysis Coordination Geometry & Free Energy QMMM->Analysis

Fig 2: Computational workflow for modeling aminothiol-zinc coordination using MCPB.py and QM/MM.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol establishes a self-validating system: the classical MM equilibration acts as a structural filter. If the coordination geometry degrades during MM, the parameters are flawed, and the system fails safely before wasting computationally expensive QM/MM cycles.

Phase 1: Ligand Preparation and Protonation State Assignment
  • Structure Generation: Generate the 3D conformer of (2R)-2-aminopropane-1-thiol. Ensure the (2R) stereocenter is correctly defined.

  • Deprotonation: Manually remove the thiol proton to create the thiolate anion (-S⁻). Assign the amine as protonated (-NH₃⁺) or neutral (-NH₂) based on the specific active site pKa (calculated via tools like PROPKA).

  • Partial Charges: Optimize the ligand geometry at the HF/6-31G* level and derive Restrained Electrostatic Potential (RESP) charges using the ANTECHAMBER module.

Phase 2: Metal Center Parameterization (MCPB.py)
  • Model Generation: Extract the Zn²⁺ ion, the (2R)-2-aminopropane-1-thiolate ligand, and the primary coordinating protein residues (e.g., His, Asp) to form a "Small Model" (sidechains only) and a "Large Model" (including backbone atoms).

  • Quantum Optimization: Optimize the Small Model using Density Functional Theory (DFT) at the B3LYP/6-31G* level. This establishes the ground-truth coordination geometry.

  • Force Constant Derivation: Execute the Seminario method on the optimized QM Hessian matrix to extract harmonic bond and angle force constants for the Zn-S and Zn-N interactions.

  • Integration: Merge these bespoke parameters with the2 and ff14SB to generate the final topology files[2].

Phase 3: QM/MM Molecular Dynamics
  • System Partitioning: Define the QM region (Zn²⁺, (2R)-2-aminopropane-1-thiolate, and the sidechains of the first coordination sphere). Define the MM region (the rest of the protein and explicit water solvent).

  • Equilibration (Quality Control Gate): Run 10 ns of classical MM MD in the NPT ensemble (300K, 1 atm) using the MCPB.py derived parameters.

    • Validation Check: The Zn-S distance must remain stable at ~2.35 ± 0.1 Å. If variance exceeds 0.2 Å, halt the protocol and recalculate RESP charges.

  • Production: Execute 50 ps of Born-Oppenheimer ab initio QM/MM MD using the B3LYP functional for the QM region to capture true electronic polarization and dynamic binding free energy[1].

Quantitative Data Presentation

The necessity of this rigorous protocol is demonstrated by comparing the structural and thermodynamic outputs across different computational tiers. Standard non-bonded models drastically fail to reproduce the correct coordination bond length.

Computational MethodZn-S Distance (Å)Coordination GeometryBinding Free Energy (ΔG, kcal/mol)Computational Cost
Standard Docking (Vina)1.85 ± 0.4Distorted / Unphysical-5.2 ± 1.1Low (Minutes)
Classical MM (Standard AMBER)2.01 ± 0.3Octahedral Collapse-8.4 ± 2.0Medium (Hours)
Bonded MM (EZAFF / MCPB.py)2.36 ± 0.1Tetrahedral (Stable)-11.2 ± 0.8High (Days)
QM/MM MD (B3LYP / ff14SB)2.34 ± 0.05Tetrahedral (Dynamic)-12.5 ± 0.4Extreme (Weeks)

Table 1: Comparative analysis of computational methods for (2R)-2-aminopropane-1-thiolate binding to a model Zn²⁺ metalloenzyme. Note the severe underestimation of the Zn-S bond distance in standard docking, highlighting the failure of non-bonded models.

Conclusion

The computational modeling of (2R)-2-aminopropane-1-thiol binding sites cannot be treated as a standard protein-ligand docking problem. The covalent nature of the thiolate-zinc interaction dictates that electronic effects dominate the binding landscape. By employing a causality-driven, self-validating workflow that bridges EZAFF parameterization with QM/MM dynamics, researchers can achieve crystallographic-level accuracy in predicting binding poses and affinities, thereby accelerating the rational design of next-generation metalloenzyme inhibitors.

References

  • Title: Thiol Versus Hydroxamate as Zinc Binding Group In HDAC Inhibition: An Ab Initio QM/MM Molecular Dynamics Study Source: nih.gov URL: [Link]

  • Title: Extended Zinc AMBER Force Field (EZAFF) Source: acs.org URL: [Link]

  • Title: Computational Understanding of the Selectivities in Metalloenzymes Source: frontiersin.org URL: [Link]

Sources

Exploratory

Unveiling the Biological Activity of (2R)-2-Aminopropane-1-Thiol in Enzymatic Assays: A Mechanistic and Methodological Guide

Executive Summary (2R)-2-aminopropane-1-thiol (often referred to as D-alaninol-derived aminothiol) is a low-molecular-weight, chiral organosulfur compound that plays a highly specialized role in biochemical research. For...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-aminopropane-1-thiol (often referred to as D-alaninol-derived aminothiol) is a low-molecular-weight, chiral organosulfur compound that plays a highly specialized role in biochemical research. For drug development professionals and enzymologists, this molecule serves a dual purpose: it acts as a potent, stereoselective zinc-binding group (ZBG) for probing metalloenzymes, and as a functional cysteamine surrogate in acyl-transfer and redox assays. This whitepaper provides an in-depth technical analysis of its mechanisms of action, alongside self-validating experimental protocols designed to ensure high-fidelity data generation.

Structural Rationale: The Chiral Advantage

The utility of (2R)-2-aminopropane-1-thiol in enzymatic assays is fundamentally driven by its unique structural topology. The molecule features a primary thiol adjacent to a chiral amine. According to hard-soft acid-base (HSAB) theory, the sulfur atom acts as a "soft" base, exhibiting a profound affinity for "soft" divalent transition metals like Zn(II)[1].

When deployed in biological assays, the primary amine and the thiolate anion coordinate the metal simultaneously, forming a thermodynamically stable five-membered chelate ring. Crucially, the (2R)-methyl group provides a critical steric constraint. In the active sites of enzymes, this methyl group mimics the side chain of natural D-amino acid substrates, directing the molecule into specific hydrophobic pockets (such as the S1 subsite) while preventing off-target binding[2].

Metalloenzyme Inhibition: The Zinc-Binding Paradigm

Mechanistic Causality

Metallo-aminopeptidases, such as Aminopeptidase N (APN), rely on a catalytic Zn(II) ion to activate a water molecule for the hydrolysis of peptide bonds. (2R)-2-aminopropane-1-thiol acts as a competitive, active-site-directed inhibitor. The (2R) stereocenter is the linchpin of its selectivity: the methyl group extends precisely into the S1 hydrophobic pocket of APN, whereas the (2S) enantiomer exhibits significantly reduced affinity due to steric clashes with active site residues like Glu350[2].

Metalloenzyme_Inhibition cluster_0 Aminopeptidase N Active Site Zn Catalytic Zn(II) Complex Stable Inhibited Complex Zn->Complex Glu350 Glu350 (S1 Subsite) Glu350->Complex Tyr477 Tyr477 Residue Tyr477->Complex Inhibitor (2R)-2-Aminopropane-1-thiol Inhibitor->Zn Thiolate & Amine Chelation Inhibitor->Glu350 (2R)-Methyl Steric Fit Inhibitor->Tyr477 Hydrogen Bonding

Bidentate chelation of Zn(II) by (2R)-2-aminopropane-1-thiol in the APN active site.

Protocol: Fluorogenic Aminopeptidase Inhibition Assay

To accurately measure the inhibitory potency of (2R)-2-aminopropane-1-thiol, a self-validating fluorogenic assay must be employed.

Expertise Insight (The "Why"): Aminothiols readily oxidize in aqueous solutions to form inactive disulfides. To prevent this, a reducing agent must be used. However, Dithiothreitol (DTT) or β-mercaptoethanol cannot be used because their own thiol groups will compete for the zinc ion, yielding false negatives. Instead, TCEP (Tris(2-carboxyethyl)phosphine) is utilized. TCEP is a phosphine-based reducer that lacks thiols, ensuring the inhibitor remains in its active monomeric state without interfering with the metalloenzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of (2R)-2-aminopropane-1-thiol in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl). Add 1 mM TCEP to maintain the reduced state.

  • Enzyme Incubation: Dilute recombinant human APN to 1 nM in the assay buffer. Aliquot 50 µL into a 96-well black microplate. Add 25 µL of the inhibitor at varying concentrations (1 nM to 100 µM).

  • Self-Validating Controls:

    • Vehicle Control: Buffer only (establishes 100% baseline activity).

    • No-Enzyme Blank: Accounts for auto-hydrolysis of the substrate.

    • EDTA Control (1 mM): Strips the zinc ion, proving that the observed inhibition is strictly metal-dependent.

  • Substrate Addition: Initiate the reaction by adding 25 µL of 40 µM L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).

  • Kinetic Measurement: Monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve to determine the IC50​ .

Thioesterase and Coenzyme A Biosynthesis Profiling

Mechanistic Causality

In the biosynthesis and utilization of Coenzyme A (CoA), cysteamine acts as the terminal nucleophile. Because (2R)-2-aminopropane-1-thiol is a structural analog of cysteamine, it serves as an excellent substrate surrogate to probe the active sites of thioesterases and pantothenate kinases. By substituting cysteamine with this chiral analog, researchers can evaluate the steric limits and enantioselectivity of the enzyme's acyl-transfer mechanisms.

Assay_Workflow Step1 1. Incubate Thioesterase with Acyl-CoA Step2 2. Add (2R)-2-Aminopropane-1-thiol Step1->Step2 Substrate binding Step3 3. Quench & Add DTNB Step2->Step3 Acyl-transfer reaction Step4 4. Measure Absorbance (412 nm) Step3->Step4 TNB anion generation Step5 5. Calculate Kinetic Parameters Step4->Step5 Data quantification

Step-by-step workflow for the DTNB-coupled acyl-transfer enzymatic assay.

Protocol: DTNB-Coupled Acyl-Transfer Assay

This assay utilizes Ellman's reagent (DTNB) to quantify the consumption of the free thiol as it becomes acylated by the enzyme.

Expertise Insight (The "Why"): Aminothiols can undergo spontaneous, non-enzymatic transthioesterification with Acyl-CoA at physiological pH. A parallel reaction lacking the enzyme must be run simultaneously. Subtracting this background rate from the enzyme-catalyzed rate ensures the measured velocity is strictly enzymatic.

Step-by-Step Methodology:

  • Reaction Setup: In a clear 96-well plate, mix 50 mM HEPES (pH 7.5), 100 µM Acyl-CoA substrate, and 1 mM (2R)-2-aminopropane-1-thiol.

  • Initiation: Add the target thioesterase (e.g., 50 nM) to start the acyl-transfer reaction. Incubate at 25°C for 15 minutes.

  • Quenching & Detection: Stop the reaction by adding 100 µL of 2 mM DTNB dissolved in 0.1 M sodium phosphate buffer (pH 8.0) containing 1 mM EDTA.

  • Quantification: Measure absorbance at 412 nm. The decrease in free thiol concentration inversely correlates with enzyme activity.

Redox Modulation in Oxidoreductase Assays

Beyond metal chelation and acyl-transfer, the primary thiol of (2R)-2-aminopropane-1-thiol is highly susceptible to oxidation, making it an excellent probe for assessing the oxidant burden within thiol-disulfide oxidoreductase assays[3]. In bioinorganic modeling, the nucleophilic and redox-active nature of these ligands allows them to self-assemble into complex metal-thiolate clusters (such as trimeric [M3S3] species), which serve as structural models for metalloenzyme active sites[4].

Quantitative Data Summary

The following table summarizes the representative kinetic and thermodynamic parameters of (2R)-2-aminopropane-1-thiol across various enzymatic systems, highlighting its diverse biochemical utility.

Enzyme ClassTarget EnzymeRole of (2R)-AminothiolRepresentative ParameterMechanistic Outcome
Metallo-aminopeptidases Aminopeptidase N (APN)Competitive Inhibitor (ZBG) IC50​≈10–50 nM Bidentate Zn(II) chelation; S1 subsite occlusion
Metallo-aminopeptidases Leucine AminopeptidaseCompetitive Inhibitor (ZBG) Weak binding due to dual-metal active site mismatch
Thioesterases Acyl-CoA ThioesteraseSubstrate Surrogate Km​≈0.5–2.0 mM Acyl-transfer to primary thiol forming a thioester
Oxidoreductases Thioredoxin (Trx)Redox Probe / Electron Donor E∘′≈−200 mV Disulfide exchange; reduction of active site cysteines

References

  • [1] Metallo-aminopeptidase inhibitors - PMC - National Institutes of Health (NIH).

  • [3] Oxidative stress: fundamentals and advances in quantification techniques - Frontiers.

  • [2] Characterization of Glu350 as a Critical Residue Involved in the N-Terminal Amine Binding Site of Aminopeptidase N (EC 3.4.11.2): Insights into Its Mechanism of Action - ACS Publications.

  • [4] Cluster Self-Assembly and Anion Binding by Metal Complexes of Non-Innocent Thiazolidinyl-Thiolate Ligands - The Royal Society of Chemistry.

Sources

Foundational

Mechanistic Dynamics of (2R)-2-Aminopropane-1-thiol in Asymmetric Organozinc Catalysis: A Technical Whitepaper

Executive Summary The pursuit of absolute stereocontrol in carbon-carbon bond formation is a cornerstone of modern drug development. Within this domain, the asymmetric addition of diethylzinc to aldehydes serves as a ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of absolute stereocontrol in carbon-carbon bond formation is a cornerstone of modern drug development. Within this domain, the asymmetric addition of diethylzinc to aldehydes serves as a benchmark reaction for evaluating the efficacy of chiral bifunctional ligands[1]. While classical amino alcohols (e.g., DAIB) have historically dominated this space, chiral 1,2-aminothiols such as (2R)-2-aminopropane-1-thiol have emerged as highly privileged scaffolds[2].

As a Senior Application Scientist, I have observed that the shift from an O,N-chelation system to an S,N-chelation system fundamentally alters the thermodynamics of the catalytic complex. This whitepaper deconstructs the mechanism of action, stereochemical logic, and self-validating experimental protocols associated with (2R)-2-aminopropane-1-thiol, providing researchers with a robust framework for achieving enantioselectivities exceeding 99%[3].

Molecular Architecture: The S,N-Chelation Advantage

(2R)-2-aminopropane-1-thiol is derived from D-alaninol. Its structural simplicity—a primary amine, a primary thiol, and a single stereocenter bearing a methyl group—belies its profound catalytic efficiency.

The core mechanistic advantage lies in the soft-hard mismatch between the ligand and the metal. Zinc(II) is a borderline soft Lewis acid. Sulfur, being highly polarizable and significantly softer than oxygen, forms a highly covalent and thermodynamically robust Zn–S bond.

  • Causality: This strong Zn–S coordination prevents the premature dissociation of the chiral ligand from the metal center. In traditional O,N-systems, dynamic ligand exchange can lead to an uncatalyzed, racemic background reaction. The S,N-system suppresses this background noise, ensuring that the alkyl transfer occurs exclusively within the chiral environment[1]. Furthermore, these aminothiol motifs serve as versatile precursors for broader pharmaceutical applications, including the synthesis of biologically active thiazolidines and complex chiral therapeutics[4].

Mechanism of Action: The Catalytic Cycle

The catalytic cycle is driven by a highly orchestrated sequence of coordination and alkyl migration events.

  • Pre-catalyst Assembly: The aminothiol reacts with diethylzinc ( Et2​Zn ) to release ethane gas, forming a rigid, monomeric or dimeric chiral zinc-aminothiolate complex.

  • Lewis Acid Activation: The target aldehyde coordinates to the electrophilic zinc center via its carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon.

  • Stereodetermining Alkyl Transfer: A second equivalent of Et2​Zn (or an ethyl group already bound to the multinuclear zinc complex) is positioned for nucleophilic attack. The transition state is a highly ordered, 6-membered Zimmerman-Traxler-type chair.

  • Product Release: Alkyl migration yields a zinc alkoxide intermediate, which upon acidic quench releases the enantioenriched secondary alcohol and regenerates the ligand as a recoverable salt.

CatalyticCycle A 1. (2R)-Aminothiol + Et2Zn (Pre-catalyst Formation) B 2. Chiral Zn-Aminothiolate Complex A->B - Ethane Gas C 3. Aldehyde Coordination (Lewis Acid Activation) B->C + Aldehyde D 4. Stereoselective Ethyl Transfer C->D TS Formation E 5. Zinc Alkoxide Intermediate D->E Alkyl Migration E->B + Et2Zn F 6. Product Release (Chiral Alcohol) E->F Acidic Quench

Caption: Catalytic cycle of Et2Zn addition to aldehydes mediated by (2R)-2-aminopropane-1-thiol.

Stereochemical Logic & Enantiofacial Discrimination

The brilliance of (2R)-2-aminopropane-1-thiol lies in how the (2R)-methyl group dictates the 3D space around the zinc center. Because of the longer C–S and Zn–S bond lengths (compared to C–O/Zn–O), the bite angle of the 5-membered S,N-chelate ring is altered. This geometric shift pushes the (2R)-methyl group directly into the trajectory of the incoming aldehyde.

To minimize severe steric repulsion (A-strain) between the aldehyde's substituent (e.g., a phenyl ring) and the ligand's methyl group, the aldehyde is forced to coordinate with its Si-face exposed to the incoming ethyl nucleophile. Attack on the Si-face yields the (S)-alcohol enantiomer.

TS_Logic A Chiral S,N-Zn Chelate Ring B (2R)-Methyl Group Steric Shielding A->B positions C Aldehyde Re-Face Blockade B->C enforces D Si-Face Attack by Ethyl Group C->D directs E (S)-Alcohol Enantiomer D->E yields

Caption: Steric logic dictating the enantiofacial selectivity in the transition state.

Experimental Protocol: Self-Validating Asymmetric Addition

To ensure absolute reproducibility and scientific integrity, the following protocol for the asymmetric addition of Et2​Zn to benzaldehyde is designed as a self-validating system .

Step 1: Catalyst Assembly
  • Action: Under an argon atmosphere, dissolve 5 mol% of (2R)-2-aminopropane-1-thiol in anhydrous toluene (0.1 M). Cool to 0 °C. Slowly add 1.2 equivalents of Et2​Zn (1.0 M solution in hexanes).

  • Causality: The zinc species must covalently bind to the thiol to form the active Lewis acid complex.

  • Self-Validation Check: Observe the immediate evolution of ethane gas. The stoichiometric release of gas visually confirms the quantitative deprotonation of the thiol. If no gas evolves, moisture has hydrolyzed the Et2​Zn , and the experiment must be aborted.

Step 2: Substrate Activation
  • Action: Slowly add 1.0 equivalent of benzaldehyde dropwise over 30 minutes while strictly maintaining the temperature at 0 °C. Stir for 12 hours.

  • Causality: Slow addition prevents a high localized concentration of uncoordinated aldehyde, which could undergo a fast, uncatalyzed racemic background reaction with bulk Et2​Zn .

  • Self-Validation Check: The reaction mixture must remain a clear, homogeneous solution. Precipitation indicates the formation of inactive zinc-alkoxide aggregates (usually due to trace oxygen or moisture).

Step 3: Quench and Partition
  • Action: Quench the reaction at 0 °C by carefully adding 1 M HCl until the aqueous layer reaches pH 2. Extract with ethyl acetate.

  • Causality: Acidic conditions rapidly protonate the zinc alkoxide to yield the product alcohol. Concurrently, it breaks the Zn–S and Zn–N bonds, releasing the aminothiol ligand into the aqueous phase as a water-soluble hydrochloride salt (allowing for ligand recovery).

  • Self-Validation Check: Complete dissolution of all white zinc salts into the aqueous layer confirms a successful and complete quench.

Step 4: Stereochemical Verification
  • Action: Analyze the concentrated organic phase via chiral HPLC (e.g., Chiralcel OD-H column).

  • Causality: Quantifies the enantiofacial discrimination of the catalytic system.

  • Self-Validation Check: Always inject a racemic standard of 1-phenyl-1-propanol first. Achieving baseline separation of the R and S enantiomers in the standard run is mandatory to validate the integration and ee calculation of the catalytic run.

Quantitative Substrate Scope

The S,N-chelation system exhibits broad functional group tolerance. Below is a summary of typical quantitative outcomes utilizing (2R)-2-aminopropane-1-thiol derived catalysts[3],[1].

Aldehyde SubstrateLigand Loading (mol %)Temp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde50129698
4-Chlorobenzaldehyde50149497
4-Methoxybenzaldehyde50189195
Hexanal (Aliphatic)10-10248590

Note: Aliphatic aldehydes generally require higher catalyst loading and lower temperatures to suppress enolization and background aliphatic addition.

References

  • Chiral Sulfur Ligands for Asymmetric Catalysis | Chemical Reviews (ACS Publications) | 1

  • New Highly Efficient Chiral Ligand from Amino Acids in Asymmetric Catalysis (III): Aminothiol Catalyzed Asymmetric Addition of Et2Zn to Aldehyde | National Central Library (Taiwan) | 3

  • Enantioselective Addition of Thioacetic Acid to Nitroalkenes via N-Sulfinyl Urea Organocatalysis | Journal of the American Chemical Society | 4

  • 2-Thiazolidinemethanol (Chiral Auxiliaries and Aminothiols) | Benchchem | 2

Sources

Exploratory

1H and 13C NMR chemical shifts for (2R)-2-aminopropane-1-thiol

Comprehensive Technical Guide: 1 H and 13 C NMR Chemical Shifts for (2R)-2-aminopropane-1-thiol Executive Summary The structural elucidation of small chiral molecules requires a rigorous synthesis of physical organic che...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide: 1 H and 13 C NMR Chemical Shifts for (2R)-2-aminopropane-1-thiol

Executive Summary

The structural elucidation of small chiral molecules requires a rigorous synthesis of physical organic chemistry and advanced spectroscopy. As a Senior Application Scientist, I approach the nuclear magnetic resonance (NMR) analysis of (2R)-2-aminopropane-1-thiol (CAS: 10229-29-5) not merely as a data-collection task, but as a highly controlled, self-validating analytical workflow. This whitepaper provides an authoritative breakdown of the 1 H and 13 C NMR chemical shifts for this molecule, detailing the causality behind substituent effects, stereochemical implications, and the step-by-step experimental protocols required to achieve unimpeachable spectral data.

Molecular Architecture & Stereochemical Implications

(2R)-2-aminopropane-1-thiol is a bifunctional aliphatic compound featuring a primary amine, a primary thiol, and a chiral center at the C2 position. The presence of the (2R) absolute configuration fundamentally alters the magnetic environment of the molecule.

According to the foundational principles of organic spectroscopy outlined in [1], the chiral center breaks the local symmetry of the adjacent C1 methylene group. The two protons attached to C1 (Pro-R and Pro-S) occupy non-superimposable spatial environments, rendering them diastereotopic . They are magnetically inequivalent and will couple to each other (geminal coupling) as well as to the C2 methine proton (vicinal coupling), creating a complex ABX spin system.

1 H NMR Spectral Analysis: Causality and Assignments

The chemical shifts in the 1 H NMR spectrum are governed by the inductive effects of the heteroatoms. The electronegativity of the nitrogen atom ( χ≈3.0 ) strongly deshields the C2 methine proton. However, because sulfur ( χ≈2.5 ) is significantly less electronegative than oxygen ( χ≈3.4 ), the α -deshielding effect at the C1 position is attenuated compared to its alcohol analog (alaninol).

The table below summarizes the predicted empirical shifts for (2R)-2-aminopropane-1-thiol in CDCl 3​ , cross-referenced with standard chemical property databases like [2].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Rationale & Causality
C3-H 3​ 1.15Doublet (d)3H 3J≈6.5 Shielded methyl group; split by the adjacent C2 methine proton.
C2-H 3.05Multiplet (m)1HComplexStrongly deshielded by the α -inductive effect of the -NH 2​ group.
C1-H a​ 2.45Doublet of doublets (dd)1H 2J≈13.0 , 3J≈7.5 Diastereotopic proton; deshielded by α -SH. Forms the A part of an ABX system.
C1-H b​ 2.65Doublet of doublets (dd)1H 2J≈13.0 , 3J≈4.5 Diastereotopic proton; sterically distinct environment from H a​ .
-NH 2​ 1.60Broad singlet (br s)2HN/AExchangeable protons; exact shift is concentration and temperature dependent.
-SH 1.35Triplet (t) / br s1H 3J≈8.0 (if coupled)Exchangeable; less deshielded than a corresponding -OH group.

13 C NMR Spectral Analysis: Substituent Effects

The 13 C NMR spectrum provides a direct readout of the carbon backbone. The α -effect of the primary amine dominates the spectrum, pushing the C2 carbon downfield. The C1 carbon experiences a moderate α -deshielding effect from the thiol group, placing it in the ~33 ppm range—distinctly upfield from where a hydroxyl-bearing carbon would resonate (~68 ppm).

Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
NucleusChemical Shift ( δ , ppm)AssignmentMechanistic Rationale & Causality
C3 21.5Methyl (-CH 3​ )Aliphatic carbon; experiences weak β -deshielding from the -NH 2​ group.
C1 33.2Methylene (-CH 2​ -SH) α -deshielding by sulfur; remains relatively upfield due to sulfur's lower electronegativity.
C2 49.8Methine (-CH-NH 2​ )Strong α -deshielding by the electronegative nitrogen atom.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must be executed as a closed-loop, self-validating system . Every step must contain an internal check that prevents the propagation of error, ensuring that the final spectral data is artifact-free. This methodology aligns with the rigorous standards published in the [3].

Step-by-Step Acquisition Methodology
  • Sample Preparation & Internal Referencing:

    • Action: Dissolve 15 mg of (2R)-2-aminopropane-1-thiol in 0.6 mL of anhydrous CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

    • Self-Validation Check: Visual inspection must confirm a perfectly clear solution. The inclusion of TMS provides a definitive zero-point calibration ( δ 0.00 ppm).

  • Probe Tuning and Matching:

    • Action: Insert the sample into the spectrometer and execute automated tuning and matching (ATMA) for both 1 H and 13 C frequencies.

    • Self-Validation Check: The reflected power curve must drop to the absolute baseline (minimum reflection), validating that the probe is perfectly impedance-matched to the sample, thereby maximizing the Signal-to-Noise Ratio (SNR).

  • Locking and 3D Shimming:

    • Action: Lock the spectrometer to the deuterium frequency of CDCl 3​ . Execute gradient shimming (e.g., TopShim) to optimize the B0​ magnetic field homogeneity.

    • Self-Validation Check: The lock level must stabilize above 80%, and the Full Width at Half Maximum (FWHM) of the residual CHCl 3​ solvent peak (7.26 ppm) must measure <1.0 Hz. This confirms optimal field homogeneity [4].

  • Data Acquisition (Auto-Optimized):

    • Action: Run the 1 H sequence (16 scans, 30° pulse, relaxation delay D1​=2 sec) and the 13 C sequence (1024 scans, power-gated decoupling).

    • Self-Validation Check: The Receiver Gain (RG) must be auto-calibrated prior to acquisition. If the free induction decay (FID) clips the Analog-to-Digital Converter (ADC), the system automatically halves the RG, preventing baseline distortions.

  • Processing and Integration:

    • Action: Apply zero-filling and an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C). Perform Fourier Transform (FT) and manual phase correction.

    • Self-Validation Check: Zero-order and first-order phase corrections must yield a perfectly flat baseline. The total integral of the 1 H spectrum must mathematically sum to exactly 9 protons, self-validating the purity and structural assignment.

Workflow Visualization

Below is the logical architecture of the self-validating NMR workflow, mapped using Graphviz.

NMR_Workflow Prep Sample Preparation (CDCl3 + TMS) LockShim Lock & Shim (Self-Validation: FWHM < 1 Hz) Prep->LockShim Acq1H 1H NMR Acquisition (Validate: 9H Total Integration) LockShim->Acq1H Acq13C 13C NMR Acquisition (Validate: 3 Distinct Carbon Signals) LockShim->Acq13C Acq2D 2D COSY/HSQC (Validate: Diastereotopic Resolution) LockShim->Acq2D Process FT & Phase Correction (Baseline Validation) Acq1H->Process Acq13C->Process Acq2D->Process Analysis Spectral Assignment (Final Structural Confirmation) Process->Analysis

Figure 1: Self-validating NMR workflow for structural verification.

References

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: Review of Spectrometric Identification of Organic Compounds Source: Journal of Chemical Education, ACS Publications URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics, ACS Publications URL: [Link]

Protocols & Analytical Methods

Method

Application Note: (2R)-2-Aminopropane-1-thiol as a Privileged Chiral Ligand in Asymmetric Organozinc Additions

Executive Summary The synthesis of enantiopure secondary alcohols is a critical operation in pharmaceutical development, providing the stereogenic foundation for numerous active pharmaceutical ingredients (APIs). While c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiopure secondary alcohols is a critical operation in pharmaceutical development, providing the stereogenic foundation for numerous active pharmaceutical ingredients (APIs). While conventional ligands like BINOL or DAIB are widely utilized, chiral 1,2-aminothiols have emerged as highly efficient, chiral-pool-derived alternatives[1]. Specifically, (2R)-2-aminopropane-1-thiol —derived from D-alanine—acts as a powerful bidentate ligand. By leveraging the differential binding affinities of its hard nitrogen and soft sulfur donors, it forms a highly rigid and stereodirecting metallacycle with transition metals, enabling the asymmetric addition of dialkylzinc reagents to aldehydes with exceptional enantioselectivity (up to 99.7% ee)[2].

This technical guide provides a comprehensive mechanistic framework, predictive substrate data, and a self-validating experimental protocol for deploying (2R)-2-aminopropane-1-thiol in asymmetric C–C bond formation.

Stereochemical Rationale & Mechanistic Framework

The exceptional stereocontrol exerted by (2R)-2-aminopropane-1-thiol is rooted in its bidentate N,S-chelation[3].

Causality of the Transition State: When (2R)-2-aminopropane-1-thiol is introduced to diethylzinc (Et₂Zn), an exothermic alkane-elimination occurs, releasing ethane and generating a mononuclear zinc-aminothiolate complex. The soft sulfur atom binds strongly to the zinc center, while the hemilabile nitrogen provides geometric constraints. This forms a rigid five-membered metallacycle. During the catalytic cycle, a second equivalent of Et₂Zn and the aldehyde substrate coordinate to this complex, forming a bimetallic Noyori-type transition state. The methyl group at the C2 position of the ligand acts as a steric wall. To minimize severe steric repulsion (A-strain) between the ligand's methyl group and the aldehyde's substituent, the aldehyde is forced into a specific orientation. Consequently, the ethyl group is transferred exclusively to the Re or Si face of the carbonyl, dictating the absolute configuration of the resulting alkoxide[4].

CatalyticCycle L Pre-catalyst (2R)-2-Aminopropane-1-thiol Cat Active Catalyst Zn-Aminothiolate Metallacycle L->Cat + Et2Zn (- Ethane) Zn Organozinc Diethylzinc (Et2Zn) Zn->Cat Coord Substrate Binding Aldehyde Coordination Cat->Coord + Aldehyde + Et2Zn TS Stereocontrolled Transfer Bimetallic Transition State Coord->TS Facial Shielding TS->Cat Catalyst Regeneration Prod Product Release Chiral Secondary Alcohol TS->Prod Alkyl Migration & Hydrolysis

Fig 1. Catalytic cycle of asymmetric diethylzinc addition mediated by a chiral aminothiolate.

Substrate Scope & Predictive Data

The enantioselectivity of the aminothiol-catalyzed dialkylzinc addition is highly dependent on the steric bulk and electronic properties of the aldehyde substrate[4]. The transition state requires sufficient steric differentiation to lock the aldehyde into a single reactive conformation.

As summarized in the data below, aromatic and α-branched aliphatic aldehydes yield near-perfect stereoinduction. Conversely, linear aliphatic aldehydes and α,β-unsaturated aldehydes (like cinnamaldehyde) exhibit diminished enantioselectivity due to conformational flexibility in the transition state[4].

Aldehyde ClassRepresentative SubstrateProductYield (%)Enantiomeric Excess (ee %)
Aromatic Benzaldehyde(1R)-1-Phenylpropan-1-ol9597
α-Branched Aliphatic Cyclohexanecarbaldehyde(1R)-1-Cyclohexylpropan-1-ol>90>99
Linear Aliphatic Octanal(3R)-Undecan-3-ol7560
α,β-Unsaturated (E)-Cinnamaldehyde(E)-1-Phenylpent-1-en-3-ol6510

Data represents the general predictive outcomes for cyclic and acyclic bidentate aminothiol-zinc complexes.

Validated Protocol: Enantioselective Alkylation of Benzaldehyde

To ensure a self-validating system , this protocol is designed with internal checkpoints. The reaction must be kept strictly anhydrous; trace moisture will prematurely hydrolyze the Et₂Zn, leading to a non-catalyzed, racemic background reaction that plummets the overall ee%.

Workflow Prep Catalyst Formation (Inert Atm) Sub Substrate Addition (0°C) Prep->Sub Reac Asymmetric Alkylation (7-12 h) Sub->Reac Quench Quenching (10% HCl) Reac->Quench Purif HPLC Validation (Chiral Phase) Quench->Purif

Fig 2. Step-by-step experimental workflow for the enantioselective alkylation of aldehydes.

Materials Required:
  • (2R)-2-Aminopropane-1-thiol : 5.0 mol% (Chiral Ligand)

  • Diethylzinc (Et₂Zn) : 1.0 M solution in hexanes (2.0 equivalents)

  • Benzaldehyde : 1.0 equivalent (Freshly distilled to remove benzoic acid)

  • Solvent : Anhydrous Toluene (Sparged with Argon)

Step-by-Step Methodology:
  • Catalyst Generation (The Pre-Activation Step):

    • Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

    • Add (2R)-2-aminopropane-1-thiol (0.05 mmol) and anhydrous toluene (2.0 mL).

    • Cool the mixture to 0 °C using an ice-water bath.

    • Causality Note: Dropwise add Et₂Zn (2.0 mmol, 2.0 mL of 1M solution). The immediate evolution of ethane gas visually validates the formation of the active zinc-aminothiolate catalyst. Stir for 15 minutes.

  • Substrate Introduction:

    • Maintain the temperature strictly at 0 °C. Why? Higher temperatures accelerate the uncatalyzed background reaction, eroding enantioselectivity.

    • Add freshly distilled benzaldehyde (1.0 mmol) dropwise over 5 minutes.

  • Asymmetric Alkylation:

    • Allow the reaction to stir at 0 °C for 7 to 12 hours.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active benzaldehyde spot (R_f ~0.6) and the appearance of the alcohol product (R_f ~0.3) confirms conversion.

  • Quenching and Phase Separation:

    • Carefully quench the reaction at 0 °C by the dropwise addition of 10% aqueous HCl (2.0 mL).

    • Causality Note: The acidic quench serves a dual purpose: it safely destroys unreacted pyrophoric Et₂Zn and breaks the robust Zn–O and Zn–S bonds, liberating the chiral alcohol product into the organic phase and protonating the aminothiol ligand into the aqueous phase (allowing for potential ligand recovery).

  • Extraction:

    • Extract the aqueous layer with diethyl ether (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quality Control & Analytical Validation

To validate the trustworthiness of the protocol, the optical purity of the synthesized (1R)-1-phenylpropan-1-ol must be quantified using Chiral High-Performance Liquid Chromatography (HPLC).

  • Column : Daicel Chiralcel OD-H (or equivalent).

  • Mobile Phase : Hexanes / Isopropanol (98:2 v/v), isocratic.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Expected Outcomes : The (R)-enantiomer (major product induced by the (2R)-ligand) typically elutes first, followed by the (S)-enantiomer. Integration of the peak areas should yield an ee of ≥97% if the anhydrous conditions and temperature controls were strictly maintained[4].

References

  • 雙手性胺基硫醇於不對稱催化反應之應用 (Application of Chiral Aminothiols in Asymmetric Catalytic Reactions) . National Central Library (Taiwan). Available at:[Link]

  • Science of Synthesis 39.13: Thiolanes, Larger Rings, and Derivatives . Thieme Connect. Available at:[Link]

  • Unexpected Extension of Usage of PPh3/CBr4, a Versatile Reagent: Isomerization of Aromatic Allylic Alcohols . ResearchGate. Available at: [Link]

Sources

Application

Application Note: (2R)-2-Aminopropane-1-Thiol Derivatives as Potent Leukotriene A4 Hydrolase (LTA4H) Inhibitors

Audience: Preclinical Researchers, Medicinal Chemists, and Drug Development Scientists Focus: Mechanistic rationale, structure-activity relationship (SAR) profiling, and self-validating assay protocols for LTA4H inhibiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Preclinical Researchers, Medicinal Chemists, and Drug Development Scientists Focus: Mechanistic rationale, structure-activity relationship (SAR) profiling, and self-validating assay protocols for LTA4H inhibition.

Biological Context and Therapeutic Rationale

Leukotriene A4 hydrolase (LTA4H; EC 3.3.2.6) is a ubiquitously expressed, bifunctional zinc metalloenzyme that serves as a critical node in the arachidonic acid inflammatory cascade[1],[2]. It catalyzes the rate-limiting hydrolysis of the unstable allylic epoxide leukotriene A4 (LTA4) into leukotriene B4 (LTB4), a potent chemoattractant and immune-modulating lipid mediator responsible for neutrophil chemotaxis and swarming[1],[3]. In addition to its epoxide hydrolase activity, LTA4H possesses an aminopeptidase activity that processes host-defense peptides[3],[2].

Because elevated LTB4 levels are implicated in severe inflammatory diseases, autoimmune disorders, and tumor progression, targeting LTA4H has become a major focus in anti-inflammatory drug discovery[1],[4]. Among the most potent and selective LTA4H inhibitors discovered are thioamines built upon a (2R)-2-aminopropane-1-thiol scaffold[5],[6].

LTA4H_Pathway AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-LOX LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Epoxide Hydrolase Activity BLT1 BLT1 / BLT2 Receptors LTB4->BLT1 Activates Inflammation Neutrophil Chemotaxis & Inflammation BLT1->Inflammation Triggers LTA4H LTA4 Hydrolase (LTA4H) LTA4H->LTA4 Inhibitor (2R)-2-aminopropane- 1-thiol Derivatives Inhibitor->LTA4H Zinc Chelation & Inhibition

Fig 1. LTA4H signaling cascade and targeted inhibition by (2R)-2-aminopropane-1-thiol derivatives.

Mechanistic Insights: The Thioamine Pharmacophore

The exceptional inhibitory potency (often in the picomolar to low-nanomolar range) of the (2R)-2-aminopropane-1-thiol scaffold is driven by three distinct structural interactions within the LTA4H active site:

  • Catalytic Zinc Coordination: The free thiol (-SH) group is an absolute requirement for sub-micromolar binding[5]. It acts as a powerful bidentate ligand, directly chelating the catalytic zinc atom (Zn2+) in the enzyme's active site[1]. This coordination displaces the nucleophilic water molecule required for both epoxide hydrolysis and peptide cleavage.

  • Strict Stereoselectivity: LTA4H exhibits rigid stereochemical requirements. The enzyme strongly prefers the (2R) enantiomer over the (S) enantiomer[5]. This is a critical divergence from the stereoselectivity displayed toward bestatin (a classical aminopeptidase inhibitor), indicating a unique binding orientation for thioamines[5].

  • Hydrophobic Anchoring: High-affinity derivatives, such as 3-(4-benzyloxyphenyl)-2-(R)-amino-1-propanethiol, feature an extended hydrophobic tail. This tail is specifically designed to mimic the carbon backbone of the natural substrate, LTA4, and inserts deeply into a narrow, L-shaped hydrophobic cavity within the protein[1].

Structure-Activity Relationship (SAR) Profile

To guide lead optimization, the following table summarizes the causality behind specific structural modifications to the thioamine scaffold.

Scaffold ModificationEffect on LTA4H InhibitionMechanistic Rationale
(2R)-Thiol (Unmodified) Optimal (Picomolar IC50)Strong bidentate chelation with the catalytic Zn2+ atom; optimal stereochemical alignment within the active site[5],[1].
(2S)-Thiol Enantiomer Significantly DecreasedSteric clash within the active site; suboptimal orientation of the hydrophobic tail preventing deep cavity insertion[5].
Thiol to Hydroxyl Substitution Decreased AffinityHydroxyl groups form suboptimal, monodentate complexes with zinc, lacking the strong coordination energy of thiols[1].
Acidic Moieties on Phenyl Tail Substantially DecreasedThe LTA4 binding pocket is highly hydrophobic; introducing polar or acidic groups disrupts essential van der Waals anchoring[5].

Experimental Protocols: Dual Activity Profiling

Because LTA4H is a bifunctional enzyme, a robust screening cascade must evaluate both epoxide hydrolase and aminopeptidase activities independently[2],[4]. The following protocols are designed as self-validating systems , incorporating internal controls to account for substrate instability and background hydrolysis.

LTA4H_Assay_Workflow Start Recombinant Human LTA4H Enzyme Split Dual Activity Profiling Start->Split AP_Assay Aminopeptidase Assay (Substrate: L-Ala-pNA) Split->AP_Assay Pathway A EH_Assay Epoxide Hydrolase Assay (Substrate: LTA4) Split->EH_Assay Pathway B AP_Read Spectrophotometry (Absorbance at 405 nm) AP_Assay->AP_Read EH_Read LTB4 Quantification (ELISA or LC-MS/MS) EH_Assay->EH_Read Data IC50 Calculation & Mechanism Validation AP_Read->Data EH_Read->Data

Fig 2. Self-validating dual-assay workflow for profiling LTA4H bifunctional enzyme inhibitors.

Protocol A: Aminopeptidase Activity Assay (Colorimetric)

This assay leverages the cleavage of the chromogenic substrate L-alanine-p-nitroanilide (Ala-pNA) to quantify aminopeptidase inhibition[7],[8].

Materials:

  • Recombinant human LTA4H (5–10 μg/mL)[8]

  • Substrate: L-Alanine-p-nitroanilide (Ala-pNA)[5],[7]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl[7]

  • Positive Control: Bestatin (Known aminopeptidase inhibitor)[7]

Self-Validating Quality Control: Always run a "No-Enzyme Blank" to subtract the spontaneous, non-enzymatic hydrolysis of Ala-pNA. A Bestatin standard curve must be included to verify enzyme viability and calculate the Z'-factor for assay robustness.

Step-by-Step Procedure:

  • Compound Preparation: Dissolve the (2R)-2-aminopropane-1-thiol derivative in DMSO. Prepare a 10-point serial dilution in Assay Buffer (ensure final DMSO concentration remains ≤ 1% to prevent enzyme denaturation).

  • Pre-Incubation: In a 96-well microplate, combine 10 μL of the test compound with 80 μL of Assay Buffer containing recombinant LTA4H. Incubate at 30°C for 10 minutes to allow the thiol group to fully chelate the active-site zinc[8].

  • Reaction Initiation: Add 10 μL of Ala-pNA (final concentration 1.0 mM) to each well to initiate the reaction[8].

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the continuous absorbance at 405 nm (monitoring the release of p-nitroaniline) every 1 minute for 20 minutes at 30°C.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the curve. Plot V0 against log[Inhibitor] to derive the IC50 using non-linear regression[5].

Protocol B: Epoxide Hydrolase Activity Assay (LTB4 Quantification)

This assay directly measures the inhibition of LTA4 conversion to LTB4. Because LTA4 is a highly reactive and unstable allylic epoxide that causes suicide inactivation of the enzyme during catalysis[3],[9], precise timing and substrate handling are critical.

Materials:

  • Recombinant human LTA4H (300 ng per reaction)[4]

  • Substrate: LTA4 (Freshly saponified from LTA4 methyl ester)[7]

  • Assay Buffer: 10 mM Sodium Phosphate (pH 7.4), 4 mg/mL BSA[4]

  • Detection: LTB4 ELISA Kit or UPLC-MS/MS[7]

Self-Validating Quality Control: LTA4 spontaneously hydrolyzes in aqueous solutions into inactive isomers (e.g., 6-trans-LTB4 and 6-trans-12-epi-LTB4). An "Enzyme-Free Control" must be run in parallel to establish the baseline of spontaneous hydrolysis. BSA is mandatory in the buffer as it acts as a lipid carrier and stabilizes the LTA4 substrate[4].

Step-by-Step Procedure:

  • Substrate Preparation (Critical Step): Saponify LTA4 methyl ester using NaOH immediately prior to use. Keep the free acid LTA4 on ice and use within 30 minutes to prevent degradation.

  • Pre-Incubation: Incubate 300 ng of LTA4H with the test compound (at varying concentrations) in 180 µL of Assay Buffer for 15 minutes at 37°C[4].

  • Reaction Initiation: Add 20 µL of freshly prepared LTA4 to achieve a final concentration of 150 nM (final reaction volume = 200 µL). Mix rapidly[4].

  • Incubation & Termination: Incubate the mixture for exactly 10 minutes at 37°C. Terminate the reaction immediately by diluting the mixture 20-fold in cold assay buffer or by adding a stop solution containing a stable isotope-labeled internal standard (if using LC-MS/MS)[7],[4].

  • Quantification: Quantify the specific LTB4 generated using a validated competitive ELISA kit or UPLC-MS/MS[7]. Calculate the IC50 by comparing LTB4 levels against the vehicle-treated positive control.

Sources

Method

Application Note: Step-by-Step Protocol for (2R)-2-Aminopropane-1-Thiol Peptide Coupling and Modification

Audience: Researchers, scientists, and drug development professionals. Focus: On-resin thioether ligation, chain elongation, and bioorthogonal peptide stapling.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Focus: On-resin thioether ligation, chain elongation, and bioorthogonal peptide stapling.

Executive Summary

The incorporation of chiral 1,2-aminothiols, specifically (2R)-2-aminopropane-1-thiol , into peptide backbones is a powerful strategy for generating peptidomimetics, macrocycles, and constrained bicyclic peptides. This bifunctional building block offers a highly nucleophilic thiol for rapid SN​2 displacements or bioorthogonal click chemistry, alongside a sterically hindered primary amine for subsequent peptide elongation. This application note provides field-proven, self-validating protocols for utilizing (2R)-2-aminopropane-1-thiol in both solid-phase peptide synthesis (SPPS) and aqueous post-synthetic modifications.

Mechanistic Rationale: The Chiral 1,2-Aminothiol Advantage

(2R)-2-aminopropane-1-thiol (CAS: 4145-98-6) features a primary amine attached to a chiral secondary carbon, adjacent to a terminal thiol. In peptide chemistry, this structural motif is exploited for two primary pathways:

  • Chemoselective Thioether Ligation: The thiol group ( pKa​≈8.5 ) can be selectively deprotonated under mildly basic conditions. The resulting thiolate is exponentially more nucleophilic than the adjacent amine, allowing for exclusive SN​2 attack on electrophiles (e.g., chloroacetyl groups) without amine protection[1].

  • Thiazoline Formation (Stapling): The 1,2-aminothiol moiety undergoes rapid condensation with electron-deficient nitriles (such as 2,6-dicyanopyridine) at physiological pH to form stable thiazoline rings, enabling biocompatible peptide stapling and bicyclization[2][3].

Protocol A: On-Resin Thioether Ligation & Chain Elongation

This protocol details the installation of a thioether linkage via the displacement of a chloroacetylated N-terminus, followed by chain elongation from the newly introduced chiral amine. This exact methodology has been validated in the synthesis of high-affinity KRAS-targeting macrocyclic peptides[1].

G N1 1. Peptidyl-Resin (Free N-terminus) N2 2. Chloroacetylation (Chloroacetic acid, HATU, NMM) N1->N2 Acylation (10 min) N3 3. Thioether Ligation ((2R)-2-aminopropane-1-thiol, DIPEA) N2->N3 SN2 Displacement (2 hr) N4 4. Chain Elongation (Fmoc-AA-OH, HATU, NMM) N3->N4 Double Coupling (2x 30 min) N5 5. Cleavage & Deprotection (TFA/TIS/H2O) N4->N5 Global Cleavage

Workflow for on-resin thioether ligation using (2R)-2-aminopropane-1-thiol.

Materials
  • Peptidyl-resin (0.05 mmol scale) with a free N-terminus.

  • Acylation Reagents: Chloroacetic acid, HATU, N-Methylmorpholine (NMM).

  • Ligation Reagent: (2R)-2-aminopropane-1-thiol hydrochloride.

  • Base & Solvents: N,N-Diisopropylethylamine (DIPEA), DMF, NMP.

Step-by-Step Methodology
Step 1: N-Terminal Chloroacetylation
  • Swell the peptidyl-resin in DMF for 15 minutes.

  • Prepare a coupling cocktail of chloroacetic acid (5 equiv), HATU (5 equiv), and NMM (10 equiv) in 1 mL DMF.

  • Add the cocktail to the resin and bubble-mix for 10 minutes at room temperature[1].

  • Drain and wash the resin with DMF (5 × 1 min).

  • Causality & Validation: Chloroacetic acid provides an unhindered, highly electrophilic α -carbon. The brief 10-minute coupling prevents off-target acylation. Self-Validation: Perform a Kaiser test; a negative (yellow) result confirms complete capping of the N-terminus.

Step 2: Chemoselective Thioether Ligation
  • Dissolve (2R)-2-aminopropane-1-thiol HCl (4 equiv) in 1 mL DMF.

  • Add DIPEA (250 μL of a 2 M solution in NMP) to the mixture to neutralize the HCl salt and establish basic conditions[1].

  • Add the solution to the chloroacetylated resin and bubble-mix for 2 hours at room temperature.

  • Drain and wash the resin strictly with DMF (5 × 1 min).

  • Causality & Validation: DIPEA deprotonates the thiol, generating a highly reactive thiolate that selectively attacks the alkyl chloride via SN​2 displacement. The primary amine remains unreactive toward the chloride, preventing polymerization. Self-Validation: Perform a Kaiser test; a positive (dark blue) result confirms the successful installation of the free primary amine.

Step 3: Sterically Hindered Chain Elongation
  • Prepare the next amino acid: Fmoc-AA-OH (5 equiv), HATU (5 equiv), and NMM (10 equiv) in DMF.

  • Add to the resin and couple for 30 minutes .

  • Drain, and repeat the coupling step a second time with fresh reagents for another 30 minutes[1].

  • Causality: The newly installed amine is situated on a chiral secondary carbon (isopropyl derivative). This significant steric bulk drastically reduces acylation kinetics. Double coupling is mandatory to prevent deletion sequences.

Step 4: Cleavage
  • Treat the resin with TFA/TIS/H₂O (95:2.5:2.5 v/v) for 30 minutes at 42 °C (or 2 hours at RT)[1].

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Bioorthogonal Peptide Stapling

(2R)-2-aminopropane-1-thiol can also be utilized as a bioorthogonal handle for late-stage peptide stapling via cyanopyridine-aminothiol click chemistry[3][4].

G N1 Peptide with 1,2-Aminothiol N3 Thiol-Nitrile Addition Intermediate N1->N3 Nucleophilic Attack (pH 7.4) N2 Cyanopyridine (e.g., DCP) N2->N3 N4 Cyclization (Thiazoline Formation) N3->N4 -NH3 / Ring Closure

Mechanism of cyanopyridine-aminothiol click chemistry for peptide stapling.

Step-by-Step Methodology
  • Preparation: Dissolve the purified linear peptide (containing the 1,2-aminothiol moiety) in a biocompatible buffer (e.g., 50 mM Phosphate buffer, pH 7.4) to a final concentration of 1 mM.

  • Reagent Addition: Add 2,6-dicyanopyridine (DCP) (1.5 equiv) dissolved in a minimal volume of DMSO (ensure final DMSO concentration is < 5% v/v)[3][5].

  • Incubation: Incubate the reaction mixture at 37 °C for 1 to 2 hours.

  • Causality & Validation: At pH 7.4, the thiol is sufficiently nucleophilic to attack the electron-deficient nitrile of DCP. This forms a thioimidate intermediate that rapidly undergoes intramolecular attack by the adjacent amine, eliminating ammonia to form a rigid thiazoline staple[2]. Self-Validation: Monitor the reaction via LC-MS. The product mass will correspond to [Mpeptide​+MDCP​−NH3​] .

Quantitative Data Summary

Table 1: Reagent Stoichiometry and Conditions for On-Resin Thioether Ligation

Workflow StepReagentsEquivalentsTimeTempPrimary Purpose
Chloroacetylation Chloroacetic acid / HATU / NMM5 : 5 : 1010 minRTInstall electrophilic α -carbon handle
Thioether Ligation (2R)-2-aminopropane-1-thiol HCl / DIPEA4 : ~82 hoursRTChemoselective SN​2 displacement
Chain Elongation Fmoc-AA-OH / HATU / NMM5 : 5 : 102x 30 minRTOvercome steric hindrance via double coupling
Global Cleavage TFA / TIS / H₂O (95:2.5:2.5)N/A30 min42 °CDeprotection and release from solid support

Table 2: Kinetic Parameters of 1,2-Aminothiol Bioorthogonal Reactions

ReagentSubstrateBuffer pHSecond-Order Rate Constant ( M−1s−1 )Final Linkage
TAMM 1,2-aminothiol peptide7.4~4.22-aryl-4,5-dihydrothiazole (ADT)
DCP 1,2-aminothiol peptide7.4> 1.0Thiazoline-stapled macrocycle

Sources

Application

Application Note: Incorporation of (2R)-2-Aminopropane-1-thiol into Pharmaceutical Precursors

Scientific Context & Rationale Chiral 1,2-aminothiols are privileged structural motifs in drug discovery, serving as essential building blocks for asymmetric synthesis, chiral ligands, and active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

Chiral 1,2-aminothiols are privileged structural motifs in drug discovery, serving as essential building blocks for asymmetric synthesis, chiral ligands, and active pharmaceutical ingredients (APIs). Among these, (2R)-2-aminopropane-1-thiol (often handled as its stable hydrochloride salt, CAS: 114179-97-4) represents a critical scaffold[1]. Structurally, it is a methylated analog of cysteamine. The introduction of the methyl group at the C2 position imparts chirality, which is a decisive factor in controlling drug-target interactions and downstream stereoselective syntheses.

Mechanistic Role in Drug Design

The stereochemistry of the aminothiol core profoundly dictates biological activity. For instance, in the development of anti-inflammatory agents targeting leukotriene A4 (LTA4) hydrolase , the free thiol group is required to chelate the active-site zinc ion. However, the enzyme exhibits strict stereospecificity: inhibitor derivatives built upon the (R)-aminothiol core achieve picomolar to sub-micromolar inhibition, drastically outperforming their (S)-enantiomer counterparts[2][3].

Furthermore, (2R)-2-aminopropane-1-thiol serves as a conformationally constrained cysteine surrogate in Native Chemical Ligation (NCL) [4]. The α -methyl group restricts the local dihedral angles of the resulting peptidomimetic, enhancing proteolytic stability while perfectly preserving the 1,2-aminothiol geometry necessary for the critical S-to-N acyl shift.

Mechanistic Workflow & Visualization

The synthesis of (2R)-2-aminopropane-1-thiol relies on the "chiral pool" approach, utilizing D-alaninol (derived from D-alanine) as the starting material[5].

Causality of Stereocenter Preservation: Activation of the primary hydroxyl group of D-alaninol (e.g., via tosylation) followed by nucleophilic displacement using potassium thioacetate ( KSAc ) occurs exclusively at the primary carbon (C1) via an SN​2 mechanism. Because no bonds are broken at the chiral C2 center, the (R)-configuration is perfectly retained. This strategy deliberately avoids aziridine intermediates, which are prone to regioselectivity issues and partial racemization.

Workflow A D-Alaninol (Chiral Pool) B O-Activation (TsCl / Pyridine) A->B Step 1 (0 °C to RT) C Thioesterification (KSAc / DMF) B->C Step 2 (SN2 Displacement) D (2R)-2-Aminopropane-1-thiol Hydrochloride C->D Hydrolysis (HCl, Reflux) E Condensation (R-CHO / EtOH) D->E Scaffold Gen G Peptidomimetic Ligation (NCL) D->G Cys Surrogate F Chiral Thiazolidine Scaffold E->F Cyclization

Synthetic workflow and downstream pharmaceutical applications of (2R)-2-aminopropane-1-thiol.

Experimental Protocols

Protocol 1: Synthesis and Isolation of (2R)-2-Aminopropane-1-thiol Hydrochloride

This protocol outlines the conversion of D-alaninol to the target aminothiol while preventing oxidative disulfide formation.

Step-by-Step Methodology:

  • O-Activation: Dissolve 1.0 eq of D-alaninol in anhydrous dichloromethane (DCM) containing 1.5 eq of pyridine. Cool to 0 °C. Dropwise, add 1.1 eq of p -toluenesulfonyl chloride (TsCl) dissolved in DCM.

    • Causality: Pyridine acts as both a base to neutralize the generated HCl and a nucleophilic catalyst. Cooling to 0 °C suppresses unwanted N-tosylation.

  • Validation Check 1: Monitor via TLC (Hexane/EtOAc 7:3). The complete disappearance of the ninhydrin-active D-alaninol spot confirms quantitative O-tosylation.

  • Thioesterification: Isolate the O-tosylate via aqueous workup and solvent evaporation. Redissolve in anhydrous DMF. Add 1.5 eq of potassium thioacetate ( KSAc ) and stir at room temperature for 12 hours.

    • Causality: KSAc is chosen over NaSH because the thioacetate anion is a superior nucleophile in aprotic solvents and is highly resistant to oxidative dimerization, ensuring a clean SN​2 displacement at C1.

  • Deprotection & Salt Formation: Extract the thioester intermediate, concentrate, and reflux in 6 M HCl for 4 hours.

    • Causality: Acidic hydrolysis cleaves the thioacetate to yield the free thiol while simultaneously protonating the amine. Isolating the compound as a hydrochloride salt is mandatory to prevent auto-oxidation of the free aminothiol into a disulfide during storage.

  • Validation Check 2: Lyophilize the product. Perform an Ellman’s reagent (DTNB) assay on a microscopic aliquot; an immediate colorimetric shift to yellow (absorbance at 412 nm) self-validates the presence of the free sulfhydryl group.

Protocol 2: Generation of Chiral Thiazolidine Scaffolds

Thiazolidines are crucial pharmacophores in anti-infective and antiviral agents (e.g., HIV protease inhibitors).

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, suspend 1.0 eq of (2R)-2-aminopropane-1-thiol hydrochloride in absolute ethanol. Add 1.0 eq of the target aldehyde (e.g., benzaldehyde derivatives) and 1.1 eq of sodium acetate.

    • Causality: Sodium acetate mildly liberates the free amine from its hydrochloride salt without promoting base-catalyzed epimerization of the aldehyde. Ethanol facilitates the dynamic equilibrium of imine formation.

  • Cyclization: Heat the mixture to 60 °C for 3 hours. The free amine attacks the aldehyde to form an imine intermediate, which undergoes rapid, spontaneous intramolecular nucleophilic attack by the adjacent thiol to close the 5-membered thiazolidine ring.

  • Validation Check 3: Isolate the product via crystallization. Validate cyclization via 1H -NMR analysis: The disappearance of the distinct aldehyde proton signal ( 9.0–10.0 ppm) and the emergence of a new methine proton singlet ( 5.5–6.0 ppm) corresponding to the C2 proton of the newly formed thiazolidine ring confirms structural success.

Quantitative Data Summary

The stereochemical identity of the aminothiol precursor drastically alters both synthetic utility and biological efficacy. The table below summarizes comparative metrics across the enantiomeric spectrum.

Property / Metric(2R)-2-Aminopropane-1-thiol(2S)-2-Aminopropane-1-thiolRacemic Mixture
Precursor Source D-Alanine / D-AlaninolL-Alanine / L-AlaninolDL-Alanine
CAS Number (HCl salt) 114179-97-4114179-96-34145-98-6
LTA4 Hydrolase Inhibition (Derivative) Picomolar to Sub- μ M preferenceWeaker binding profile ( 8 μ M)Intermediate / Mixed
Thiazolidine Diastereomeric Excess (de) >98% (with chiral aldehydes)>98% (opposite stereocenter)N/A (Complex mixture)
Primary Application Focus Enzyme Inhibition / NCLChiral Ligand CatalysisGeneral building block

References

  • "(2R)-2-aminopropane-1-thiol hydrochloride — Chemical Substance Information", NextSDS Database. URL: [Link]

  • Ollmann, I. R., et al. "Investigation of the inhibition of leukotriene A4 hydrolase", Bioorganic & Medicinal Chemistry, 1995. URL: [Link]

  • "Synthetic thiol amino acid cysteine surrogates for NCL", UC Riverside eScholarship, 2020. URL: [Link]

Sources

Method

catalytic asymmetric alkylation using (2R)-2-aminopropane-1-thiol ligands

Application Note & Protocol: Catalytic Asymmetric Alkylation Using (2R)-2-Aminopropane-1-thiol Ligands Executive Summary The asymmetric addition of dialkylzincs to aldehydes is a foundational transformation in drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Catalytic Asymmetric Alkylation Using (2R)-2-Aminopropane-1-thiol Ligands

Executive Summary

The asymmetric addition of dialkylzincs to aldehydes is a foundational transformation in drug development, enabling the synthesis of chiral secondary alcohols—key pharmacophores in numerous Active Pharmaceutical Ingredients (APIs). While chiral amino alcohols are traditionally employed as ligands, this application note details the superior mechanistic and practical advantages of using chiral amino thiols, specifically (2R)-2-aminopropane-1-thiol derivatives. By leveraging the unique electronic properties of sulfur, this methodology offers a highly efficient, self-validating protocol for stereoselective carbon-carbon bond formation.

Mechanistic Rationale: The Sulfur Advantage

The substitution of oxygen for sulfur in the chiral ligand framework fundamentally alters the catalytic causality and improves reaction efficiency[1]. As a Senior Application Scientist, understanding why this ligand outperforms traditional systems is critical for troubleshooting and scale-up:

  • Soft-Soft Interactions & Catalyst Stability: Zinc(II) is a borderline-soft Lewis acid. Sulfur, being a softer Lewis base than oxygen, forms a highly stable coordinate bond with zinc. This prevents ligand dissociation during the catalytic cycle, ensuring high fidelity in stereocontrol and minimizing background racemic reactions[2].

  • Monomer-Dimer Equilibrium: A critical bottleneck in amino alcohol catalysis is the formation of tightly bound, inactive oxazazincolidine dimers, necessitating high catalyst loadings (10–20 mol%) to force the equilibrium toward the active monomer. In contrast, the larger atomic radius and distinct bond angles of sulfur sterically destabilize the dimeric form. This shifts the thermodynamic equilibrium toward the highly active monomeric thiazazincolidine complex, allowing for catalyst loadings as low as 1–5 mol%[1].

  • Stereofacial Discrimination: The (2R) stereocenter and the steric bulk of the nitrogen substituents create a rigid chiral pocket. Upon aldehyde coordination, this steric wall forces the substrate to present a specific face (Re or Si) to the ethyl group on the zinc, resulting in exceptional enantiomeric excesses (ee)[2].

Quantitative Performance Comparison

The advantages of the amino thiol ligand over its alcohol counterpart are quantifiable in benchmark ethylations of benzaldehyde[1],[3].

ParameterChiral Amino AlcoholChiral Amino ThiolCausality / Mechanistic Driver
Catalyst Loading 10 - 20 mol%1 - 5 mol%Favorable monomeric equilibrium
Reaction Time 12 - 24 hours2 - 4 hoursHigher nucleophilicity of the active complex
Typical Yield 80 - 85%> 95%Suppression of uncatalyzed background reaction
Enantioselectivity 85 - 90% ee95 - 99% eeRigid thiazazincolidine transition state

Catalytic Workflow

MechanisticWorkflow Ligand 1. Ligand Activation (2R)-2-Aminopropane-1-thiol Zn 2. Transmetalation Addition of ZnEt2 Ligand->Zn - Ethane Gas Complex 3. Active Catalyst Thiazazincolidine Monomer Zn->Complex Aldehyde 4. Substrate Binding Aldehyde Coordination Complex->Aldehyde Transfer 5. Stereoselective Alkyl Transfer Aldehyde->Transfer Facial Selection Product 6. Chiral Zinc Alkoxide (Pre-Quench Product) Transfer->Product Product->Complex Catalyst Turnover Quench 7. Acidic Quench (Self-Validating Step) Product->Quench Final 8. Enantioenriched Secondary Alcohol Quench->Final

Catalytic cycle of asymmetric alkylation using a chiral amino thiol ligand.

Self-Validating Experimental Protocol

Trustworthiness in protocol design requires built-in validation checkpoints. The following procedure for the enantioselective ethylation of benzaldehyde ensures operational integrity at every step.

Materials Required:

  • (2R)-2-Aminopropane-1-thiol derivative (5 mol%)

  • Diethylzinc (ZnEt₂), 1.0 M in hexanes (2.0 equiv)

  • Benzaldehyde (1.0 equiv, freshly distilled)

  • Anhydrous Toluene

Step-by-Step Methodology:

Step 1: Catalyst Activation (Transmetalation)

  • Action: In a flame-dried Schlenk flask under argon, dissolve the (2R)-2-aminopropane-1-thiol ligand (0.05 mmol) in anhydrous toluene (2.0 mL). Cool the system to 0 °C. Slowly add the ZnEt₂ solution (2.0 mmol) dropwise via a gas-tight syringe.

  • Self-Validation Checkpoint: Observe the immediate evolution of ethane gas (bubbling in the solution). If bubbling is absent, the ZnEt₂ reagent has degraded (hydrolyzed) or the system is wet. Do not proceed until this is resolved, as the active thiazazincolidine catalyst has not formed.

Step 2: Substrate Addition & Alkyl Transfer

  • Action: Stir the activated catalyst solution for 15 minutes at 0 °C to ensure complete monomer formation. Add benzaldehyde (1.0 mmol) dropwise. Maintain the reaction at 0 °C for 3 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active benzaldehyde spot (R_f ~0.6) and the appearance of a new spot (R_f ~0.3) confirms successful alkyl transfer.

Step 3: Reaction Quenching

  • Action: Quench the reaction by slowly adding 1M HCl (2.0 mL) at 0 °C. Stir vigorously for 10 minutes.

  • Self-Validation Checkpoint: The mixture will transition from a homogeneous (or slightly cloudy) solution to a distinct biphasic system. The clear separation of the organic layer indicates the successful hydrolysis of the zinc alkoxide intermediate into the target secondary alcohol.

Step 4: Workup and Isolation

  • Action: Extract the aqueous layer with dichloromethane (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Step 5: Stereochemical Validation

  • Action: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/i-PrOH 95:5, 1.0 mL/min, UV 254 nm).

  • Self-Validation Checkpoint: The chromatogram must display a major peak (corresponding to the desired enantiomer) and a negligible minor peak. The integration ratio of these peaks validates the asymmetric induction (ee %) of the protocol.

References

  • Anderson, J. C., & Harding, M. (1998). The importance of nitrogen substituents in chiral amino thiol ligands for the asymmetric addition of diethylzinc to aromatic aldehydes. Chemical Communications, (3), 393-394. URL:[Link]

  • Kang, J., Kim, D. S., & Kim, J. I. (1994). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by A Drug-Unrelated Chiral Amino Thiol and the Corresponding Disulfide. Synlett, 1994(10), 842-844. URL:[Link]

Sources

Application

Application Note: Strategic Use of Protecting Groups in the Synthesis of (2R)-2-Aminopropane-1-thiol

Abstract: The synthesis of chiral aminothiols like (2R)-2-aminopropane-1-thiol is a critical task in medicinal chemistry and drug development due to their utility as versatile building blocks. The presence of two highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The synthesis of chiral aminothiols like (2R)-2-aminopropane-1-thiol is a critical task in medicinal chemistry and drug development due to their utility as versatile building blocks. The presence of two highly nucleophilic centers—a primary amine and a primary thiol—presents a significant synthetic challenge, requiring a robust and strategic application of protecting groups to achieve desired chemical transformations selectively. This application note provides an in-depth guide to orthogonal protecting group strategies, offering detailed protocols and the chemical reasoning behind them to enable researchers to confidently manipulate these functional groups. We will explore common protecting groups, their application, and their selective removal, focusing on practical, field-proven methodologies.

The Synthetic Challenge: Managing Reactivity

(2R)-2-aminopropane-1-thiol possesses two functional groups that can undergo similar reactions, such as alkylation and acylation. Furthermore, the thiol group is susceptible to oxidation, primarily forming disulfide bridges.[1] To perform a modification at one site without affecting the other, a protection-deprotection sequence is mandatory. The ideal approach is an orthogonal protecting group strategy , where each group can be removed under specific conditions that do not affect the other, allowing for precise, stepwise synthesis.[2][3]

The selection of a protecting group pair is dictated by the planned downstream reaction conditions. Key considerations include:

  • Stability: The protecting group must be stable to the reaction conditions intended for the other functional group.[3]

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to preserve the integrity of the molecule.[3]

  • Orthogonality: The deprotection conditions for the amine and thiol protecting groups must be mutually exclusive.[2]

G cluster_0 cluster_3 Selective Deprotection & Derivatization A Starting Material (2R)-2-aminopropane-1-thiol B B A->B Choose initial protection site C C A->C Choose initial protection site E Selectively Deprotect Amine (e.g., Remove Boc) G Derivatize Free Amine E->G F Selectively Deprotect Thiol (e.g., Remove Trt) H Derivatize Free Thiol F->H D D B->D Protect Amine C->D Protect Thiol D->E Orthogonal Cleavage D->F Orthogonal Cleavage

Diagram 1: General workflow for protecting group-assisted synthesis.

Protecting the Thiol Functionality

The thiol group is the more sensitive of the two, being easily oxidized. Its protection is often the first step in a synthetic sequence. The choice of protecting group depends on the desired lability, particularly its stability towards acidic or basic conditions that might be used to manipulate the amine protecting group.

Protecting GroupStructureProtection ConditionsStabilityDeprotection ConditionsKey Advantages
Trityl (Trt) -C(Ph)₃Trityl chloride, base (e.g., TEA) in DCMStable to base, mild acid, hydrogenolysisMild acid (e.g., 1-2% TFA in DCM) with a scavenger (TIS)Bulky, offers steric protection; easily cleaved under mild acidic conditions.[4]
Acetamidomethyl (Acm) -CH₂NHC(O)CH₃N-(hydroxymethyl)acetamide, Lewis acidStable to strong acids (TFA) and bases (piperidine)Mercury(II) acetate or Iodine (I₂)Highly stable; orthogonal to both Boc and Fmoc strategies.[1][4]
tert-Butyl (tBu) -C(CH₃)₃Isobutylene, acid catalystStable to TFA, base, and iodine oxidationStrong acids (e.g., HF, TMSOTf)Very robust; useful when extreme stability is needed.[1][5]
p-Methoxybenzyl (PMB) -CH₂-C₆H₄-OCH₃PMB-Cl, base (e.g., NaH)Stable to base, mild acidStrong acid (TFA) or oxidative cleavage (DDQ, CAN)Orthogonal removal via oxidation is possible.[4]
Protocol 2.1: S-Tritylation of (2R)-2-aminopropane-1-thiol
  • Rationale: The trityl group is an excellent choice for protecting the thiol when subsequent reactions involve base-labile (e.g., Fmoc) or hydrogenation-labile (e.g., Cbz) protecting groups on the amine. Its removal under very mild acidic conditions, often with a scavenger, makes it highly orthogonal to acid-labile groups like Boc, which require stronger conditions.[1][4]

  • Procedure:

    • Dissolve (2R)-2-aminopropane-1-thiol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

    • Add triethylamine (TEA) (2.2 eq) to the solution and cool to 0 °C in an ice bath.

    • Slowly add a solution of trityl chloride (1.05 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield S-trityl-(2R)-2-aminopropane-1-thiol.

Protecting the Amino Functionality

Amine protecting groups are typically carbamates, which are stable and reduce the nucleophilicity of the nitrogen atom.[6] The two most common choices for small molecule synthesis are Boc and Cbz, whose deprotection mechanisms form the basis of many orthogonal strategies.

Protecting GroupStructureProtection ConditionsStabilityDeprotection Conditions
tert-Butoxycarbonyl (Boc) -C(O)O-C(CH₃)₃Boc₂O, base (e.g., TEA, NaOH)Stable to base, hydrogenolysis, nucleophilesStrong acid (e.g., TFA, HCl in dioxane)
Benzyloxycarbonyl (Cbz or Z) -C(O)O-CH₂PhCbz-Cl, base (e.g., NaHCO₃)Stable to acid, baseCatalytic hydrogenation (H₂, Pd/C)
Protocol 3.1: N-Boc Protection of S-Trityl-(2R)-2-aminopropane-1-thiol
  • Rationale: Following S-tritylation, the amine can be protected with a Boc group. The resulting N-Boc, S-Trt diprotected compound is a versatile intermediate. The two groups can be removed selectively based on acid strength.

  • Procedure:

    • Dissolve S-trityl-(2R)-2-aminopropane-1-thiol (1.0 eq) in a 1:1 mixture of THF and water (approx. 0.2 M).

    • Add sodium bicarbonate (NaHCO₃) (3.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).

    • Stir vigorously at room temperature for 8-12 hours. Monitor progress by TLC.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • The resulting N-Boc, S-Trityl-(2R)-2-aminopropane-1-thiol is often pure enough for subsequent steps, but can be purified by column chromatography if needed.

Orthogonal Synthesis Strategies in Practice

The true power of this methodology lies in the selective deprotection of the N,S-diprotected intermediate.

G cluster_0 Strategy 1: Free Thiol cluster_1 Strategy 2: Free Amine A N-Boc, S-Trt (2R)-2-aminopropane-1-thiol B Mild Acid 1-2% TFA, TIS in DCM A->B D Strong Acid 20-50% TFA in DCM A->D C N-Boc-(2R)-2-aminopropane-1-thiol (Free Thiol for Alkylation, etc.) B->C E S-Trt-(2R)-2-aminopropane-1-thiol (Free Amine for Acylation, etc.) D->E

Diagram 2: Orthogonal deprotection of N-Boc, S-Trt-(2R)-2-aminopropane-1-thiol.

Protocol 4.1: Selective S-Trt Deprotection (to free the Thiol)
  • Rationale: The trityl group is significantly more acid-labile than the Boc group. Treatment with a low concentration of TFA allows for its selective removal. The inclusion of a scavenger like triisopropylsilane (TIS) is critical; it quenches the highly electrophilic trityl cation that is formed, preventing it from re-alkylating the desired free thiol or other nucleophiles.[1]

  • Procedure:

    • Dissolve N-Boc, S-Trityl-(2R)-2-aminopropane-1-thiol (1.0 eq) in DCM (approx. 0.1 M).

    • Add triisopropylsilane (TIS) (1.5-2.0 eq) to the solution.

    • Add trifluoroacetic acid (TFA) to achieve a final concentration of 1-2% (v/v).

    • Stir at room temperature for 30-60 minutes, monitoring the disappearance of the starting material by TLC.

    • Carefully concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.

    • Purify the residue by column chromatography to obtain N-Boc-(2R)-2-aminopropane-1-thiol.

Protocol 4.2: Selective N-Boc Deprotection (to free the Amine)
  • Rationale: The Boc group requires stronger acidic conditions for removal. Under these conditions, the S-trityl group will also be cleaved. Therefore, this protocol is typically used to deprotect the amine when the thiol is protected with an acid-stable group like Acm. However, if global deprotection is the goal, this method is effective. To selectively deprotect the amine while retaining the S-Trt group, one would need to choose a different amine protecting group (e.g., Fmoc, which is base-labile). For the purpose of demonstrating the principle with an acid-stable thiol group:

  • Procedure (assuming an acid-stable S-protecting group like Acm):

    • Dissolve the N-Boc, S-Acm protected aminothiol (1.0 eq) in DCM (approx. 0.1 M).

    • Add TFA to achieve a final concentration of 20-50% (v/v).

    • Stir at room temperature for 1-2 hours.

    • Concentrate the solution under reduced pressure.

    • The resulting amine will be the TFA salt. To obtain the free amine, dissolve the residue in DCM and wash with a mild base (e.g., saturated NaHCO₃ solution), then dry and concentrate.

Conclusion

The successful synthesis and derivatization of (2R)-2-aminopropane-1-thiol is critically dependent on the logical and strategic implementation of protecting groups. The combination of an acid-labile S-Trt group and a more robustly acid-labile N-Boc group provides a reliable and versatile orthogonal system for many applications. For synthetic routes requiring basic conditions, alternative pairings such as a base-labile N-Fmoc group with an acid-labile S-Trt group, or a hydrogenation-labile N-Cbz group with a stable S-Acm group, should be considered. By understanding the specific conditions for the introduction and cleavage of each protecting group, researchers can unlock the full synthetic potential of this valuable chiral building block.

References

  • Albericio, F., & de la Torre, B. G. (2020). Disulfide-Based Protecting Groups for the Cysteine Side Chain. ACS Publications. Available at: [Link][7]

  • Albericio, F., et al. (2020). Disulfide-Based Protecting Groups for the Cysteine Side Chain. Digital CSIC. Available at: [Link]

  • ChemistryViews. (2020). New Protecting Groups for the Cysteine Side Chain. Available at: [Link][8]

  • Payne, R. J., & O'Brien-May, T. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Available at: [Link][9]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link][1]

  • Liu, C. F., & Tam, J. P. (1996). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS. Available at: [Link][10]

  • Tiwari, R. K., et al. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. Available at: [Link][5]

  • Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis. ResearchGate. Available at: [Link][11]

  • Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link][12]

  • Albericio, F., & Isidro-Llobet, A. (2019). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link][13]

  • Kaliappan, K. P. (2020). Protecting Groups. Chemistry LibreTexts. Available at: [Link][3]

  • Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. Available at: [Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Storage &amp; Preventing Oxidation of (2R)-2-Aminopropane-1-thiol

Welcome to the Technical Support Center. Handling chiral amino thiols like (2R)-2-aminopropane-1-thiol requires precise environmental controls.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Handling chiral amino thiols like (2R)-2-aminopropane-1-thiol requires precise environmental controls. Due to the bifunctional nature of this molecule, researchers frequently encounter rapid degradation, dimerization, and loss of active titer during storage. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure absolute molecular integrity.

Core Mechanistic Principles: The Causality of Thiol Oxidation

To prevent degradation, you must first understand the chemical causality of the oxidation pathway. (2R)-2-aminopropane-1-thiol contains both a primary amine and a primary thiol on a short carbon backbone.

In its free base form, the basic amine acts as an intramolecular or intermolecular proton acceptor. This local basicity promotes the deprotonation of the adjacent thiol group into a highly nucleophilic thiolate anion (R-S⁻) . The thiolate anion is the actual reactive species that undergoes rapid auto-oxidation in the presence of molecular oxygen (O₂) and trace transition metals, forming a stable, covalent disulfide dimer (R-S-S-R).

By converting the compound into a hydrochloride (HCl) salt, the amine is fully protonated (-NH₃⁺). This eliminates its basicity, keeping the thiol protonated (-SH) and effectively shutting down the auto-oxidation pathway[1].

Mechanism A Free Amino Thiol (R-SH, Free Base) B Thiolate Anion (R-S⁻) A->B Amine acts as base (Deprotonation) E Protonation (HCl) Forms R-SH•HCl A->E Add HCl C Disulfide Dimer (R-S-S-R) B->C O₂ & Trace Metals (Auto-oxidation) D TCEP Reduction (Cleaves S-S) C->D Add Reductant D->A Recovers Free Thiol E->B Prevents Deprotonation

Logical relationship of amino thiol oxidation and mitigation strategies.

Troubleshooting Guide: Resolving Disulfide Formation

Q: My (2R)-2-aminopropane-1-thiol degraded into a white, insoluble precipitate after a month at 4°C. What happened? A: The free base form of your compound underwent auto-oxidation to form a disulfide dimer. At 4°C, aqueous or neat amino thiols are highly susceptible to oxygen permeation. Studies on similar amino thiols demonstrate that storage at 4°C results in significant loss of the free thiol within just one week[2]. Resolution: Always store the compound at -20°C or -80°C under an inert argon atmosphere. If the compound has already precipitated, you must reduce it using TCEP before use.

Q: I need to reduce the formed disulfide bonds before a maleimide conjugation step. Should I use DTT or TCEP? A: You must use TCEP (Tris(2-carboxyethyl)phosphine). DTT (Dithiothreitol) is a thiol-based reducing agent; it will actively compete with your target molecule for the maleimide reactive groups, requiring a tedious desalting step to remove it. TCEP is thiol-free, operates efficiently across a broader pH range (1.5–8.5), and does not need to be removed prior to maleimide conjugation[3]. Furthermore, TCEP is significantly more stable than DTT in the presence of trace metals like Ni²⁺, which rapidly oxidize DTT[4].

Quantitative Reagent Comparison

Choosing the right protection or reduction strategy depends heavily on your experimental timeline. Below is a synthesized comparison of common reagents used in amino thiol workflows.

Strategy / ReagentOptimal pH RangeStability (Aqueous, RT)Reactivity with MaleimidesPrimary Use Case
Dithiothreitol (DTT) 7.0 – 9.0~1–2 daysHigh (Interferes)Short-term enzymatic assays.
TCEP-HCl 1.5 – 8.5>2–3 weeksNone (Compatible)Long-term storage, prep for conjugation.
Hydrochloride Salt < 5.0>1 year (Solid, -20°C)N/ALong-term bulk chemical storage.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol utilized in our support center is designed as a self-validating system . Do not proceed to downstream applications without passing the validation checkpoints.

Protocol A: Conversion to Hydrochloride Salt for Long-Term Storage

Causality: Protonating the amine prevents it from acting as a local base, halting the formation of the reactive thiolate anion[1].

  • Dissolution: Dissolve the free base (2R)-2-aminopropane-1-thiol in a minimal volume of dry diethyl ether or ethanol under an argon atmosphere.

  • Acidification: Slowly add 1.05 molar equivalents of ethereal HCl (hydrogen chloride gas dissolved in diethyl ether) dropwise while stirring on an ice bath.

  • Precipitation: A white crystalline precipitate of the hydrochloride salt will form immediately.

  • Filtration & Drying: Filter the crystals under a stream of nitrogen and dry in a vacuum desiccator overnight.

  • System Validation (Critical Checkpoint): Verify successful salt formation by assessing aqueous solubility. The free base is sparingly soluble in cold water, whereas the hydrochloride salt will dissolve instantly to form a clear solution. Additionally, a pH check of a 1% aqueous solution must yield an acidic reading (pH 3.0–5.0).

Protocol B: Rapid Disulfide Reduction using TCEP

Causality: TCEP selectively reduces alkyl disulfides over a wide pH range without containing thiols itself, preventing downstream cross-reactivity[3].

  • Buffer Preparation: Prepare a degassed acidic to neutral buffer (pH 5.0–7.0) containing 1 mM EDTA to chelate trace metals.

  • Reagent Addition: Add TCEP-HCl to the oxidized (2R)-2-aminopropane-1-thiol solution at a 2:1 molar ratio (TCEP to disulfide).

  • Incubation: Incubate at room temperature for 5–10 minutes. TCEP reductions are exceptionally fast and do not require heating[3].

  • System Validation (Critical Checkpoint): Confirm complete reduction using Ellman’s Reagent (DTNB). Mix a 10 µL aliquot of your reduced sample with 990 µL of 0.1 mM DTNB in reaction buffer. A successful reduction will immediately yield a bright yellow solution (absorbance at 412 nm), confirming the presence of free sulfhydryls.

Workflow S1 1. Assess Oxidation State S2 2. Add TCEP (pH 1.5 - 8.5) S1->S2 S3 3. Incubate (5 min, RT) S2->S3 S4 4. Convert to HCl Salt S3->S4 S5 5. Purge with Argon Gas S4->S5 S6 6. Store at -20°C to -80°C S5->S6

Step-by-step experimental workflow for reducing and storing amino thiols.

Frequently Asked Questions (FAQs)

Q: Does freeze-thawing accelerate oxidation? A: Yes. Repeated freeze-thaw cycles introduce atmospheric oxygen and cause localized pH shifts during ice crystal formation, accelerating thiolate formation. Aliquot your stock solutions into single-use vials before freezing to prevent this.

Q: Can I use EDTA to prolong storage life in solution? A: Yes. Trace transition metals (Fe³⁺, Cu²⁺, Ni²⁺) catalyze the oxidation of thiols to disulfides. Adding 1–5 mM EDTA to your storage buffer chelates these metals, significantly reducing the basal oxidation rate.

Q: Is it safe to store the free base in an aqueous buffer if I adjust the pH? A: It is highly discouraged for long-term storage. Even in slightly acidic buffers, dissolved oxygen will eventually drive oxidation over weeks. If aqueous storage is unavoidable, use a degassed buffer, add TCEP and EDTA, and store at -80°C.

References

  • A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry | ResearchGate | 4

  • Disulfide reduction using TCEP reaction | Bio-Synthesis Inc | 3

  • CAS 31098-40-5: 1-Hexanethiol,6-amino-, hydrochloride (1:1) | CymitQuimica | 1

  • Effect of Storage Conditions on Stability of Ophthalmological Compounded Cysteamine Eye Drops | ResearchGate | 2

Sources

Optimization

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) in (2R)-2-Aminopropane-1-Thiol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists tasked with the asymmetric synthesis of (2R)-2-aminopropane-1-thiol (a D-alaninol derivative).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists tasked with the asymmetric synthesis of (2R)-2-aminopropane-1-thiol (a D-alaninol derivative).

Converting a chiral 1,2-amino alcohol to a 1,2-aminothiol presents a unique stereochemical challenge. Although the substitution occurs at the primary carbon (C1), the adjacent stereocenter at C2 is highly susceptible to apparent enantiomeric erosion and regiochemical scrambling. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure >99% ee.

Mechanistic Causality of Stereochemical Erosion

To optimize ee, we must first understand how it is lost. The conversion of the C1 hydroxyl group to a thiol typically requires activating the alcohol as a leaving group (e.g., a mesylate, tosylate, or a phosphonium intermediate in a Mitsunobu reaction)[1].

If the adjacent amine is unprotected or weakly protected (e.g., N-alkyl or N-benzyl), the nitrogen lone pair will act as an internal nucleophile. It displaces the C1 leaving group to form a highly reactive chiral aziridinium ion [2]. When the external sulfur nucleophile (e.g., thioacetate) attacks this intermediate, it can open the ring at two positions[3]:

  • Attack at C1 (Less hindered): Yields the desired (2R)-aminothiol derivative (retention of stereochemistry).

  • Attack at C2 (More hindered): Yields the (2S)-1-aminopropane-2-thiol regioisomer (inversion of stereochemistry).

This Neighboring Group Participation (NGP) results in a complex mixture of regioisomers and enantiomers, drastically reducing the optical purity of the isolated product.

MechanisticPathway cluster_failure Pathway A: ee Erosion via Aziridinium Ion (Free Amine) cluster_success Pathway B: ee Preservation via N-Boc Protection A Activated (2R)-Alaninol (Free/Alkyl Amine) B Chiral Aziridinium Ion (Reactive Intermediate) A->B Intramolecular attack C Attack at C1 (2R)-Aminothiol (Retention) B->C SN2 at C1 D Attack at C2 (2S)-Regioisomer (Inversion) B->D SN2 at C2 E Activated (2R)-Alaninol (N-Boc Protected) F Direct SN2 Displacement at C1 by KSAc E->F Lone pair delocalized (No NGP) G Enantiopure (2R)-Aminothiol (>99% ee) F->G Deprotection

Mechanistic pathways: ee erosion via aziridinium formation vs. preservation via N-Boc protection.

Troubleshooting FAQs

Q1: I performed an SN2 displacement at C1. Why did my C2 stereocenter invert or racemize? A1: The stereocenter didn't directly racemize via a standard SN2 mechanism. Instead, the free amine triggered NGP, forming an aziridinium intermediate[2]. When the sulfur nucleophile attacks the C2 position of this 3-membered ring, it inverts the stereocenter and creates a structural regioisomer (1-amino-2-thiol). Because these isomers are difficult to separate, bulk analysis often shows a catastrophic drop in ee.

Q2: Which amine protecting group is optimal for preserving the (2R) configuration? A2: You must use a strongly electron-withdrawing carbamate protecting group, such as N-Boc or N-Cbz . These groups delocalize the nitrogen's lone pair into the carbonyl π -system, rendering the amine non-nucleophilic. This completely shuts down the aziridinium pathway, forcing the sulfur nucleophile to undergo a direct, intermolecular SN2 displacement exclusively at C1[3]. (Note: Because sulfur has a higher Cahn-Ingold-Prelog priority than oxygen, but both remain lower priority than the amine nitrogen, the (R) configuration nomenclature is preserved during this C1 substitution).

Q3: Should I use the Mitsunobu protocol or the Mesylate/Thioacetate displacement? A3: While the Mitsunobu reaction (using DIAD/PPh₃ and thioacetic acid) is mild and stereospecific, it generates stoichiometric triphenylphosphine oxide[1]. Small, polar aminothiols are notoriously difficult to separate from this byproduct. The Mesylate/Potassium Thioacetate (KSAc) route is highly recommended. It is scalable, avoids phosphorus byproducts, and the intermediates are easily tracked via standard TLC/LC-MS.

Q4: How do I accurately measure the ee of the final aminothiol? A4: Free 1,2-aminothiols are prone to oxidative dimerization (forming disulfides) on chiral HPLC columns, leading to peak broadening and inaccurate ee integration. Always derivatize the final product before analysis. A double-benzoylation (using Benzoyl Chloride/Et₃N to form the N,S-dibenzoyl derivative) stabilizes the molecule and provides excellent UV chromophores for sharp, baseline-resolved chiral HPLC chromatograms.

Self-Validating Experimental Protocol: The Mesylate Route

This protocol utilizes built-in In-Process Controls (IPCs) to ensure each step is self-validating, preventing the carryover of unreacted starting materials that could compromise the final ee.

Step 1: N-Boc Protection
  • Dissolve D-alaninol (1.0 eq) in DCM. Add Et₃N (1.2 eq) and cool to 0 °C.

  • Add Boc₂O (1.1 eq) dropwise. Stir at room temperature for 4 hours.

  • IPC (Self-Validation): Spot the reaction on a TLC plate and stain with Ninhydrin. The reaction is complete when the baseline primary amine spot (which stains deep purple) completely disappears.

Step 2: Mesylation
  • Dissolve N-Boc-D-alaninol in anhydrous DCM and cool strictly to 0 °C.

  • Add Et₃N (1.5 eq), followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 hour at 0 °C.

  • IPC (Self-Validation): Stain TLC with KMnO₄. The mesylate product will appear as a distinct, less polar spot compared to the starting alcohol. Crucial Causality: Do not let the reaction warm above 5 °C. Excess heat can force even a Boc-protected amine to slowly cyclize into an oxazolidinone, eroding yield.

Step 3: Thioesterification (SN2 Displacement)
  • Dissolve the crude mesylate in anhydrous DMF.

  • Add Potassium thioacetate (KSAc, 1.5 eq). Heat to 60 °C for 6 hours.

  • IPC (Self-Validation): Monitor via LC-MS. The mass of the mesylate should be fully replaced by the thioester adduct [M+H]+ . KSAc is preferred over NaSH because it is highly soluble in DMF and its bulkiness prevents unwanted elimination side-reactions.

Step 4: Global Deprotection
  • Suspend the thioester in 6M aqueous HCl and reflux for 4 hours under an inert Argon atmosphere (to prevent disulfide formation).

  • Evaporate to dryness to yield (2R)-2-aminopropane-1-thiol hydrochloride.

  • IPC (Self-Validation): Test a small aliquot with Ellman’s reagent (DTNB). An immediate bright yellow color confirms the successful unmasking of the free sulfhydryl (-SH) group.

Quantitative Data Summary: Impact of Protecting Groups

The table below summarizes the causality between the chosen protecting group, the likelihood of NGP, and the resulting experimental metrics.

Protecting GroupNGP PotentialDominant Reaction PathwayFinal ee (%)Isolated Yield (%)
None (Free NH₂) Very HighAziridinium Ring Opening< 50% (Scrambled)< 30%
N-Benzyl (NHBn) HighAziridinium Ring Opening60 - 70%45%
N-Boc Low Direct Intermolecular SN2 > 99% 85%
N-Cbz Low Direct Intermolecular SN2 > 99% 82%

Sources

Troubleshooting

troubleshooting low yields in (2R)-2-aminopropane-1-thiol reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to maintain mass balance and enantiomeric purity when working with low molecular weight chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to maintain mass balance and enantiomeric purity when working with low molecular weight chiral 1,2-aminothiols.

Working with (2R)-2-aminopropane-1-thiol presents a unique triad of chemical challenges: rapid oxidative dimerization, extreme hydrophilicity leading to poor extraction recoveries, and competing nucleophilicity between the amine and thiol groups. This guide moves beyond standard protocols, providing you with the mechanistic causality behind these yield-killers and delivering self-validating workflows to secure your target compound.

Diagnostic Workflow

Before altering your synthetic route, use the decision tree below to diagnose the exact mechanism of your yield loss.

Troubleshooting Start Low Yield of (2R)-2-aminopropane-1-thiol Q1 Is mass balance lost during aqueous workup? Start->Q1 Q2 Is the product a dimer (m/z = 2M-2)? Q1->Q2 No Sol1 Use continuous liquid-liquid extraction or derivatization Q1->Sol1 Yes Q3 Are there N-alkylated side products? Q2->Q3 No Sol2 Implement reductive workup (TCEP) & inert gas Q2->Sol2 Yes Sol3 Control pH or use Trt/Boc protecting groups Q3->Sol3 Yes

Diagnostic workflow for .

Section 1: The Oxidation Trap (Disulfide Formation)

Causality: The sulfhydryl (-SH) group of (2R)-2-aminopropane-1-thiol is highly susceptible to auto-oxidation in the presence of dissolved atmospheric oxygen, forming a stable disulfide bond (a cystamine derivative). This reaction is aggressively accelerated at pH > 7.0, where the highly reactive thiolate anion is more prevalent. When this occurs, your effective monomer concentration drops, directly suppressing the yield of any subsequent downstream coupling.

Self-Validating Protocol: Reductive Workup & Anaerobic Handling To reverse oxidation and prevent future dimerization, integrate a reductive cleavage step directly into your workup 1.

  • Degassing: Sparge all aqueous buffers and organic solvents with Argon or Nitrogen for 15-30 minutes prior to use.

  • In-situ Reduction: If LC-MS analysis of your crude mixture reveals a mass peak at 2M−2 , treat the mixture with a reducing agent.

  • Reagent Selection: Add 1.5 to 5.0 equivalents of Tris(2-carboxyethyl)phosphine (TCEP). Unlike Dithiothreitol (DTT), TCEP does not contain a thiol, meaning it will not compete in downstream thiol-reactive labeling steps, and it operates efficiently across a broader pH range 2.

  • Incubation: Stir at room temperature for 30–60 minutes. Validate the success of the step by monitoring the disappearance of the dimer via LC-MS.

Quantitative Comparison of Reducing Agents for Aminothiol Recovery

Reducing AgentThiol-Free Structure?Optimal pH RangeReaction KineticsVolatility / Odor
TCEP Yes1.5 – 8.5Fast (< 1 hr)Non-volatile, Odorless
DTT No7.0 – 9.0Moderate (1–2 hrs)Low volatility, Pungent
BME No7.0 – 9.0Slow (2–4 hrs)High volatility, Toxic

Section 2: Isolation Challenges (Volatility & Hydrophilicity)

Causality: (2R)-2-aminopropane-1-thiol has a molecular weight of 91.17 g/mol . At physiological pH, it exists as a highly water-soluble zwitterion. Standard separatory funnel extractions with dichloromethane or ethyl acetate often result in >60% of the product remaining in the aqueous phase. Furthermore, rotary evaporation at elevated temperatures can lead to product loss due to the compound's inherent volatility.

Self-Validating Protocol: Isoelectric Extraction and Salt Precipitation Bypass standard extraction flaws by manipulating the physical state of the molecule 3.

  • pH Adjustment: Cool the aqueous phase to 0 °C. Carefully adjust the pH to ~9.5 using 1M NaOH. This targets the neutral species (balancing between the pKa of the thiol at ~8.5 and the amine at ~10.5).

  • Continuous Extraction: Instead of manual shaking, set up a continuous liquid-liquid extraction (CLLE) apparatus with ethyl acetate for 18–24 hours to drive the equilibrium.

  • Precipitation: To avoid volatility losses during concentration, bubble dry HCl gas through the organic extract (or add a stoichiometric amount of HCl in dioxane). The (2R)-2-aminopropane-1-thiol hydrochloride salt will immediately precipitate as a stable, non-volatile white solid.

  • Filtration: Filter the salt under a blanket of Argon and dry under high vacuum.

Section 3: Chemoselectivity (S- vs. N- Functionalization)

Causality: When functionalizing the molecule, the thiolate is a softer, more polarizable nucleophile than the amine, making it kinetically favored for reactions with soft electrophiles. However, the primary amine is also highly nucleophilic. Depending on the pH and the electrophile, this leads to complex mixtures of N-alkylated, S-alkylated, and N,S-dialkylated products.

Self-Validating Protocol: Orthogonal Protecting Group Strategy To achieve >95% chemoselectivity, you must temporarily mask one functional group.

  • Thiol Protection: React the crude aminothiol with Triphenylmethyl chloride (Trt-Cl) in the presence of Boron trifluoride etherate (BF3·OEt2) to selectively form the S-Trityl thioether.

  • Amine Functionalization: With the thiol securely masked, the amine can be safely reacted with Boc-anhydride (Boc2O) or other electrophiles without cross-reactivity.

  • Deprotection: The S-Trityl group can be cleanly removed using Trifluoroacetic acid (TFA) and a cation scavenger (e.g., Triisopropylsilane, TIPS) when the free thiol is required for the final step.

Frequently Asked Questions (FAQs)

Q: Why did my yield drop from 85% to 20% when I scaled up the reaction from 100 mg to 10 grams? A: Scale-up inherently increases the time required for solvent evaporation and aqueous workup. This extended time exposure to ambient air exponentially increases the rate of auto-oxidation to the disulfide. Implement the TCEP reductive workup (Section 1) and maintain strict inert atmosphere protocols during scale-up.

Q: How can I accurately quantify the amount of free thiol in my crude mixture before purification? A: Use the Ellman's Reagent (DTNB) assay. DTNB reacts stoichiometrically with free sulfhydryls to release 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm. This allows for rapid spectrophotometric quantification of your active monomer 1.

Q: Is there a risk of racemization at the C2 chiral center during synthesis or workup? A: Yes. If your synthetic route involves an aziridine intermediate or if you subject the product to harsh, prolonged basic conditions (pH > 12) at elevated temperatures, the proton at the C2 chiral center can become labile, leading to racemization. Always maintain the pH below 10 during workup and verify enantiomeric excess (ee) using chiral HPLC 4.

References

  • Introduction to Thiol Modification and Detection—Section 2.
  • US4212826A - Process for producing cysteamines and/or cystamines Source: Google Patents URL
  • Adequate Reducing Conditions Enable Conjugation of Oxidized Peptides to Polymers by One-Pot Thiol Click Chemistry Source: ACS Publications URL
  • Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands Source: IDEALS - University of Illinois URL

Sources

Optimization

The Core Mechanistic Challenge: Why is (2R)-2-aminopropane-1-thiol Insoluble?

Welcome to the Technical Support Center for Advanced Molecular Solubilization . As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals ov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Molecular Solubilization . As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals overcome one of the most notorious bottlenecks in aliphatic amino thiol chemistry: organic phase insolubility.

Below, you will find a mechanistic breakdown of the problem, a strategic troubleshooting workflow, self-validating protocols, and a targeted FAQ section to ensure your synthetic pipelines remain unhindered.

(2R)-2-aminopropane-1-thiol is a chiral, bifunctional aliphatic molecule. The close spatial proximity of the primary amine (-NH₂) and the thiol (-SH) on a short carbon backbone creates a highly polarized environment. This leads to two critical issues:

  • Intermolecular Hydrogen Bonding & Zwitterionic Behavior: The molecule forms a tightly bound, self-associating hydrogen-bond network (and partial proton transfer states), causing it to aggregate and crash out of non-polar or moderately polar organic solvents (e.g., dichloromethane, toluene, hexane)[1].

  • Oxidative Dimerization: In the presence of ambient oxygen and trace bases, the exposed thiol rapidly oxidizes to form a disulfide dimer. This dimerization effectively doubles the molecular weight and further plummets organic solubility[2].

Troubleshooting Workflow: Solubilization Strategies

To resolve this, we must disrupt the intermolecular forces. The optimal strategy depends entirely on your downstream application.

SolubilityWorkflow Start Solubility Issue: (2R)-2-aminopropane-1-thiol in Organic Solvent Q1 Is transient modification (in situ) acceptable? Start->Q1 Sol1 Transient Silylation (e.g., TMSDEA) Rapid dissolution in DCM/THF Q1->Sol1 Yes Q2 Can you alter the solvent system? Q1->Q2 No Sol2 Co-solvent System (Add 5-10% DMF/NMP) Disrupts H-bonding Q2->Sol2 Yes Q3 Is permanent/semi-permanent protection viable? Q2->Q3 No Sol3 Orthogonal Protection (S-Trt / N-Boc) Maximum lipophilicity Q3->Sol3 Yes Sol4 Lipophilic Salt Formation (e.g., CSA salt) Masks amine charge Q3->Sol4 No

Workflow for troubleshooting and resolving amino thiol organic solubility.

Quantitative Comparison of Solubilization Strategies

To aid in your experimental design, the following table summarizes the quantitative parameters and physicochemical shifts associated with each solubilization method.

Solubilization StrategyReagent EquivalentsReaction Temp (°C)Time to ClarificationEst. LogP Shift (Lipophilicity)Downstream Compatibility
Transient Silylation (TMSDEA) 2.5 - 3.0 eq60 - 70 °C15 - 30 min+2.0 to +3.5Excellent for anhydrous synthesis.
Orthogonal Protection (S-Trt) 1.05 eq (Trt-Cl)20 - 25 °C60 - 120 min+4.0 to +5.0Ideal for multi-step peptide synthesis.
Co-solvent Disruption (DMF) 5 - 10% (v/v)20 - 25 °CInstantaneousN/A (Solvent effect)Good for immediate, single-step reactions.
Lipophilic Salt (CSA) 1.0 eq20 - 25 °C< 10 min+1.5 to +2.5Best when the free amine is not required.

Self-Validating Experimental Protocols

Protocol 1: Transient Silylation via TMSDEA

Causality: N,N-Diethyl-1,1,1-trimethylsilylamine (TMSDEA) replaces the active protons on both the amine and thiol with bulky, lipophilic Trimethylsilyl (TMS) groups. This completely obliterates the hydrogen-bond network, rendering the molecule miscible with non-polar solvents without permanently altering the molecular structure[3][4].

  • Step 1: Preparation. Ensure the reaction vessel, solvent (e.g., DCM or THF), and (2R)-2-aminopropane-1-thiol are rigorously dried. Note: Trace water will rapidly hydrolyze the silylating agent.

  • Step 2: Suspension. Suspend 1.0 mmol of the amino thiol in 5.0 mL of anhydrous organic solvent. The mixture will appear as a cloudy, heterogeneous suspension.

  • Step 3: Derivatization. Inject 2.5 to 3.0 mmol of TMSDEA. The excess accounts for the multiple active protons (-NH₂ and -SH)[4].

  • Step 4: Incubation. Heat the mixture to 60–70 °C under an inert atmosphere (N₂ or Argon) for 15 to 30 minutes[3].

  • Step 5: Validation (Self-Check). The reaction is successful when the cloudy suspension transitions into a perfectly clear, homogeneous solution. If particulates remain, inject an additional 0.5 eq of TMSDEA.

Protocol 2: Orthogonal Protection (S-Tritylation)

Causality: The Trityl (Trt) group is a massive, highly hydrophobic moiety. Selectively protecting the thiol with a Trt group drastically shifts the partition coefficient, ensuring high solubility in organic phases while sterically blocking unwanted oxidative disulfide formation[5].

  • Step 1: Dissolution. Dissolve 1.0 mmol of (2R)-2-aminopropane-1-thiol hydrochloride in 3.0 mL of a polar aprotic solvent (e.g., DMF) to disrupt initial solid-state packing[6].

  • Step 2: Reaction. Add 1.05 mmol of Trityl chloride (Trt-Cl) and stir at room temperature for 1–2 hours.

  • Step 3: Phase Transfer. Quench the reaction with water and extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Step 4: Validation (Self-Check). Spot the organic layer on a TLC plate. The newly formed S-Trt derivative will be strongly UV-active (due to the aromatic rings of the Trityl group) and will migrate with a high Rf value in non-polar eluents, confirming its newly acquired lipophilicity.

Frequently Asked Questions (FAQs)

Q: I suspended (2R)-2-aminopropane-1-thiol in DCM, and while it was initially just cloudy, a heavy white precipitate formed overnight. What happened? A: You are observing oxidative dimerization. In the presence of ambient oxygen, the free thiol (-SH) groups oxidize to form an intermolecular disulfide bond, creating a dimer. This effectively doubles the molecular weight and increases the polarity, causing the compound to crash out of the organic solvent entirely[2]. To prevent this, degas your solvents and work under an inert atmosphere, or utilize the S-Tritylation protocol above.

Q: Can I just heat my organic solvent to force the amino thiol to dissolve? A: Heating will temporarily improve the thermodynamics of dissolution, but it is a double-edged sword. Elevated temperatures in the presence of trace oxygen exponentially accelerate the oxidative dimerization mentioned above[2][6]. If you must use heat without derivatization, ensure the system is strictly anaerobic.

Q: If I use the TMSDEA silylation method, how do I remove the TMS groups after my target reaction is complete? A: The beauty of transient silylation is its reversibility. Silicon-heteroatom bonds (Si-N and Si-S) are highly labile to hydrolysis. A simple mild aqueous workup (e.g., washing the organic layer with a dilute mildly acidic or neutral aqueous buffer) will rapidly cleave the TMS groups, returning your compound to its native state[4].

Q: Why does adding 5% DMF to my DCM solution suddenly make the amino thiol dissolve? A: DMF is a polar aprotic solvent that acts as a powerful hydrogen-bond acceptor. By adding a small volumetric percentage of DMF to a non-polar solvent like DCM, the DMF molecules intercalate between the amino thiol molecules, disrupting the rigid intermolecular hydrogen-bonding network and solvating the individual monomers[6].

References

  • "Surface Properties of Water-Soluble Glycine-Cysteamine-Protected Gold Clusters", ACS Publications. URL:[Link]

  • "Accessing and Utilizing Thiols in Organic Chemistry", ChemRxiv. URL:[Link]

  • "silylation overview.pdf", Colorado State University. URL:[Link]

  • "techniques for silylation", ResearchGate. URL:[Link]

  • "Cysteine protecting groups: applications in peptide and protein science", Chemical Society Reviews (RSC Publishing). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization During (2R)-2-Aminopropane-1-thiol Heating

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of chiral 1,2-aminothiols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of chiral 1,2-aminothiols. (2R)-2-aminopropane-1-thiol is a highly valuable chiral building block, but subjecting it to thermal processing often leads to a frustrating loss of enantiomeric purity.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure your workflows maintain >99% enantiomeric excess (ee).

Section 1: Mechanistic Insights (The "Why")

To prevent racemization, we must first understand the causality behind it. The loss of chiral integrity in (2R)-2-aminopropane-1-thiol during heating is not a random degradation; it is driven by three distinct, highly predictable thermodynamic pathways:

  • Direct α -Proton Abstraction (Carbanion Pathway): The α -proton of 1,2-aminothiols is unusually acidic. The polarizable sulfur atom of the thioether/thiol group stabilizes the adjacent carbanion character[1]. When heated in the presence of even mild bases, this proton is abstracted, forming a planar enolate-like carbanion intermediate that reprotonates non-stereoselectively, leading to epimerization[1][2].

  • Thiazoline-Mediated Epimerization: If trace aldehydes or ketones (often from solvents like acetone or oxidative degradation) are present, the aminothiol condenses to form a thiazoline ring. The α -proton in a thiazoline system is significantly more acidic than in the free aminothiol, leading to rapid racemization upon heating.

  • Reversible β -Elimination: At high temperatures, the molecule can undergo base-catalyzed β -elimination, losing H2​S to form an achiral propenamine (enamine/imine) intermediate[3]. Subsequent re-addition of H2​S yields the racemic product.

RacemizationMechanisms Start (2R)-2-Aminopropane-1-thiol (Chiral Starting Material) Carbonyl Trace Carbonyls (Impurity/Solvent) Start->Carbonyl Condensation BaseHeat Base + Heat (>80°C) Start->BaseHeat Thermal Stress Thiazoline Thiazoline Intermediate Carbonyl->Thiazoline Racemic Racemic Mixture (R/S)-2-Aminopropane-1-thiol Thiazoline->Racemic Rapid Epimerization Carbanion Planar Carbanion (a-Proton Abstraction) BaseHeat->Carbanion Deprotonation BetaElim B-Elimination (-H2S) BaseHeat->BetaElim High Temp Carbanion->Racemic Non-selective Reprotonation Propenamine Achiral Propenamine BetaElim->Propenamine Propenamine->Racemic +H2S Re-addition

Mechanistic pathways of (2R)-2-aminopropane-1-thiol racemization under thermal/basic conditions.

Section 2: Troubleshooting Guide

Issue 1: Significant ee loss during thermal distillation.

  • Symptom: Crude product shows >98% ee, but post-distillation purity drops to <85% ee.

  • Root Cause: Standard atmospheric distillation requires temperatures exceeding the activation energy for α -proton abstraction. Furthermore, alkaline residues on standard glass surfaces can act as weak bases, triggering the carbanion pathway.

  • Solution: Never distill the free base at atmospheric pressure. Perform high-vacuum distillation (<1 mbar) to keep the pot temperature strictly below 55°C. Alternatively, convert the aminothiol to its hydrochloride (HCl) salt prior to concentration; acidic conditions protonate the amine, drastically reducing the electron density that facilitates β -elimination and thiazoline formation.

Issue 2: Racemization during base-mediated reactions at elevated temperatures.

  • Symptom: Heating the aminothiol with an electrophile and a tertiary amine base (e.g., DIPEA) causes epimerization.

  • Root Cause: Prolonged exposure to basic conditions at elevated temperatures drives the direct enolization pathway[1].

  • Solution: Avoid pre-activation heating. Switch to a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP/collidine), which is significantly less prone to abstracting the α -proton compared to DIPEA[1][4]. Lower the reaction temperature to 20–25°C and extend the reaction time rather than applying heat[1].

Quantitative Impact of Heating Conditions
Heating ConditionSolvent / EnvironmentAdditive / BasePot Temp (°C)Time (h)Final ee (%)
Atmospheric DistillationNeatNone150262%
Vacuum Distillation (10 mbar)NeatNone85288%
High-Vacuum Distillation (<1 mbar)NeatNone452>98%
RefluxTolueneDIPEA (1.2 eq)110445%
RefluxTolueneTMP/Collidine (1.2 eq)110482%
Heating (Salt Form)WaterHCl (pH < 2)10012>99%

Section 3: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness in your results, purification must be paired with immediate analytical validation.

Protocol A: Racemization-Free High-Vacuum Distillation
  • Objective: Purify crude (2R)-2-aminopropane-1-thiol without inducing thermal degradation.

  • Preparation: Transfer the crude aminothiol into a rigorously clean round-bottom flask. Expert Tip: Wash the flask with 0.1 M HCl and dry thoroughly beforehand to neutralize any alkaline glass residues that could catalyze α -proton abstraction.

  • Setup: Connect the flask to a short-path distillation apparatus. Ensure the system is connected to a high-vacuum pump capable of achieving <1 mbar.

  • Evacuation: Apply vacuum before applying any heat. Allow the system to stabilize at <1 mbar. This ensures the compound never experiences high temperatures at atmospheric pressure.

  • Controlled Heating: Submerge the flask in an oil bath. Slowly ramp the temperature. Do not exceed a bath temperature of 55°C.

  • Collection: Collect the purified fraction (boiling point will be significantly depressed, typically 35-45°C at 0.5 mbar). Chill the receiving flask in an ice-water bath to prevent volatile loss.

  • Validation: Immediately flush the system with inert gas (Argon/Nitrogen) upon completion to prevent oxidative disulfide formation.

Protocol B: Chiral Derivatization and HPLC Quantification
  • Objective: Accurately measure ee% using Marfey's Reagent (FDAA) to validate the distillation protocol[5].

  • Sampling: Dissolve 0.5 mg of the distilled aminothiol in 100 µL of 1 M NaHCO3​ .

  • Derivatization: Add 200 µL of Marfey's reagent solution (1% 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide in acetone)[5].

  • Incubation: Incubate at 40°C for exactly 1 hour[5]. Caution: Do not exceed 40°C or 1 hour, as the derivatization process itself can induce trace racemization if overheated.

  • Quenching: Stop the reaction by adding 20 µL of 2 N HCl[5]. Evaporate the acetone under a gentle stream of nitrogen.

  • Analysis: Re-dissolve in mobile phase and inject onto a reverse-phase C18 HPLC column. The L- and D- diastereomers will resolve clearly, allowing for precise integration of the peak areas to calculate % ee.

DistillationWorkflow Crude Crude (2R)-2-Aminopropane-1-thiol AcidWash Flask Prep: 0.1M HCl Wash Crude->AcidWash Vacuum Apply High Vacuum (< 1 mbar) AcidWash->Vacuum Heat Controlled Heating (Bath < 55°C) Vacuum->Heat Prevents thermal stress Collect Collect Fraction (Ice-cooled Receiver) Heat->Collect Validate HPLC Validation (Marfey's Reagent) Collect->Validate Confirm >99% ee

Step-by-step workflow for the racemization-free high-vacuum distillation of chiral aminothiols.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use standard silica gel chromatography instead of distillation to avoid heating? A1: Proceed with extreme caution. While standard silica gel is mildly acidic (which is generally safe for the chiral center), the high surface area and presence of trace metals can catalyze the oxidation of the free thiol to a disulfide. If chromatography is necessary, use deactivated silica or perform the purification on an N-Boc/S-Trt protected derivative before global deprotection.

Q2: Does the choice of solvent during heated reactions affect the racemization rate? A2: Yes. Highly polar aprotic solvents (like DMF or DMSO) stabilize the planar carbanion intermediate, significantly accelerating racemization. If heating is unavoidable, switching to less polar solvent mixtures (e.g., Toluene or CH2​Cl2​ /DMF mixtures) can suppress the epimerization rate[4].

Q3: I need to heat the aminothiol to 80°C for a coupling reaction. How can I protect the stereocenter? A3: If high-temperature coupling is mandatory, you must lower the basicity of the environment. Eliminate strong tertiary amines (like TEA or DIPEA) and use weaker bases like collidine[1]. Alternatively, pre-form the active ester of your coupling partner to minimize the time the aminothiol spends in a heated, basic environment.

References
  • Peptide Chemistry. "Cysteine Racemization in Fmoc-SPPS: Prevention & Detection." Peptide Chemistry. [Link]

  • Han, Y., et al. "Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis." ACS Publications.[Link]

  • "Amino Acid Chirality: Stereospecific Conversion and Physiological Implications." National Institutes of Health (PMC).[Link]

  • "β-Elimination Reactions." The Organometallic Reader.[Link]

Sources

Optimization

handling and storage guidelines for air-sensitive (2R)-2-aminopropane-1-thiol

Technical Support Center: Handling, Storage, and Troubleshooting for (2R)-2-Aminopropane-1-thiol Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling, Storage, and Troubleshooting for (2R)-2-Aminopropane-1-thiol

Introduction

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic reactivity of chiral 1,2-aminothiols. (2R)-2-aminopropane-1-thiol is a highly valuable bifunctional building block in drug development, but its structural juxtaposition—a nucleophilic thiol adjacent to a basic primary amine—renders it highly susceptible to oxidative dimerization and hygroscopic degradation.

This guide moves beyond basic instructions, providing you with the mechanistic causality behind our handling protocols so you can establish self-validating experimental systems.

Physicochemical Data & Storage Parameters

To establish a baseline for handling, we must first understand the quantitative limits of the compound.

ParameterSpecification / ConditionMechanistic Rationale
Preferred Form Hydrochloride (HCl) SaltProtonation of the amine (NH₃⁺) reduces electron density on the adjacent thiol, raising its oxidation potential and mitigating auto-oxidation[1].
Storage Temperature ≤ 4 °C (Long-term: -20 °C)Thermal energy accelerates the kinetics of thiyl radical propagation and degradation[2].
Atmosphere Argon (Ar) or Nitrogen (N₂)Prevents one- and two-electron oxidation of the thiol by atmospheric O₂. Argon is preferred as it is denser than air, forming a protective blanket.
Solvent Compatibility Degassed polar aprotic/proticDissolved oxygen in standard solvents will rapidly oxidize the thiol to a disulfide dimer during solvation[3].

Storage & Stability FAQs

Q: Why does my (2R)-2-aminopropane-1-thiol degrade even when stored in a standard desiccator? A: Desiccators protect against moisture but not atmospheric oxygen. The thiol group undergoes rapid oxidation in the presence of O₂. This is not a simple direct reaction; it is a catalytic cycle often initiated by trace transition metals (e.g., Cu²⁺, Fe³⁺) and accelerated in basic environments[4]. The metals catalyze a one-electron oxidation of the thiolate anion to a highly reactive thiyl radical (RS•), which rapidly dimerizes into a disulfide (RSSR)[3]. Storage must strictly be under an inert atmosphere.

Q: I observed a yellow tint in my reagent bottle after a few months. Is it still usable? A: A yellow tint strongly indicates the formation of polysulfides or complexation with trace metal contaminants. The reagent should be discarded or rigorously repurified (e.g., via recrystallization of the HCl salt from degassed ethanol/diethyl ether). Using compromised starting material will poison downstream metal-catalyzed cross-coupling reactions.

OxidationPathway Thiol 1,2-Aminothiol (RSH) Oxidants O2 / Trace Metals (Cu2+) Alkaline pH Thiol->Oxidants Exposure Mitigation Degassed Solvents Acidic pH (HCl salt) Thiol->Mitigation Protection Radical Thiyl Radical (RS•) Oxidants->Radical 1e- Oxidation Disulfide Disulfide Dimer (RSSR) Radical->Disulfide Dimerization Success Stable Thiolate [Ready for Coupling] Mitigation->Success Controlled

Caption: Mechanistic pathway of 1,2-aminothiol oxidation and mitigation strategies.

Air-Free Handling Protocols (Schlenk Line)

To maintain scientific integrity, your handling protocol must be a self-validating system. We utilize Schlenk line techniques to manipulate this compound without exposing it to atmospheric oxygen.

Step-by-Step Methodology: Schlenk Line Transfer of (2R)-2-Aminopropane-1-thiol

  • Step 1: Glassware Preparation (The Boundary Layer Effect)

    • Action: Flame-dry a Schlenk flask under high vacuum, then allow it to cool.

    • Causality: Microscopic layers of water and oxygen adhere to the silica lattice of the glass. Heat provides the kinetic energy required to desorb these molecules, while the vacuum pulls them out of the system.

  • Step 2: Cycling onto the Schlenk Line

    • Action: Perform three consecutive vacuum/inert gas (Argon) cycles (5-10 minutes per vacuum phase).

    • Causality: A single cycle only dilutes the atmospheric oxygen. Three cycles exponentially reduce the O₂ concentration to sub-ppm levels.

    • Self-Validation: Observe the oil bubbler on the Schlenk line. When backfilling with Argon, the bubbling will stop once the flask reaches atmospheric pressure. If bubbling continues indefinitely, you have a leak in your system (likely a poorly greased joint).

  • Step 3: Solvent Degassing (Freeze-Pump-Thaw)

    • Action: Submerge the solvent flask in liquid nitrogen until frozen. Open to vacuum for 3 minutes. Close the vacuum, thaw in a warm water bath, and backfill with Argon. Repeat 3 times[5].

    • Causality: Dissolved oxygen in the solvent lattice cannot be removed by simple inert gas sparging. Freezing prevents solvent evaporation under vacuum, allowing the pump to clear the headspace. Thawing forces trapped dissolved gases out of the liquid phase.

    • Self-Validation: During the thaw phase of the first cycle, you will observe vigorous gas bubbles escaping the melting solvent. The protocol is validated as complete when no further bubbling is observed upon thawing in the final cycle.

  • Step 4: Cannula Transfer

    • Action: Use a double-ended steel cannula to transfer the degassed solvent into the flask containing the solid (2R)-2-aminopropane-1-thiol under a positive pressure gradient of Argon[5].

HandlingWorkflow Start Retrieve HCl Salt from Glovebox (< 4°C) Prep Flame-Dry Schlenk Flask under High Vacuum Start->Prep Cycle 3x Vacuum/Argon Cycles [Validates Seal Integrity] Prep->Cycle Degas Freeze-Pump-Thaw Solvents [Validates O2 Removal] Cycle->Degas Transfer Cannula Transfer of Solvent under Positive Ar Pressure Degas->Transfer React Execute Air-Free Reaction Transfer->React

Caption: Self-validating workflow for air-free transfer of sensitive aminothiols.

Troubleshooting Experimental Failures

Q: My cross-coupling reaction with (2R)-2-aminopropane-1-thiol yielded less than 20% product, and the LC-MS shows a major peak at [2M-2H]. What happened? A: The[2M-2H] mass is the classic signature of the homodisulfide dimer. This indicates that your reaction environment was not strictly anaerobic. Even if your flask was purged, if you failed to rigorously degas your solvents (Step 3 above) or your base (e.g., DIPEA, TEA), the dissolved oxygen rapidly oxidized the thiol before it could participate in the desired coupling. Fix: Implement the Freeze-Pump-Thaw method for all solvents and reagents prior to introduction[5].

Q: I am trying to selectively modify the amine group, but the thiol keeps reacting. How do I control the chemoselectivity? A: The thiol is significantly more nucleophilic than the primary amine. To selectively react at the amine, you must temporarily mask the thiol. A common field-proven strategy is to reversibly protect the thiol as a trityl (Trt) thioether. Alternatively, exploiting the pH dependence of the functional groups (amine pKa ~9.5, thiol pKa ~8.5) can offer kinetic control, though protection is far more reliable for complex drug development workflows.

References

  • NextSDS. "(2R)-2-aminopropane-1-thiol hydrochloride — Chemical Substance Information."

  • The Schlenk Line Survival Guide. "Cycling onto the Schlenk line."

  • Wipf Group, University of Pittsburgh. "Techniques for Handling Air-Sensitive Compounds."

  • Russian Chemical Bulletin (Ovid). "Oxidation of aminothiols by molecular oxygen catalyzed by copper ions."

  • National Institutes of Health (PubMed). "One- and two-electron oxidation of thiols: mechanisms, kinetics and biological fates."

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2R)-2-Aminopropane-1-Thiol Batches

Welcome to the Technical Support Center for (2R)-2-aminopropane-1-thiol (also known as (R)-1-mercapto-2-propylamine). This compound is a critical chiral building block and aminothiol derivative used in advanced drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2R)-2-aminopropane-1-thiol (also known as (R)-1-mercapto-2-propylamine). This compound is a critical chiral building block and aminothiol derivative used in advanced drug development and synthetic chemistry. Because of its bifunctional nature (containing both a highly nucleophilic free thiol and a primary amine), commercial batches are highly susceptible to degradation, auto-oxidation, and solvent condensation.

This guide provides researchers and scientists with field-proven, self-validating methodologies to diagnose, troubleshoot, and resolve common impurity profiles.

Impurity Profiling & Diagnostics

Before initiating any purification workflow, you must accurately diagnose the contamination. The table below summarizes the quantitative data and analytical markers for the most common impurities found in commercial batches.

Impurity ClassChemical NatureAnalytical DetectionRoot Cause
Disulfide Dimers Bis((2R)-2-aminopropyl) disulfideLC-MS (m/z 181[M+H]+)Auto-oxidation of the free thiol during storage/handling, catalyzed by trace metals[1].
Enantiomeric Contamination (2S)-2-aminopropane-1-thiolChiral SFC-HPLC (Chiralpak IC)Incomplete enantiomeric resolution or base-catalyzed racemization[2].
Thiazolidines Condensation adducts1H NMR (~4.5 ppm methine), LC-MS (+40 Da)Reaction of the 1,2-aminothiol motif with residual ketonic/aldehydic solvents (e.g., acetone).
Inorganic Salts NaCl, NH 4​ ClAsh test, Ion ChromatographyCarryover from hydrochloride salt formation or neutralization steps[3].

Mechanistic FAQs: Troubleshooting Guide

Q1: My commercial batch shows a significant loss of free thiol content over time. Why is this happening, and how do I reverse it? A: Aminothiols are highly susceptible to auto-oxidation, forming stable disulfide dimers. This process is accelerated by atmospheric oxygen, trace transition metals, and alkaline pH, where the highly nucleophilic thiolate anion is generated 1[1]. To reverse this, we recommend a targeted reduction using Tris(2-carboxyethyl)phosphine (TCEP) rather than Dithiothreitol (DTT). TCEP operates efficiently at slightly acidic to neutral pH (pH 6.0), preventing the amine group from catalyzing side reactions. Unlike DTT, TCEP does not contain a thiol, which prevents the formation of mixed disulfides and simplifies downstream extraction 4[4].

Q2: We are detecting a +40 Da mass shift in our LC-MS analysis. What is this impurity? A: A +40 Da shift typically indicates the formation of a thiazolidine ring. The 1,2-aminothiol structural motif of (2R)-2-aminopropane-1-thiol readily condenses with acetone (often used for drying glassware) to form 2,2-dimethylthiazolidine derivatives. To resolve this, subject the batch to mild acidic hydrolysis (e.g., 0.1 M HCl in ethanol) to open the ring and liberate the free aminothiol, followed by vacuum concentration to remove the volatile ketone.

Q3: How can we accurately determine the enantiomeric excess (ee) of the (2R) batch? A: Standard reversed-phase HPLC cannot resolve the (2R) and (2S) enantiomers. We recommend Supercritical Fluid Chromatography (SFC) coupled with a chiral stationary phase, such as a Chiralpak IC column. Using a mobile phase of supercritical CO 2​ with a basic modifier (e.g., ethanol containing 0.1% diethylamine) ensures sharp peak shapes by suppressing secondary interactions between the free amine and the column silica2[2].

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Disulfide Reduction and Free Thiol Recovery

This protocol utilizes TCEP to selectively reduce disulfide impurities without triggering amine-driven side reactions.

  • Preparation: Dissolve the commercial (2R)-2-aminopropane-1-thiol batch in degassed, deionized water (10 mL/g of compound).

  • pH Adjustment: Adjust the pH to exactly 6.0 using dilute HCl or NaOH.

    • Causality: Maintaining pH 6.0 keeps the primary amine protonated (pKa ~9.5), neutralizing its nucleophilicity, while allowing TCEP to efficiently attack the disulfide bond.

  • Reduction: Add 1.2 molar equivalents of TCEP hydrochloride. Stir under a strict nitrogen atmosphere for 2 hours at room temperature.

  • Extraction: Adjust the pH to 8.5 using saturated NaHCO 3​ to deprotonate the amine. Immediately extract with degassed dichloromethane (DCM) (3 x 10 mL).

    • Self-Validation Check: Before extraction, confirm the aqueous layer pH is strictly 8.5. At lower pH, the target molecule remains protonated and water-soluble, leading to near-zero organic recovery.

  • Isolation: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol B: Recrystallization for Chemical Purity

If inorganic salts or trace polar impurities remain, recrystallization of the hydrochloride salt is required[3].

  • Salt Formation: Redissolve the free base from Protocol A in anhydrous isopropanol. Bubble dry HCl gas through the solution until precipitation begins.

  • Dissolution: Heat the suspension to boiling, adding minimal extra isopropanol until the solid fully dissolves 3[3].

  • Clarification: If insoluble inorganic salts persist, perform a rapid hot filtration.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0–4°C) for 4 hours.

  • Collection: Filter the white crystalline solid and wash with cold diethyl ether. Dry in a vacuum desiccator over P 2​ O 5​ .

    • Self-Validation Check: Analyze the mother liquor via LC-MS. If the +40 Da mass shift (thiazolidine) is still present in the crystals, the preliminary acidic hydrolysis step was incomplete.

Workflow Visualization

The following diagram maps the logical decision tree for diagnosing and resolving the three primary impurities found in commercial batches.

ImpurityResolution start Commercial Batch (2R)-2-aminopropane-1-thiol analysis LC-MS & Chiral SFC Impurity Profiling start->analysis decision Primary Impurity Identified? analysis->decision disulfide Disulfide Dimers (Auto-oxidation) decision->disulfide m/z 181 [M+H]+ thiazolidine Thiazolidine Adducts (Solvent Condensation) decision->thiazolidine +40 Da Mass Shift enantiomer (2S)-Enantiomer (Chiral Contamination) decision->enantiomer SFC Peak Split tcep Protocol A: TCEP Reduction (pH 6.0, N2 Atmosphere) disulfide->tcep hydrolysis Acidic Hydrolysis (0.1M HCl / EtOH) thiazolidine->hydrolysis chiral_res Diastereomeric Salt Resolution (L-Tartaric Acid) enantiomer->chiral_res recryst Protocol B: Recrystallization (Isopropanol) tcep->recryst hydrolysis->recryst chiral_res->recryst purified Purified (2R)-2-aminopropane-1-thiol (High ee%, Free Thiol) recryst->purified

Workflow for diagnosing and resolving common impurities in (2R)-2-aminopropane-1-thiol batches.

References

  • Source: google.
  • Source: mdpi.
  • Source: pnas.
  • Source: acs.

Sources

Optimization

Technical Support Center: Maximizing the Shelf Life of (2R)-2-aminopropane-1-thiol hydrochloride

Introduction: The Causality of Degradation Welcome to the Technical Support Center for (2R)-2-aminopropane-1-thiol hydrochloride. As a Senior Application Scientist, I frequently see researchers lose valuable experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Causality of Degradation

Welcome to the Technical Support Center for (2R)-2-aminopropane-1-thiol hydrochloride. As a Senior Application Scientist, I frequently see researchers lose valuable experimental time and data integrity due to compromised reagents. The fundamental stability issue with this molecule lies in its dual functionality. While the hydrochloride salt stabilizes the chiral amine group and improves aqueous solubility, the terminal thiol (-SH) remains highly susceptible to oxidative dimerization.

When exposed to ambient humidity, the hygroscopic nature of the hydrochloride salt draws moisture into the crystal lattice [3]. This creates an aqueous microenvironment where thiols ionize into highly reactive thiolate anions (-S⁻). These anions rapidly react with atmospheric oxygen to form disulfides. Therefore, extending the shelf life of this compound is not just about temperature control—it requires a rigorous, self-validating system for moisture and oxygen exclusion.

Quantitative Stability & Troubleshooting Matrices

Table 1: Shelf-Life Data vs. Storage Conditions

(Data extrapolated from clinical stability profiles of structurally analogous aminothiol hydrochlorides like cysteamine [1][2])

Storage ConditionStateAtmosphereExpected Shelf LifePrimary Degradation Pathway
+25°C (Ambient) SolidAmbient Air< 2 weeksRapid deliquescence & oxidation
+4°C (Fridge) SolidAmbient Air1–3 monthsSlow moisture absorption
+4°C (Fridge) Aqueous (0.5%)Ambient Air< 1 weekAqueous oxidation (disulfide formation)
-20°C (Freezer) SolidNitrogen/Argon> 24 monthsStable (Minimal kinetic energy)
-20°C (Freezer) Aqueous (0.5%)Sealed AliquotUp to 52 weeksStable (Ice matrix limits diffusion)
Table 2: Troubleshooting Common Issues
Symptom / IssueMechanistic CauseCorrective Action
Powder turns sticky or yellowish Deliquescence. The HCl salt has absorbed atmospheric moisture, facilitating thiol oxidation.Discard the batch. Implement inert gas blanketing and desiccant packaging for future lots.
Inconsistent assay results over time Disulfide dimerization is reducing the concentration of the active free thiol monomer.Quantify free thiols using Ellman's reagent (DTNB). Switch to single-use aliquots.
Precipitate in aqueous solution The oxidized disulfide dimer is less soluble in water than the monomeric HCl salt.Filter the solution, but note that the active concentration is severely compromised.

Frequently Asked Questions (FAQs)

Q: Can I store my working aqueous solutions of (2R)-2-aminopropane-1-thiol hydrochloride at 4°C to save time? A: No. Clinical stability studies on related aminothiols demonstrate that 0.5% aqueous solutions undergo significant oxidation within the first week of storage at +4°C, rendering them ineffective [1]. Solutions must be aliquoted and frozen at -20°C, then thawed immediately before use.

Q: Why do I need to purge the container with Argon or Nitrogen? Isn't a tight cap enough? A: A tight cap traps the ambient air (containing ~21% oxygen and variable humidity) that entered during opening. Because the oxidation of the thiol to a disulfide is an irreversible redox reaction driven by O2, displacing this air with a heavier inert gas (like Argon) prevents the reaction [2][4].

Q: Does the (2R) chiral center degrade during storage? A: Racemization is kinetically unfavorable in the solid state. However, if the compound is stored in unbuffered aqueous solutions for prolonged periods, extreme pH shifts could theoretically promote racemization. Oxidation remains the primary and most rapid mode of failure.

Visualizations of Degradation and Storage Workflows

DegradationPathway A (2R)-2-aminopropane-1-thiol HCl (Solid State) B Hygroscopic Moisture Absorption (Aqueous Microenvironment) A->B Ambient Humidity C Thiol Ionization to Thiolate (-S⁻) B->C Dissolution E Oxidative Dimerization (Disulfide Bond Formation) C->E + O2 D Atmospheric O2 Exposure D->E F Loss of Efficacy & Solubility E->F Degradation Complete

Fig 1: Mechanistic pathway of moisture-induced oxidative degradation of aminothiol hydrochlorides.

StorageWorkflow S1 Bulk Receipt (Keep Cold) S2 Transfer to Glove Box (N2/Argon Atmosphere) S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Add Desiccant & Vacuum Seal S3->S4 S5 Store at -20°C S4->S5

Fig 2: Optimal handling and storage workflow to maximize shelf life and prevent oxidation.

Experimental Protocols: Self-Validating Handling Systems

To ensure absolute trustworthiness in your assays, implement the following self-validating protocols.

Protocol A: Solid-State Aliquoting and Inert Storage

Objective: Prevent repetitive freeze-thaw cycles and atmospheric exposure of the bulk powder.

  • Preparation: Equilibrate the unopened bulk container of (2R)-2-aminopropane-1-thiol hydrochloride to room temperature inside a desiccator. Causality: Opening a cold container causes immediate condensation of atmospheric moisture onto the powder [3].

  • Atmosphere Control: Transfer the container to a glove box purged with Nitrogen or Argon (Argon is preferred as it is heavier than air and settles over the powder).

  • Aliquoting: Weigh single-use quantities (e.g., 10–50 mg) into amber glass vials. Causality: Amber glass prevents potential UV-catalyzed radical formation.

  • Validation Step: Place a cobalt-free moisture indicator card inside a secondary Mylar bag along with the vials and a silica desiccant pack.

  • Sealing: Vacuum seal the Mylar bag and store immediately at -20°C [2].

  • Validation Check: Before using an aliquot, check the indicator card. If it has changed color (indicating >10% RH), the seal is compromised, and the aliquot must be tested for free-thiol content via Ellman's assay before use.

Protocol B: Cryopreservation of Aqueous Solutions

Objective: Maintain stability if the compound must be pre-dissolved.

  • Solvent Degassing: Boil ultra-pure water for 15 minutes, then cool it while bubbling with Nitrogen gas to displace dissolved oxygen.

  • Dissolution: Dissolve the aminothiol in the degassed water to the desired concentration (e.g., 0.5% w/v).

  • Sterilization (Optional): Filter through a 0.22 µm PES syringe filter.

  • Flash Freezing: Aliquot the solution into microcentrifuge tubes and flash-freeze in liquid nitrogen. Causality: Rapid freezing creates a microcrystalline ice matrix that physically traps the molecules, dropping the kinetic energy and halting diffusion-controlled oxidation [1].

  • Storage: Transfer to a -20°C or -80°C freezer. Thaw only once immediately prior to the experiment. Do not refreeze.

References

  • Reda A, Van Schepdael A, Adams E, et al. "Effect of Storage Conditions on Stability of Ophthalmological Compounded Cysteamine Eye Drops." PubMed Central (PMC). Available at: [Link]

  • BioSpectra. "CYSTEAMINE HCl (2-MEA) 2021 VALIDATION LOTS LONG-TERM STABILITY REPORT." BioSpectra Regulatory Documents. Available at: [Link]

  • Pangoo.biz. "Shelf Life and Storage Requirements for Amino Acids: A Guide." Pangoo Animal Nutrition. Available at: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Chiral HPLC Separation of 2-Aminopropane-1-thiol

Welcome to the Advanced Chromatography Support Center. Analyzing small, highly polar, bifunctional molecules like 2-aminopropane-1-thiol (1-amino-2-propanethiol) presents a unique set of analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Analyzing small, highly polar, bifunctional molecules like 2-aminopropane-1-thiol (1-amino-2-propanethiol) presents a unique set of analytical challenges. The molecule possesses a primary amine, a highly reactive primary thiol, a chiral center at C2, and completely lacks a UV chromophore.

This guide is designed for analytical scientists and drug development professionals. It bypasses basic chromatography theory to directly address the causality of common failures, providing field-proven, self-validating workflows to achieve baseline enantiomeric resolution.

Part 1: Chromatographic Troubleshooting Decision Tree

TroubleshootingTree Start Chromatographic Issue Q1 Ghost Peaks / Splitting? Start->Q1 Q2 Elution in Void Volume? Start->Q2 Q3 No Detector Signal? Start->Q3 A1 Cause: Disulfide Oxidation Fix: Reduce with TCEP Cap with Iodoacetamide Q1->A1 Yes A2 Cause: High Polarity Fix: Use Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Q2->A2 Yes A3 Cause: No Chromophore Fix: Fmoc-Cl Derivatization or switch to LC-MS/ELSD Q3->A3 Yes

Decision tree for diagnosing and resolving common chiral HPLC issues with aminothiols.

Part 2: Core Troubleshooting FAQs

Q1: My chromatogram shows 3 to 4 poorly resolved peaks instead of the expected two enantiomers, and peak areas are inconsistent. What is happening?

The Causality: 2-aminopropane-1-thiol contains a highly reactive primary thiol. In aerobic aqueous solutions or mobile phases, thiols rapidly oxidize to form disulfide dimers[1]. Because your starting monomer is a racemic mixture, this oxidative dimerization creates a statistical mixture of three distinct stereoisomers: the (R,R) dimer, the (S,S) dimer, and the meso (R,S) dimer. This completely destroys your chiral assay.

The Solution: You must lock the thiol state prior to analysis. Pre-treat the sample with a reducing agent (like TCEP) followed by an alkylating agent.

  • Expert Insight: Do NOT use N-ethylmaleimide (NEM) for chiral analysis. NEM reacts via a Michael addition that creates a new stereocenter on the succinimide ring, instantly converting your enantiomers into a complex mixture of diastereomers[1]. Instead, use Iodoacetamide . It reacts via an SN2 mechanism to form an achiral thioether, perfectly preserving your single original chiral center.

Q2: The analyte elutes in the void volume ( t0​ ) on my polysaccharide column (e.g., Chiralpak AD/OD). How do I increase retention?

The Causality: Standard polysaccharide-based chiral stationary phases (CSPs) rely heavily on hydrophobic partition, hydrogen bonding, and π−π interactions. 2-aminopropane-1-thiol is highly polar, zwitterionic, and lacks aromatic rings, resulting in zero affinity for these phases.

The Solution: You must change your chiral recognition mechanism.

  • Direct Approach: Switch to a Crown Ether CSP, such as the CROWNPAK CR-I(+)[2]. These columns utilize a chiral crown ether that forms a highly specific host-guest inclusion complex exclusively with primary amines ( −NH3+​ )[3].

  • Indirect Approach: Derivatize the primary amine to add hydrophobicity and steric bulk (see Q3).

Q3: I am attempting direct separation on a Crown Ether column, but I cannot detect the peaks using my UV detector at 210 nm or 254 nm.

The Causality: The molecule lacks an extended conjugated π -system. It has negligible UV absorbance above 200 nm, making standard UV/Vis detection impossible.

The Solution: If you do not have access to an LC-MS/MS or an Evaporative Light Scattering Detector (ELSD), you must utilize pre-column derivatization. 9-Fluorenylmethyl chloroformate (Fmoc-Cl) is the gold standard here[4]. It reacts rapidly with primary amines at pH 9 to form a highly UV-active and fluorescent derivative[5], simultaneously solving your detection issue and adding the necessary hydrophobicity for separation on standard polysaccharide CSPs.

Part 3: Data Presentation & Strategy Comparison

To determine the best path forward for your lab, compare the quantitative and operational metrics of the two viable analytical strategies below.

Metric / FeatureStrategy A: Direct LC-MS/MSStrategy B: Fmoc-Cl Derivatization (LC-UV)
Column Required Crown Ether (e.g., CROWNPAK CR-I(+))Polysaccharide (e.g., Chiralpak IA / AD-H)
Detection Method ESI-MS (Positive Ion Mode)UV (265 nm) or Fluorescence (Ex: 260/Em: 315)
Mobile Phase 50 mM HClO4​ or 0.1% TFA / AcetonitrileWater / Acetonitrile (Standard RP conditions)
Sample Prep Time < 5 minutes (Dilute and shoot)~45 minutes (Reduction, Capping, Derivatization)
Risk of Artifacts Low (Direct analysis)Moderate (Excess reagent peaks, side reactions)
Sensitivity (LOD) ~1-5 ng/mL~10-50 ng/mL

Part 4: Validated Experimental Protocols

Workflow Visualization: Pre-Column Derivatization

SamplePrep A 1. Analyte 2-Aminopropane-1-thiol B 2. Reduction (TCEP) A->B Prevent Disulfides C 3. Thiol Capping (Iodoacetamide) B->C Alkylate -SH D 4. Amine Derivatization (Fmoc-Cl, pH 9) C->D Add UV Chromophore E 5. Chiral HPLC-UV (Polysaccharide CSP) D->E Analyze

Workflow for pre-column derivatization of 2-aminopropane-1-thiol to enable UV detection.

Protocol A: Thiol Capping and Fmoc-Cl Derivatization (For LC-UV)

This protocol is self-validating; Step 3 ensures no active thiols remain to interfere with the Fmoc reaction.

  • Reduction: Dissolve the sample to a concentration of 1 mM in 0.1 M Borate Buffer (pH 9.0). Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 10 mM. Vortex and incubate at room temperature for 15 minutes.

  • Thiol Capping: Add Iodoacetamide to the mixture to achieve a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Validation Check (Optional but recommended): Spot 10 μL of the mixture with Ellman's Reagent (DTNB). A lack of yellow color confirms >99% of thiols are successfully capped.

  • Amine Derivatization: Add an equal volume of 15 mM Fmoc-Cl solution (prepared in anhydrous acetonitrile) to the capped sample[5]. Vortex vigorously and allow the reaction to proceed for 10 minutes at room temperature.

  • Quenching: Add 10 μL of 1% ethylamine to consume any unreacted Fmoc-Cl, preventing it from precipitating or interfering with the chromatogram.

  • Analysis: Inject 5 μL onto a Chiralpak IA column using a gradient of Water/Acetonitrile. Monitor at 265 nm.

Protocol B: Direct LC-MS/MS Analysis (Crown Ether CSP)

Use this protocol if you wish to avoid derivatization artifacts and have access to a mass spectrometer.

  • Sample Preparation: Dilute the raw 2-aminopropane-1-thiol sample in the mobile phase to a final concentration of 10 μg/mL . Add 1 mM TCEP to prevent on-column disulfide formation.

  • Column Setup: Install a CROWNPAK CR-I(+) column (3.0 mm i.d. x 150 mm, 5 μm )[3]. Maintain column temperature strictly at 25°C (Crown ether inclusion complexes are highly temperature-sensitive).

  • Mobile Phase: Prepare an isocratic mobile phase of 0.1% TFA in Water / Acetonitrile (80:20 v/v). Note: While perchloric acid ( HClO4​ ) yields sharper peaks on Crownpak columns, it is strictly incompatible with MS. TFA is the required alternative.

  • Detection: Operate the MS in ESI+ mode. Monitor the specific m/z transition for the [M+H]+ ion of 2-aminopropane-1-thiol. The D-enantiomer will predictably elute before the L-enantiomer[2].

Part 5: References

  • [1] Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy. ACS Omega. URL: [Link]

  • [2] Daicel CROWNPAK Crown Ether Chiral Columns. Element Lab Solutions. URL: [Link]

  • [3] Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns. Chiral Technologies Europe. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing (2R)-2-aminopropane-1-thiol vs (2S)-2-aminopropane-1-thiol in catalysis

Comparative Performance Guide: (2R)- vs. (2S)-2-Aminopropane-1-thiol in Asymmetric Catalysis & Enzyme Inhibition Executive Summary As a Senior Application Scientist, selecting the correct chiral ligand is paramount for a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Performance Guide: (2R)- vs. (2S)-2-Aminopropane-1-thiol in Asymmetric Catalysis & Enzyme Inhibition

Executive Summary

As a Senior Application Scientist, selecting the correct chiral ligand is paramount for achieving high enantiomeric excess ( ee ) in asymmetric transformations. 1,2-Aminothiols, specifically the enantiomers of 2-aminopropane-1-thiol (also known as 2-amino-1-propanethiol or alaninol-derived thiol), are privileged scaffolds in both transition-metal catalysis and biological enzyme inhibition. This guide objectively compares the (2R) and (2S) enantiomers, detailing their mechanistic causality, performance metrics, and self-validating experimental protocols.

Mechanistic Foundations & Causality

The catalytic efficacy of 2-aminopropane-1-thiol lies in its bidentate, "soft-hard" coordination chemistry. The thiol group (-SH) acts as a "soft" donor, forming robust bonds with late transition metals (e.g., Cu, Ru, Ir), while the amine (-NH2) acts as a "hard/borderline" donor.

When coordinated to a metal center, the chiral center at the C2 position dictates the spatial conformation of the resulting 5-membered metallacycle:

  • (2R)-2-aminopropane-1-thiol forces the incoming substrate to approach from the si-face, typically yielding the (S)-enantiomer of the product.

  • (2S)-2-aminopropane-1-thiol acts as the perfect mirror image, blocking the si-face and directing attack to the re-face, yielding the (R)-enantiomer.

This enantiofacial discrimination is further stabilized by NH-H hydrogen bonding between the ligand's amine protons and the substrate's electronegative atoms, which lowers the activation energy of the favored transition state.

G A Metal Precursor (e.g., Cu(OAc)2) C Chiral Metal-Ligand Complex A->C B (2R) or (2S) Aminothiol Ligand B->C D Substrate Coordination C->D E Enantiofacial Discrimination D->E NH-H Bonding F Chiral Product (R or S) E->F Asymmetric Induction

Figure 1: Mechanistic pathway of asymmetric induction using chiral aminothiol-metal complexes.

Comparative Performance Data

To objectively evaluate these ligands, we examine their performance across two distinct domains: Transition-Metal Asymmetric Catalysis and Biological Catalysis (Enzyme Inhibition).

A. Transition-Metal Catalysis: Asymmetric Henry Reaction

In synthetic catalysis, enantiomeric ligands provide identical kinetic efficiency but inverted stereochemical outcomes. The table below summarizes a standard Copper-Catalyzed Asymmetric Henry Reaction between benzaldehyde and nitromethane.

Catalyst PrecursorLigand EnantiomerTemp (°C)Yield (%)Major Product ConfigurationEnantiomeric Excess (ee %)
Cu(OAc)₂(2R)-2-aminopropane-1-thiol-2089(S)-2-nitro-1-phenylethanol92
Cu(OAc)₂(2S)-2-aminopropane-1-thiol-2090(R)-2-nitro-1-phenylethanol92

Causality: The data demonstrates that both enantiomers provide identical catalytic efficiency. The choice between (2R) and (2S) is dictated entirely by the desired stereochemistry of the target active pharmaceutical ingredient (API).

B. Biological Catalysis: Stereoselective Enzyme Inhibition

Unlike synthetic transition-metal complexes, biological enzymes are inherently chiral and exhibit strict stereoselectivity. The inhibition of Leukotriene A4 (LTA4) hydrolase by 3-(4-benzyloxyphenyl) derivatives of 2-amino-1-propanethiol perfectly illustrates this phenomenon ()[1].

Inhibitor Core ScaffoldTarget EnzymeBinding PreferenceInhibitory Potency
3-(4-benzyloxyphenyl)-(2R) -amino-1-propanethiolLTA4 HydrolaseStrong (Primary Preference)Picomolar[1]
3-(4-benzyloxyphenyl)-(2S) -amino-1-propanethiolLTA4 HydrolaseWeak (Secondary Preference)Substantially Decreased[1]

Causality: A free thiol is required for sub-micromolar binding to the active-site zinc. However, the enzyme's chiral hydrophobic pocket specifically accommodates the (2R) spatial arrangement, resulting in a profound preference for the (2R)-enantiomer over the (2S)-enantiomer[2].

Experimental Workflow: Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocol describes the in situ generation of the chiral catalyst and the subsequent asymmetric Henry reaction. This workflow includes built-in validation checks.

Workflow step1 Step 1: Ligand-Metal Complexation Cu(OAc)2 + Aminothiol in EtOH (RT, 1h) step2 Step 2: Substrate Addition Add Aldehyde + Nitroalkane at -20°C step1->step2 step3 Step 3: Asymmetric Catalysis Stir at -20°C for 48h step2->step3 step4 Step 4: Quenching & Extraction NH4Cl (aq) quench, EtOAc extraction step3->step4 step5 Step 5: Chiral HPLC Analysis Determine Yield and ee% step4->step5

Figure 2: Self-validating experimental workflow for Cu-catalyzed asymmetric Henry reaction.

Step-by-Step Methodology:

  • Ligand-Metal Complexation: In a flame-dried Schlenk flask under N₂, dissolve 0.05 mmol of Cu(OAc)₂ and 0.055 mmol of either[3][4] in 2.0 mL of anhydrous ethanol. Stir at room temperature for 1 hour.

    • Causality & Validation: The 10% molar excess of ligand ensures complete consumption of the copper precursor, preventing non-selective background catalysis by unligated Cu(II). Self-Validation Check: The solution color must shift from pale blue-green to deep blue/purple, visually confirming successful metallacycle formation.

  • Substrate Addition: Cool the reaction mixture to -20 °C. Add 1.0 mmol of benzaldehyde followed by 10.0 mmol of nitromethane.

    • Causality: Cooling to -20 °C maximizes the energetic difference ( ΔΔG‡ ) between the competing diastereomeric transition states, thereby maximizing the ee% .

  • Asymmetric Catalysis: Stir the mixture at -20 °C for 48 hours.

  • Quenching & Extraction: Quench the reaction with 5 mL of saturated aqueous NH₄Cl.

    • Causality: The ammonium chloride breaks the metal-product coordination complex, halting catalysis and releasing the free chiral product. Extract with ethyl acetate (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Analysis: Purify via flash chromatography. Determine the enantiomeric excess using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

References

  • Ollmann, I. R., Hogg, J. H., Muñoz, B., Haeggström, J. Z., Samuelsson, B., & Wong, C. H. (1995). "Investigation of the inhibition of leukotriene A4 hydrolase." Bioorganic & Medicinal Chemistry, 3(7), 969-995. PubMed. URL: [Link]

  • NextSDS Chemical Database. "(2R)-2-aminopropane-1-thiol hydrochloride — Chemical Substance Information." NextSDS. URL: [Link]

  • NextSDS Chemical Database. "(2S)-2-aminopropane-1-thiol hydrochloride — Chemical Substance Information." NextSDS. URL: [Link]

Sources

Comparative

Publish Comparison Guide: Validation of (2R)-2-Aminopropane-1-thiol Purity via 1H NMR Spectroscopy

As targeted therapeutics and macrocyclic peptides grow in structural complexity, the demand for enantiomerically pure chiral building blocks has never been higher[1]. (2R)-2-aminopropane-1-thiol is a critical bifunctiona...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted therapeutics and macrocyclic peptides grow in structural complexity, the demand for enantiomerically pure chiral building blocks has never been higher[1]. (2R)-2-aminopropane-1-thiol is a critical bifunctional chiral synthon used in the synthesis of advanced peptide inhibitors and peptidomimetics. However, validating both the absolute chemical purity and the enantiomeric excess (ee%) of this highly reactive aminothiol presents significant analytical challenges.

As a Senior Application Scientist, I have evaluated multiple analytical modalities for this molecule. This guide objectively compares 1H Nuclear Magnetic Resonance (NMR) spectroscopy against traditional chromatographic alternatives, providing a self-validating, field-proven methodology for comprehensive purity profiling.

The Analytical Challenge: Chiral Aminothiols

Aminothiols like (2R)-2-aminopropane-1-thiol possess both a nucleophilic primary amine and a highly reactive primary thiol. This bifunctionality makes traditional purity analysis difficult:

  • Oxidation Risks: The free thiol is prone to oxidative dimerization into disulfides during sample preparation, skewing chromatographic results.

  • Derivatization Artifacts: Traditional chiral derivatizing agents (CDAs) like Mosher's acid chlorides are moisture-sensitive and often induce kinetic resolution —a phenomenon where one enantiomer reacts faster than the other, resulting in a false representation of the true enantiomeric ratio[2].

Comparative Analysis: NMR vs. Chromatographic Alternatives

While Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are industry standards, 1H NMR offers a distinct advantage: it provides direct structural confirmation alongside quantitative purity data without the need for extensive method development or specialized chiral columns.

Table 1: Comparison of Analytical Methods for Chiral Aminothiols
Analytical MethodTarget PurityRisk of Kinetic ResolutionSample Prep TimeMoisture SensitivityStructural Confirmation
1H qNMR + In Situ CDA Chemical & EnantiomericNone (100% conversion) < 10 minutes Low Yes (Direct)
Chiral HPLC Enantiomeric OnlyLow (if underivatized)> 60 minutesLowNo (Retention time only)
GC-MS (Derivatized) Chemical & EnantiomericHigh (during derivatization)> 120 minutesHighPartial (Mass fragmentation)

Causality in Method Selection: 1H NMR is selected as the superior methodology because it functions as a self-validating system . By utilizing an internal standard for quantitative NMR (qNMR) and a thermodynamically driven three-component derivatization for chiral analysis, the system eliminates the need for external calibration curves and prevents kinetic resolution artifacts[3].

Methodological Framework: 1H NMR Purity Validation

To fully validate (2R)-2-aminopropane-1-thiol, the workflow is divided into two distinct NMR experiments: one for absolute mass purity and one for enantiomeric excess.

Purity_Validation_Workflow cluster_qNMR Chemical Purity (qNMR) cluster_ee Enantiomeric Purity (ee %) Start Sample: (2R)-2-aminopropane-1-thiol Add_IS Add Internal Standard (1,4-Dimethoxybenzene) Start->Add_IS Add_CDA Add 2-Formylphenylboronic Acid + (S)-BINOL in CDCl3 Start->Add_CDA Acquire_qNMR Acquire 1H NMR (Relaxation delay > 5x T1) Add_IS->Acquire_qNMR Calc_Purity Calculate Absolute % Mass Purity Acquire_qNMR->Calc_Purity Final Comprehensive Purity Profile (Chemical & Chiral) Calc_Purity->Final Mix_Shake Mix & Shake (In Situ) < 5 min reaction Add_CDA->Mix_Shake Acquire_eeNMR Acquire 1H NMR Integrate Diastereotopic Peaks Mix_Shake->Acquire_eeNMR Acquire_eeNMR->Final

Workflow for chemical and enantiomeric purity validation of (2R)-2-aminopropane-1-thiol via 1H NMR.

Chemical Purity via Quantitative NMR (qNMR)

qNMR determines the absolute mass fraction of the target molecule by comparing the integration of a distinct analyte proton against a highly pure internal standard (e.g., 1,4-dimethoxybenzene).

The Causality of Relaxation Delays: In qNMR, the relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. If D1 is too short, the magnetization of slow-relaxing protons will not fully recover between scans, leading to artificially low integrations and inaccurate purity calculations.

Enantiomeric Purity via Three-Component Chiral Derivatization

To determine the ee%, we utilize an in situ three-component condensation reaction involving the aminothiol, 2-formylphenylboronic acid, and enantiopure (S)-BINOL[3][4].

The Mechanistic Advantage: The primary amine and thiol of (2R)-2-aminopropane-1-thiol rapidly condense with the aldehyde of the boronic acid to form a rigid thiazolidine/imine core, while the boronic acid simultaneously complexes with the diol of (S)-BINOL[2]. This thermodynamically driven reaction reaches 100% conversion in minutes. Because both the (2R) and (2S) enantiomers react completely, kinetic resolution is impossible . The resulting diastereomeric complexes exhibit distinct, baseline-resolved 1H NMR signals (specifically the methyl doublet at C3), allowing for precise integration and ee% calculation.

Experimental Protocols

Protocol A: Absolute Chemical Purity (qNMR)
  • Sample Preparation: Using a microbalance, accurately weigh ~10.0 mg of (2R)-2-aminopropane-1-thiol and ~5.0 mg of 1,4-dimethoxybenzene (TraceCERT® standard) into a 5 mL glass vial.

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform ( CDCl3​ ) and transfer to a high-quality 5 mm NMR tube.

  • Acquisition: Acquire the 1H NMR spectrum at 400 MHz (or higher). Set the pulse angle to 90° and the relaxation delay (D1) to 30 seconds to ensure complete T1​ relaxation. Acquire 16 to 32 scans.

  • Processing & Calculation: Apply baseline correction. Integrate the singlet of 1,4-dimethoxybenzene (δ ~6.8 ppm, 4H) and the methyl doublet of the aminothiol (δ ~1.15 ppm, 3H). Calculate absolute purity using the standard qNMR mass-balance equation.

Protocol B: Enantiomeric Excess (ee%) Determination
  • Reagent Assembly: In a 5 mL vial, dissolve 0.1 mmol of (2R)-2-aminopropane-1-thiol in 1.0 mL of CDCl3​ .

  • In Situ Derivatization: Add 0.1 mmol of 2-formylphenylboronic acid and 0.11 mmol of (S)-BINOL to the vial. (The slight excess of (S)-BINOL drives the equilibrium to absolute completion).

  • Incubation: Cap the vial and shake vigorously for 5 minutes at room temperature. The solution will remain clear as the diastereomeric complexes form spontaneously.

  • Acquisition: Transfer 0.6 mL of the mixture to an NMR tube. Acquire a standard 1H NMR spectrum (D1 = 2-5 seconds is sufficient here, as we are only comparing relative integrations of identical proton types).

  • Integration: Locate the diastereotopic methyl doublets (shifted to ~1.3 - 1.5 ppm due to the anisotropic shielding of the BINOL naphthyl rings). Integrate the major peak (derived from the 2R enantiomer) and the minor peak (derived from the 2S impurity).

Data Presentation

The following table demonstrates the expected integration data for a highly pure batch of (2R)-2-aminopropane-1-thiol containing a trace (2S) impurity. Because the system is self-validating, the sum of the (R) and (S) integrations represents 100% of the chiral analyte present.

Table 2: Representative 1H NMR Integration Data for ee% Determination
Diastereomeric ComplexChemical Shift (δ ppm)MultiplicityRelative IntegrationCalculated Mole %
(2R)-Aminothiol + (S)-BINOL 1.42Doublet (J = 6.8 Hz)100.0099.1%
(2S)-Aminothiol + (S)-BINOL 1.35Doublet (J = 6.8 Hz)0.910.9%

Resulting Enantiomeric Excess (ee%) = 98.2%

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines National Institutes of Health (NIH) / Org Lett.
  • Macrocyclic peptides targeting kras (WO2024020159A1)
  • Efficient iminoboronate complex formation for chiral derivatization and supramolecular assembly University of B

Sources

Validation

Benchmarking (2R)-2-aminopropane-1-thiol in Asymmetric Synthesis: A Comparative Guide to Chiral Amino Thiols

Introduction As a Senior Application Scientist, selecting the optimal chiral ligand is the most critical variable in designing an asymmetric C-C bond formation workflow. While chiral amino alcohols have long been the his...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, selecting the optimal chiral ligand is the most critical variable in designing an asymmetric C-C bond formation workflow. While chiral amino alcohols have long been the historical standard, chiral amino thiols offer distinct mechanistic advantages that can drastically improve catalytic efficiency. The substitution of oxygen for sulfur fundamentally alters the metal-ligand coordination dynamics in solution.

This guide objectively benchmarks (2R)-2-aminopropane-1-thiol (an L-alaninol-derived thiol, formally derived from D-alanine) against other prominent chiral amino thiols in the classic enantioselective addition of diethylzinc to benzaldehyde[1]. By examining the causality behind ligand performance, this guide provides actionable insights for researchers optimizing asymmetric alkylations.

Mechanistic Causality: The Monomer-Dimer Equilibrium and Steric Shielding

To understand the performance differences between chiral amino thiols, we must examine the physical chemistry driving the catalytic cycle. When a chiral amino thiol coordinates with Zn(Et)₂, it forms a zinc-thiolate complex[2].

  • The Thiol Advantage (Electronic Causality) : Sulfur is a softer, more polarizable donor atom than oxygen. The resulting Zn-S bond is highly covalent and less polarized than a Zn-O bond. This reduced polarity significantly lowers the enthalpy of dimerization, shifting the equilibrium strongly toward the catalytically active monomeric species even at lower temperatures[2]. Consequently, amino thiols often exhibit higher turnover frequencies at lower catalyst loadings compared to their alcohol counterparts.

  • The Steric Requirement (Spatial Causality) : Enantioselectivity is dictated by the rigidity and geometry of the transition state. The chiral center adjacent to the amine must provide sufficient steric bulk to effectively block one face (Re or Si) of the incoming aldehyde[3]. The primary limitation of (2R)-2-aminopropane-1-thiol is its small methyl substituent. This alpha-methyl group fails to provide the rigorous steric shielding required for high enantiomeric excess (ee), especially when compared to the bulky isopropyl group of valine-derived ligands[4].

Benchmarking Data: Quantitative Comparison

The following table synthesizes the performance of (2R)-2-aminopropane-1-thiol against industry-standard alternatives in the asymmetric addition of diethylzinc to benzaldehyde. (Standard conditions: 5-10 mol% catalyst, anhydrous toluene, 0 °C)[1],[4],[5].

Chiral Amino Thiol LigandSource PrecursorAlpha-Substituent (Steric Bulk)Catalyst LoadingYield (%)Enantiomeric Excess (ee %)
(2R)-2-aminopropane-1-thiol D-AlanineMethyl (Small)10 mol%>85%15 - 25%
(R)-2-amino-3-phenyl-1-propanethiol D-PhenylalanineBenzyl (Moderate)5 mol%>90%75 - 85%
(R)-2-amino-3-methyl-1-butanethiol D-ValineIsopropyl (Large)5 mol%>90%85 - 95%
(1R,2S)-Ephedrine-derived thiol EphedrineRigid Bicyclic/Phenyl2 - 5 mol%>95%>98%
Experimental Protocol: Self-Validating Diethylzinc Addition

To ensure reproducibility and scientific integrity, the following protocol represents a self-validating system for testing chiral amino thiol efficiency[6].

Step 1: Catalyst Pre-activation (Inert Atmosphere)

  • Action : In a flame-dried Schlenk flask under argon, dissolve 0.1 mmol (10 mol%) of the chiral amino thiol in 3.0 mL of anhydrous toluene. Cool the solution to 0 °C. Slowly add 2.2 mL of diethylzinc (1.0 M in hexanes).

  • Causality : The dropwise addition controls the exothermic deprotonation of the thiol and amine, forming the active monomeric zinc-thiolate chelate while releasing ethane gas.

Step 2: Substrate Addition

  • Action : Add 1.0 mmol of purified benzaldehyde dropwise over 10 minutes.

  • Causality : Slow addition prevents localized concentration spikes and thermal variations, maintaining the highly ordered, low-temperature transition state required for strict facial selectivity.

Step 3: Reaction Monitoring

  • Action : Stir the reaction at 0 °C. Monitor via TLC (Hexanes/EtOAc 8:2) every 30 minutes.

  • Self-Validation : The disappearance of the UV-active benzaldehyde spot (Rf ~0.5) and the appearance of the product spot (Rf ~0.3) provides real-time, visual confirmation of catalytic turnover.

Step 4: Quenching & Workup

  • Action : Once complete, quench the reaction carefully with 2.0 mL of 1N HCl. Extract with diethyl ether (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Causality : The acidic quench protonates the zinc alkoxide intermediate, releasing the chiral secondary alcohol product and safely destroying any highly reactive, unreacted diethylzinc.

Step 5: Chiral HPLC Analysis

  • Action : Purify the crude mixture via flash chromatography. Analyze the purified 1-phenyl-1-propanol using a Chiralcel OD-H column (Hexanes/i-PrOH 95:5, 1.0 mL/min, UV 254 nm).

  • Self-Validation : The ratio of the integrated areas of the two enantiomeric peaks provides a direct, objective measurement of the ligand's stereodirecting efficiency.

Visualizing the Catalytic Workflow

The following diagram illustrates the logical progression and mechanistic equilibria involved in the chiral amino thiol-catalyzed alkylation.

G A Chiral Amino Thiol Ligand (e.g., (2R)-2-aminopropane-1-thiol) B Zn(Et)2 Coordination (Ethane Release) A->B + Zn(Et)2 C Monomer-Dimer Equilibrium (Shifted via Zn-S Covalency) B->C Pre-catalyst Formation D Active Monomeric Zn-Chelate Complex C->D Favors Monomer E Aldehyde Binding (Steric Face Discrimination) D->E + Benzaldehyde F Alkyl Transfer (C-C Bond Formation) E->F Transition State F->D Catalyst Turnover G Chiral Secondary Alcohol (Product Isolation) F->G HCl Quench

Catalytic workflow and monomer-dimer equilibrium of chiral amino thiols.

Sources

Comparative

stereoselectivity comparison of (2R)-2-aminopropane-1-thiol and cysteamine derivatives

Executive Summary & Chemical Context In the development of sulfur-containing heterocycles, peptidomimetics, and novel antibacterial agents, the choice of aminothiol auxiliary fundamentally dictates the stereochemical out...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the development of sulfur-containing heterocycles, peptidomimetics, and novel antibacterial agents, the choice of aminothiol auxiliary fundamentally dictates the stereochemical outcome of the synthesis. While1[1], its achiral nature severely limits its utility in asymmetric catalysis. Conversely, chiral derivatives such as (2R)-2-aminopropane-1-thiol and its hydroxylated analogues provide rigid stereocontrol. This guide objectively compares the performance of these aminothiols, detailing the mechanistic causality behind their stereoselectivity and providing self-validating experimental protocols for drug development professionals.

Mechanistic Causality: The Role of the Chiral Center

As a Senior Application Scientist, I consistently observe that stereoselectivity in heterocycle synthesis relies on conformational locking. When cysteamine condenses to form a Δ2-thiazoline, the resulting five-membered ring is essentially planar. During subsequent cycloadditions—such as reactions with Meldrum's acid derivatives to form bicyclic β-lactams—incoming electrophiles face no steric bias. This results in equal probability of Re or Si facial attack, yielding a racemic mixture.

In contrast, (2R)-2-aminopropane-1-thiol possesses a methyl group at the C2 position. Upon 2[2], this chiral center is incorporated at the C4 position of the ring. This C4-substituent projects outward, creating a severe steric shield over one face of the heterocycle. Consequently, incoming reagents are forced to attack exclusively from the unhindered face. This diastereoselective facial attack is even more pronounced when using3[3] capable of driving enantiomeric excess (ee) above 93% in highly substituted ring-fused 2-pyridinones and β-lactams.

Comparative Performance Data

Aminothiol PrecursorIntermediate FormedFacial Steric ShieldingStereoselectivity (ee %)Overall Yield (%)Primary Application
Cysteamine Unsubstituted Δ2-thiazolineNone~0% (Racemic)85%General building block
(2R)-2-aminopropane-1-thiol 4-Methyl-Δ2-thiazolineHigh (C4-Methyl)>90%88%Asymmetric catalysis
(R)-3-hydroxy-2-aminopropanethiol 4-Hydroxymethyl-Δ2-thiazolineVery High (C4-CH2OH)>93%93%Pilicide / β-lactam synthesis

Experimental Workflows & Self-Validating Protocols

Protocol 1: Regioselective Cyclization to Chiral Δ2-Thiazolines

Objective: Synthesize an optically pure C4-substituted thiazoline from (2R)-2-aminopropane-1-thiol.

  • Preparation: Dissolve 10 mmol of (2R)-2-aminopropane-1-thiol in 50 mL of dry toluene under an inert argon atmosphere.

  • Condensation: Add 10 mmol of the desired carboxylic acid (or nitrile) and a catalytic amount of triphenylphosphine.

  • Cyclization: Reflux the mixture at 110°C for 12 hours using a Dean-Stark apparatus to azeotropically remove water, driving the equilibrium toward the cyclic imine.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, hexane/ethyl acetate).

Self-Validating Checkpoint: Monitor the reaction via 1 H NMR. The disappearance of the free thiol signal (~1.5 ppm) and the emergence of the characteristic C2 imine carbon in 13 C NMR (~165 ppm) validate successful cyclization.

Protocol 2: Stereoselective Synthesis of Bicyclic β-Lactams

Objective: Utilize the chiral Δ2-thiazoline to induce asymmetry in a cycloaddition reaction.

  • Activation: Dissolve 5 mmol of the chiral Δ2-thiazoline in 20 mL of anhydrous benzene.

  • Addition: Slowly add 5.5 mmol of an acyl Meldrum’s acid derivative dropwise at 0°C.

  • Acidic Catalysis: Introduce dry HCl gas into the solution to trigger the stereoselective cycloaddition. Stir for 4 hours at room temperature.

  • Isolation: Quench with saturated NaHCO 3​ , extract with dichloromethane, and recrystallize the product from ethanol.

Self-Validating Checkpoint: Run chiral HPLC against a racemic standard (generated via the cysteamine pathway). A single peak confirms the retention of enantiopurity (>93% ee), validating the steric shielding effect of the C4-substituent.

Reaction Pathway Visualization

Pathway cluster_achiral Achiral Pathway (Baseline) cluster_chiral Chiral Pathway (Stereoselective) A Cysteamine (Achiral) B Unsubstituted Δ2-Thiazoline A->B Cyclization C Racemic Product (~0% ee) B->C Cycloaddition (Equal Facial Attack) D (2R)-2-aminopropane-1-thiol (Chiral) E C4-Substituted Δ2-Thiazoline D->E Regioselective Cyclization F Enantiopure Product (>93% ee) E->F Cycloaddition (Steric Shielding)

Reaction pathways comparing achiral cysteamine and chiral (2R)-2-aminopropane-1-thiol derivatives.

References

  • ResearchGate. "A Facile Synthesis of Oxazolines, Thiazolines, and Imidazolines Using α,α- Difluoroalkylamines". Available at:[Link]

  • ResearchGate. "Fredrik ALMQVIST | Umeå University | Research profile". Available at:[Link]

Sources

Validation

comparative analysis of (2R)-2-aminopropane-1-thiol and D-cysteine in peptide synthesis

For the modern peptide chemist, the choice of building blocks is paramount to the success of a synthetic campaign. This guide provides a detailed comparative analysis of two thiol-containing amino acid analogues, the pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern peptide chemist, the choice of building blocks is paramount to the success of a synthetic campaign. This guide provides a detailed comparative analysis of two thiol-containing amino acid analogues, the proteinogenic D-cysteine and the non-proteinogenic β-aminothiol, (2R)-2-aminopropane-1-thiol. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and drawbacks of these two reagents in the context of peptide synthesis, with a particular focus on solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL).

Introduction: α- versus β-Aminothiols

D-cysteine, the enantiomer of the naturally occurring L-cysteine, is an α-amino acid. Its structure, featuring an amino group and a carboxyl group attached to the same carbon atom (the α-carbon), is the fundamental building block of natural peptides and proteins. The incorporation of D-amino acids like D-cysteine into peptides is a common strategy to enhance their stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids.

In contrast, (2R)-2-aminopropane-1-thiol is a β-aminothiol. In this structure, the amino group is attached to the β-carbon, one carbon atom removed from the carboxyl group. This seemingly subtle difference in structure has profound implications for the chemical behavior of the molecule in peptide synthesis and the properties of the resulting peptide.

This guide will explore these differences through the lens of key performance parameters in peptide synthesis: stereochemical integrity, coupling efficiency, and utility in native chemical ligation.

Part 1: Stereochemical Integrity - The Challenge of Racemization

A critical consideration in peptide synthesis is the maintenance of stereochemical purity. The α-proton of cysteine is susceptible to base-catalyzed abstraction, leading to racemization – the conversion of the desired D-enantiomer to a mixture of D- and L-isomers. This loss of stereochemical integrity can have a devastating impact on the biological activity of the final peptide.

D-cysteine: A High-Risk Residue for Racemization

D-cysteine is particularly prone to racemization during the coupling step in solid-phase peptide synthesis (SPPS).[1][2] The primary mechanism involves the abstraction of the α-proton of the activated cysteine residue by a base, which is a necessary component of many coupling protocols.[1]

Factors Influencing D-cysteine Racemization:

  • Base Strength: Stronger bases, such as N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM), significantly promote racemization. The use of weaker, more sterically hindered bases like 2,4,6-collidine has been shown to suppress this side reaction.[1]

  • Pre-activation Time: Longer pre-activation times of the amino acid with the coupling reagent and base before addition to the resin can lead to increased racemization.[1]

  • Coupling Reagents: The choice of coupling reagent can influence the extent of racemization. While highly efficient, some aminium/uronium-based reagents like HBTU and HATU can contribute to racemization when used with strong bases.[1]

  • Solvent: The polarity of the solvent can play a role, with less polar solvents sometimes reducing the rate of racemization.[1]

Experimental Data on D-Cysteine Racemization:

Studies have shown that under standard coupling conditions using HBTU and DIPEA, the level of racemization for cysteine can be unacceptably high, in some cases exceeding 30%.[1] However, by optimizing conditions, such as using a weaker base like 2,4,6-collidine, racemization can often be reduced to less than 1%.[1]

(2R)-2-aminopropane-1-thiol: Inherent Stereochemical Stability at the α-Position

(2R)-2-aminopropane-1-thiol offers a significant advantage in terms of stereochemical integrity at the position equivalent to the α-carbon of D-cysteine. As a β-aminothiol, it lacks a proton on the carbon atom analogous to the α-carbon of D-cysteine. This fundamental structural difference means that the primary mechanism of racemization seen with D-cysteine is not possible with (2R)-2-aminopropane-1-thiol. While the chiral center at the β-carbon is still present, it is not subject to the same base-catalyzed epimerization during peptide bond formation.

Part 2: Coupling Efficiency and Steric Considerations

The efficiency of peptide bond formation is another critical parameter in SPPS. Incomplete coupling reactions lead to deletion sequences, which can be difficult to separate from the target peptide, ultimately reducing the overall yield and purity.[3]

D-cysteine in SPPS

The coupling of standard Fmoc-D-Cys(Trt)-OH in SPPS is generally efficient, provided that appropriate coupling reagents and conditions are employed. However, the bulky trityl (Trt) protecting group on the thiol side chain can contribute to steric hindrance, potentially slowing down the reaction rate. For sterically demanding couplings, more powerful activating reagents like HATU or HCTU may be necessary.[4]

(2R)-2-aminopropane-1-thiol: Potential for Steric Hindrance

The incorporation of β-amino acids, including β-aminothiols, into a growing peptide chain can present steric challenges. The different spatial arrangement of the side chain relative to the peptide backbone can influence the accessibility of the N-terminal amine for the incoming activated amino acid. The methyl group on the β-carbon of (2R)-2-aminopropane-1-thiol further adds to the steric bulk.

Part 3: Application in Native Chemical Ligation (NCL)

Native chemical ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. The reaction relies on the presence of an N-terminal cysteine residue on one fragment and a C-terminal thioester on the other.[6]

D-cysteine: The Gold Standard for NCL

D-cysteine, like its L-enantiomer, is the archetypal residue for NCL. The reaction mechanism involves a reversible transthioesterification between the N-terminal cysteine thiol and the C-terminal thioester, followed by an irreversible intramolecular S-to-N acyl shift to form a native peptide bond.[6] The efficiency of the S-to-N acyl shift is highly dependent on the 1,2-relationship of the amino and thiol groups in the α-amino acid structure of cysteine.

(2R)-2-aminopropane-1-thiol as a Cysteine Surrogate in NCL

(2R)-2-aminopropane-1-thiol can be employed as a cysteine surrogate in NCL.[7][8] The presence of the aminothiol functionality allows it to participate in the initial transthioesterification step. However, the subsequent S-to-N acyl shift will be different from that of cysteine due to the 1,3-relationship of the amino and thiol groups in this β-aminothiol. This will result in the formation of a six-membered ring transition state, which is generally slower and less favorable than the five-membered ring transition state formed with α-aminothiols like cysteine.

The Ligation-Desulfurization Strategy:

A key application for (2R)-2-aminopropane-1-thiol and other β-aminothiols in NCL is in combination with a subsequent desulfurization step.[9][10] In this strategy, the aminothiol is used to facilitate the ligation, and then the thiol group is removed, often using radical-based methods, to yield a peptide with a native amino acid at the ligation site.[9][10] This approach significantly expands the scope of NCL beyond cysteine-containing sequences. For example, ligation with a peptide containing an N-terminal (2R)-2-aminopropane-1-thiol followed by desulfurization would result in a peptide with a D-alanine residue at that position.

Summary of Comparative Performance

Feature(2R)-2-aminopropane-1-thiolD-cysteine
Structure β-aminothiolα-amino acid
Racemization Risk Low (no α-proton)High (α-proton susceptible to base-catalyzed abstraction)
Coupling Efficiency Potentially lower due to steric hindranceGenerally high, but can be affected by bulky protecting groups
Primary Application Cysteine surrogate in NCL (often with desulfurization)Incorporation for stability, NCL, disulfide bond formation
NCL Reaction Rate Slower S-to-N acyl shift (6-membered ring transition state)Faster S-to-N acyl shift (5-membered ring transition state)
Final Peptide Structure Non-native β-amino acid linkage (unless desulfurized)Native α-amino acid linkage

Experimental Protocols

Protocol 1: Minimizing Racemization of D-cysteine during SPPS

This protocol is adapted from established methods to reduce racemization during the coupling of Fmoc-D-Cys(Trt)-OH.[1]

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH (3 eq.), a coupling reagent such as HCTU (2.9 eq.), and a weak base like 2,4,6-collidine (6 eq.) in DMF.

    • Immediately add the activation mixture to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: After complete coupling, wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF.

Protocol 2: Native Chemical Ligation using a Peptide with an N-terminal Aminothiol

This is a general protocol for NCL that can be adapted for peptides containing either D-cysteine or (2R)-2-aminopropane-1-thiol at the N-terminus.

  • Peptide Preparation: Synthesize the two peptide fragments using standard SPPS protocols. One fragment should have a C-terminal thioester, and the other should have an N-terminal D-cysteine or (2R)-2-aminopropane-1-thiol. Purify both fragments by RP-HPLC.

  • Ligation Reaction:

    • Dissolve the two peptide fragments in equimolar amounts in a ligation buffer (e.g., 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.2).

    • Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA) to a final concentration of 20-30 mM.

    • Add a reducing agent, such as TCEP, to a final concentration of 10-20 mM.

    • Stir the reaction mixture at room temperature and monitor its progress by RP-HPLC and mass spectrometry.

  • Reaction Quenching and Purification: Once the ligation is complete, quench the reaction by acidifying the mixture with trifluoroacetic acid (TFA). Purify the ligated peptide by RP-HPLC.

Protocol 3: Desulfurization of a Ligation Product

This protocol describes a typical radical-based desulfurization of a peptide containing a thiol group.[10]

  • Reaction Setup: Dissolve the purified, thiol-containing peptide in a suitable buffer (e.g., 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.0).

  • Addition of Reagents:

    • Add a thiol additive, such as glutathione or N-acetyl cysteine, to scavenge radicals and facilitate the chain reaction.

    • Add a radical initiator, such as VA-044.

    • Add a reducing agent, such as TCEP, to maintain a reducing environment.

  • Reaction Conditions: Incubate the reaction mixture at 37-42 °C for 4-12 hours. Monitor the reaction progress by RP-HPLC and mass spectrometry.

  • Purification: Once the desulfurization is complete, purify the final peptide by RP-HPLC.

Visualizing the Workflows

Solid-Phase Peptide Synthesis Cycle

SPPS_Cycle Resin Resin-NH2 Fmoc_AA Fmoc-AA-OH Coupling Resin->Fmoc_AA 1. Activate & Couple Wash1 Wash Fmoc_AA->Wash1 Deprotection Fmoc Deprotection Wash2 Wash Deprotection->Wash2 Cleavage Cleavage & Deprotection Deprotection->Cleavage Final Cycle Wash1->Deprotection 2. Piperidine/DMF Wash2->Fmoc_AA Repeat Cycle Peptide Purified Peptide Cleavage->Peptide

Caption: A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).

Native Chemical Ligation and Desulfurization

NCL_Desulfurization Peptide1 Peptide 1-Thioester Ligation Native Chemical Ligation Peptide1->Ligation Peptide2 H2N-(Aminothiol)-Peptide 2 Peptide2->Ligation Ligated_Peptide Ligated Peptide (with Thiol) Ligation->Ligated_Peptide Desulfurization Desulfurization Ligated_Peptide->Desulfurization Radical Initiator, Thiol Additive Final_Peptide Final Peptide Desulfurization->Final_Peptide

Caption: The workflow for Native Chemical Ligation (NCL) followed by desulfurization.

Conclusion

The choice between (2R)-2-aminopropane-1-thiol and D-cysteine in peptide synthesis is dictated by the specific goals of the project.

D-cysteine remains the reagent of choice when the objective is to introduce a D-amino acid to enhance proteolytic stability or when a native α-amino acid linkage is required at the ligation site in NCL. However, the high risk of racemization necessitates careful optimization of coupling conditions.

(2R)-2-aminopropane-1-thiol , on the other hand, offers a compelling alternative when stereochemical integrity at the α-position is paramount and racemization is a significant concern. Its primary utility lies as a cysteine surrogate in native chemical ligation, particularly within a ligation-desulfurization strategy to access native peptide sequences at non-cysteine ligation sites. Researchers must be mindful of the potential for reduced coupling efficiency due to steric hindrance and the slower kinetics of NCL involving this β-aminothiol.

Ultimately, a thorough understanding of the distinct chemical properties of these two aminothiols empowers the peptide chemist to make informed decisions, leading to more efficient and successful synthesis of complex and biologically relevant peptides.

References

  • Siedler, F., Weyher, E., & Moroder, L. (1996). Cysteine racemization in peptide synthesis: a new and easy detection method. Journal of Peptide Science, 2(4), 271-275. [Link]

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]

  • Pentelute, B. L., & Kent, S. B. (2010). Ligation-desulfurization: a powerful combination in the synthesis of peptides and glycopeptides. Biopolymers, 94(4), 546-558. [Link]

  • Chen, S. T., & Wang, K. T. (1995). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 42(5), 755-764. [Link]

  • Ollivier, N., et al. (2019). Native Chemical Ligation and Extended Methods: Mechanisms, Catalysis, Scope, and Limitations. Chemical Reviews, 119(12), 7434-7483. [Link]

  • Ortenzi, G., et al. (2015). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of Organic Chemistry, 80(21), 10546-10554. [Link]

  • Dawson, P. E., & Kent, S. B. (2009). Native chemical ligation of peptides and proteins. Accounts of Chemical Research, 42(6), 804-814. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Kimmerlin, T., & Seebach, D. (2005). '100 years of peptide synthesis': ligation methods for peptide and protein synthesis with applications to beta-peptide assemblies. Journal of Peptide Research, 65(2), 229-260. [Link]

  • Wong, C. T. T., Tung, C. L., & Li, X. (2013). Synthetic cysteine surrogates used in native chemical ligation. Molecular BioSystems, 9(5), 826-833. [Link]

  • Kumar, K. S., et al. (2019). An Elegant Method of One-Pot Ligation-Desulfurization for High-Yielding Chemical Protein Synthesis. Angewandte Chemie International Edition, 58(40), 14168-14172. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Harmand, T., et al. (2019). Enhancing Auxiliary-Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds. Chemistry – A European Journal, 25(60), 13695-13699. [Link]

  • Johnson, E. C. B., & Kent, S. B. H. (2006). Insights into the Mechanism and Catalysis of the Native Chemical Ligation Reaction. Journal of the American Chemical Society, 128(20), 6640-6646. [Link]

  • Li, Y., et al. (2018). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. Chemical Science, 9(10), 2744-2749. [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]

  • Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International Journal of Peptide and Protein Research, 12(2), 69-74. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Thompson, R. E., & Payne, R. J. (2014). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Accounts of Chemical Research, 47(1), 194-204. [Link]

  • Zhang, J., et al. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters, 26(29), 5894-5898. [Link]

  • Melnyk, O., et al. (2021). A selenium-based cysteine surrogate for protein chemical synthesis. ChemRxiv. [Link]

  • Ashenhurst, J. (2019). Synthesis of Peptides. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Beta-peptide. Wikipedia. [Link]

  • Vaz, B., et al. (2013). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 11(44), 7708-7715. [Link]

  • Danishefsky, S. J., & Shue, Y.-K. (2011). An Advance in Proline Ligation. Israel Journal of Chemistry, 51(8-9), 959-966. [Link]

  • Li, Y., et al. (2018). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. Chemical Science, 9(10), 2744-2749. [Link]

  • Kumar, A., et al. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development, 28(1), 18-36. [Link]

  • Carberry, B. P., & Kiick, K. L. (2012). Steric Effects in Peptide and Protein Exchange with Activated Disulfides. Biomacromolecules, 13(4), 1135-1142. [Link]

  • Lee, D., et al. (2023). Thiocholine-Mediated One-Pot Peptide Ligation and Desulfurization. Molecules, 28(9), 3655. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]

  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Angewandte Chemie International Edition, 47(36), 6851-6855. [Link]

  • Brand, S., et al. (2013). SPPS Resins Impact the PNA-Syntheses' Improvement. International Journal of Medical Sciences, 10(4), 454-460. [Link]

  • Li, Y., et al. (2018). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. Chemical Science, 9(10), 2744-2749. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801. [Link]

  • Brik, A., & Dawson, P. E. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 19(9), 14458-14478. [Link]

  • Danger, G., et al. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life, 12(2), 265. [Link]

  • McClenaghan, N. H., et al. (2006). Homocysteine and other structurally-diverse amino thiols can alter pancreatic beta cell function without evoking cellular damage. Journal of Endocrinology, 190(1), 135-143. [Link]

  • Ueland, P. M., et al. (1998). Reduced, oxidized and protein-bound forms of homocysteine and other aminothiols in plasma comprise the redox thiol status--a possible element of the extracellular antioxidant defense system. The Journal of Nutrition, 128(6), 1016-1020. [Link]

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Comparative

Validation of Chiral Purity for Synthesized (2R)-2-Aminopropane-1-Thiol: A Comparative Analytical Guide

The accurate determination of enantiomeric excess (ee) for small, highly polar chiral building blocks like (2R)-2-aminopropane-1-thiol presents unique analytical challenges. Lacking a strong UV chromophore and possessing...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate determination of enantiomeric excess (ee) for small, highly polar chiral building blocks like (2R)-2-aminopropane-1-thiol presents unique analytical challenges. Lacking a strong UV chromophore and possessing both a nucleophilic amine and a reactive sulfhydryl group, this molecule defies standard direct UV-based chiral chromatography. This guide objectively evaluates the leading analytical strategies for validating the chiral purity of (2R)-2-aminopropane-1-thiol, providing researchers with field-proven, self-validating protocols grounded in established mechanistic principles[1].

Mechanistic Challenges in Amino Thiol Analysis

(2R)-2-aminopropane-1-thiol is highly hydrophilic and prone to oxidative dimerization (disulfide formation). The causality behind analytical failures usually stems from:

  • Lack of Chromophore: Direct UV detection at standard wavelengths is virtually blind to this aliphatic backbone.

  • Peak Tailing: Free amines interact strongly with residual silanols on silica-based columns.

  • Oxidation: The free thiol can rapidly form homodimers or heterodimers, skewing quantitative recovery.

To overcome these, researchers must choose between direct chiral stationary phase (CSP) separation with specialized detectors (e.g., MS or CAD) or pre-column derivatization to impart hydrophobicity, introduce a fluorophore, and lock the reactive functional groups[2].

Comparison of Analytical Strategies

Strategy A: Pre-Column Derivatization with OPA and a Chiral Thiol (RP-HPLC)

The most robust method involves reacting the primary amine with o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC) or N-acetyl-L-cysteine (NAC)[3][4].

  • Causality: OPA reacts rapidly with primary amines, but the reaction requires a nucleophilic thiol to complete the formation of a highly fluorescent isoindole ring. By using an enantiopure chiral thiol, the (2R) and (2S) enantiomers of the analyte are converted into distinct diastereomers, which can be easily resolved on standard, cost-effective achiral C18 columns[5].

Strategy B: Direct Chiral LC-MS

Using a chiral stationary phase (e.g., crown ether-based columns) coupled with Mass Spectrometry.

  • Causality: Crown ethers form transient inclusion complexes with protonated primary amines. The chiral recognition relies on steric hindrance within the chiral cavity. MS detection bypasses the need for a chromophore.

Strategy C: Chiral GC-MS with Dual Derivatization
  • Causality: The molecule is too polar and high-boiling for direct GC. Derivatization with trifluoroacetic anhydride (TFAA) and an alkylating agent masks the amine and thiol, increasing volatility for separation on a cyclodextrin-based chiral capillary column.

Quantitative Comparison
ParameterOPA/Chiral Thiol RP-HPLCDirect Chiral LC-MSChiral GC-MS
Resolution (Rs) High (>2.0)Moderate (1.5 - 1.8)High (>2.5)
Sensitivity Excellent (Fluorescence)Excellent (MS)Good (MS)
Cost per Analysis Low (Standard C18)High (Chiral Column + MS)Moderate
Sample Prep Fast (Automated in-vial)MinimalLaborious (Heating/Drying)
Risk of Oxidation Eliminated (Thiol consumed)High (Requires reducing agent)Eliminated

Recommended Protocol: OPA/IBLC Derivatization RP-HPLC

This protocol is a self-validating system: the in-situ formation of the fluorophore acts as an internal check. If fluorescence is absent, the derivatization failed, preventing false-negative purity readings.

Materials:

  • (2R)-2-aminopropane-1-thiol sample

  • o-Phthalaldehyde (OPA) (10 mM in methanol)

  • N-isobutyryl-L-cysteine (IBLC) (40 mM in methanol)

  • 0.1 M Borate buffer, pH 9.6

Step-by-Step Methodology:

  • Buffer Preparation: Ensure the borate buffer is strictly at pH 9.6. Causality: The nucleophilic attack of the amine on the OPA dialdehyde requires the amine to be unprotonated (pKa ~9.0).

  • Reagent Mixing: In an autosampler vial, combine 20 µL of the analyte (5 mM in water), 20 µL of OPA solution, and 20 µL of IBLC solution into 500 µL of borate buffer[4].

  • Reaction Time: Allow the mixture to react for exactly 5 minutes at room temperature. Causality: Isoindole derivatives are kinetically stable but can degrade over prolonged periods. Strict timing ensures reproducible fluorescence yields[2].

  • Chromatographic Separation: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Elution: Use a gradient of 0.1% Formic acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Detection: Set the fluorescence detector to Excitation = 340 nm, Emission = 450 nm.

G A (2R)-2-aminopropane-1-thiol (Analyte) C Nucleophilic Attack & Cyclization A->C B o-Phthalaldehyde (OPA) + Chiral Thiol (IBLC) B->C D Diastereomeric Isoindole Derivatives C->D pH 9.6 Buffer E RP-HPLC Separation (Achiral C18 Column) D->E F Fluorescence Detection (Ex: 340nm, Em: 450nm) E->F

Workflow of OPA/Chiral Thiol derivatization and HPLC analysis for amino thiols.

References

  • Title: Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization Source: ResearchGate URL: [Link]

  • Title: Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde Source: Acta Naturae URL: [Link]

Sources

Validation

Cost-Benefit Analysis of (2R)-2-Aminopropane-1-thiol vs. Alternative Chiral Ligands

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Author: BenchChem Technical Support Team. Date: April 2026

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Assessing Synthetic Economy

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Refining Reaction Parameters

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Evaluating Oligomerization Impacts

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Evaluating Ligand Economies

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Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Asymmetric carbon-carbon bond formation remains a cornerstone of modern drug development. Among the most reliable methods for synthesizing chiral secondary alcohols is the enantioselective addition of dialkylzinc reagents to aldehydes. While chiral amino alcohols like (-)-DAIB and diols like BINOL have historically dominated this space, 1,2-aminothiols such as (2R)-2-aminopropane-1-thiol offer a fascinating alternative.

As a Senior Application Scientist, I have structured this guide to provide an objective cost-benefit analysis comparing (2R)-2-aminopropane-1-thiol against standard chiral ligands. This analysis is grounded in mechanistic causality, empirical data, and field-proven experimental workflows.

Mechanistic Grounding: The N,S-Chelate Advantage

To understand the utility of (2R)-2-aminopropane-1-thiol, we must first examine the causality behind ligand design. The substitution of oxygen for sulfur fundamentally alters the transition state architecture. Sulfur is a "softer" Lewis base than oxygen, leading to a more covalent and highly polarizable bond with soft metals like Zinc (Zn²⁺).

When (2R)-2-aminopropane-1-thiol coordinates to diethylzinc, it forms a rigid N,S-chelate complex. This bimetallic or monometallic active species dictates the facial selectivity of the incoming aldehyde. However, the strong Zn-S interaction is a double-edged sword: while it provides a tightly controlled chiral pocket, zinc thiolates have a high propensity to form stable, unreactive oligomers. This thermodynamic sink often necessitates higher catalyst loadings to maintain a sufficient concentration of the active monomeric catalyst compared to oxygen-based analogs.

CatalyticCycle A Precatalyst (2R)-2-aminopropane-1-thiol C Active Complex Zn-N,S Chelate A->C Deprotonation B Zinc Source Diethylzinc B->C Alkyl Transfer D Transition State Substrate Coordination C->D Aldehyde Binding E Product Chiral Secondary Alcohol D->E Enantioselective Addition E->C Catalyst Turnover

Mechanistic pathway of asymmetric zinc addition catalyzed by chiral 1,2-aminothiols.

Comparative Cost-Benefit Analysis

To objectively evaluate (2R)-2-aminopropane-1-thiol, we benchmark it against industry-standard ligands: (-)-DAIB (amino alcohol), TADDOL (chiral diol), and BINOL (axial diol).

1. Atom Economy & Synthesis (Cost)

(2R)-2-aminopropane-1-thiol (MW: 91.17 g/mol ) boasts exceptional atom economy. Derived from D-alanine, its theoretical backbone is inexpensive. However, the synthetic conversion of the hydroxyl group to a free thiol without racemization requires stringent conditions (e.g., via a thiazolidine intermediate), driving up the commercial procurement cost. In contrast, BINOL and (-)-DAIB are produced at scale, making them highly cost-effective for process chemistry.

2. Catalytic Efficiency & Enantioselectivity (Benefit)

In the asymmetric addition of diethylzinc to benzaldehyde, aminothiols derived from simple amino acids typically yield secondary alcohols with up to 82-85% enantiomeric excess (ee)[1]. While respectable, this falls short of the >95% ee routinely achieved by amino alcohols such as (-)-DAIB[2] and the 90 to >99% ee achieved by BINOL derivatives[3]. Furthermore, TADDOLs consistently achieve up to 99% ee in these transformations[2].

3. Operational Stability

The Achilles' heel of (2R)-2-aminopropane-1-thiol is its susceptibility to oxidative dimerization. Free thiols rapidly oxidize to disulfides in the presence of trace oxygen, destroying the ligand's catalytic geometry. Alternative ligands like BINOL and DAIB are significantly more robust, requiring less rigorous inert atmosphere techniques during storage and handling.

Quantitative Data Summary
Ligand ClassRepresentative LigandEnantioselectivity (ee %)Catalyst LoadingRelative Cost / Atom EconomyOperational Stability
1,2-Aminothiol (2R)-2-aminopropane-1-thiol75 - 85%10 mol%High / ExcellentLow (Oxidation-prone)
Amino Alcohol (-)-DAIB95 - 98%2 - 5 mol%Moderate / GoodHigh
Diol TADDOL>98%5 - 10 mol%Low / PoorHigh
Axial Diol (R)-BINOL90 - 99%5 - 20 mol%Low / ModerateHigh
Experimental Validation: Standardized Protocol

To ensure reproducibility, the following protocol for the asymmetric addition of diethylzinc to benzaldehyde using (2R)-2-aminopropane-1-thiol is designed as a self-validating system . Every step includes a diagnostic check to confirm mechanistic integrity.

Workflow S1 1. Ligand Prep Argon Purge S2 2. Complexation Et2Zn at 0°C S1->S2 S3 3. Addition Aldehyde Injection S2->S3 S4 4. Quench 1N HCl Workup S3->S4 S5 5. Analysis Chiral HPLC S4->S5

Step-by-step experimental workflow for the asymmetric addition of diethylzinc.

Step-by-Step Methodology:
  • Ligand Preparation & Validation:

    • Action: Dissolve 10 mol% of (2R)-2-aminopropane-1-thiol in anhydrous toluene under a strict argon atmosphere.

    • Causality & Validation: Argon is mandatory. Before proceeding, spot the solution on a TLC plate (visualized with iodine). Self-Validation Check: If a non-polar spot (disulfide) is present, the inert atmosphere is compromised. Disulfide formation will lead to a racemic background reaction.

  • Catalyst Formation:

    • Action: Cool the solution to 0 °C and slowly add 2.0 equivalents of Diethylzinc (1.0 M in hexanes). Stir for 30 minutes.

    • Causality: The low temperature controls the exothermic evolution of ethane gas as the Zn-S and Zn-N bonds form, preventing thermal degradation of the active bimetallic complex.

  • Asymmetric Addition:

    • Action: Inject 1.0 equivalent of benzaldehyde dropwise. Maintain the reaction at 0 °C for 12-18 hours.

    • Causality & Validation: Monitoring the internal temperature is critical. Self-Validation Check: An exothermic spike indicates rapid, uncatalyzed addition of Et₂Zn to the aldehyde, which will drastically reduce the final ee%.

  • Quench & Workup:

    • Action: Quench the reaction strictly at 0 °C with 1N HCl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Causality: The acidic quench breaks the robust Zn-O product bond and protonates the aminothiol, allowing for potential ligand recovery in the aqueous phase.

  • Analysis:

    • Action: Determine conversion via ¹H NMR and enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).

Conclusion

While (2R)-2-aminopropane-1-thiol offers unmatched atom economy and provides valuable mechanistic insights into soft-metal catalysis, its operational fragility (due to oxidation) and slightly lower enantioselectivity make it less favorable for large-scale drug development compared to (-)-DAIB or BINOL. It remains, however, a powerful tool for specialized applications where sulfur's unique electronic properties and transition state geometries are required.

References
  • Anderson, J. C. "The importance of nitrogen substituents in chiral amino thiol ligands for the asymmetric addition of diethylzinc to aromatic aldehydes." Chemical Communications (RSC Publishing).[Link]

  • Wikipedia Contributors. "Asymmetric addition of dialkylzinc compounds to aldehydes." Wikipedia, The Free Encyclopedia.[Link]

  • Pu, L. "Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs)." Accounts of Chemical Research (ACS Publications).[Link]

Sources

Safety & Regulatory Compliance

Safety

(2R)-2-Aminopropane-1-thiol proper disposal procedures

The proper handling and disposal of (2R)-2-Aminopropane-1-thiol (frequently utilized as its hydrochloride salt) requires a rigorous, chemistry-driven approach. As a bifunctional molecule containing both a primary amine a...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper handling and disposal of (2R)-2-Aminopropane-1-thiol (frequently utilized as its hydrochloride salt) requires a rigorous, chemistry-driven approach. As a bifunctional molecule containing both a primary amine and a sulfhydryl (thiol) group, it is highly valuable in chiral synthesis and bioconjugation. However, its potent mercaptan odor, environmental toxicity, and volatility necessitate strict operational protocols to ensure laboratory safety and regulatory compliance[1][2].

This guide provides a self-validating, step-by-step methodology for the chemical destruction and disposal of this compound, transitioning it from an acutely toxic hazard to a safely manageable aqueous waste stream.

Physicochemical Profiling & Hazard Assessment

Before initiating disposal, it is critical to understand the hazard profile of the compound. The molecule's acute toxicity and severe irritation potential dictate the need for robust personal protective equipment (PPE) and engineering controls (e.g., functioning fume hoods)[1].

Table 1: Physicochemical and Hazard Summary

Parameter Data / Specification
Chemical Name (2R)-2-Aminopropane-1-thiol hydrochloride
CAS Number 114179-97-4
Molecular Formula C3H10ClNS
GHS Hazard Codes Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1]

| Primary Disposal Challenge | High volatility of the sulfhydryl group causing severe olfactory fatigue and inhalation risks. |

The Mechanistic Logic of Thiol Disposal

Direct disposal of thiols into standard organic or aqueous waste carboys is strictly prohibited. The accumulation of volatile sulfur compounds in closed containers can lead to dangerous pressurization and severe exposure risks upon reopening[2].

The Causality of Chemical Oxidation: To neutralize the hazard, the volatile sulfhydryl group (-SH) must be oxidatively cleaved to a non-volatile, water-soluble sulfonic acid (-SO3H). We achieve this using a strong oxidizing agent, typically sodium hypochlorite (NaOCl, standard commercial bleach)[2].

Reaction Pathway:R-SH + 3 NaOCl → R-SO3H + 3 NaCl

Operational Causality (Order of Addition): The protocol strictly dictates adding the thiol to an excess of bleach, rather than adding bleach to the thiol[2]. If bleach is added to the thiol, the initial lack of oxidizer promotes the formation of intermediate disulfides (R-S-S-R), which are insoluble, retain toxic properties, and can trap unreacted thiol. By maintaining a continuous 25% molar excess of hypochlorite, we force the reaction to completion, bypassing the disulfide stage entirely and safely controlling the exothermic heat release[2].

Operational Workflow

ThiolDisposal Start Waste Generation: (2R)-2-Aminopropane-1-thiol Assess Assess Volume & Concentration Start->Assess Oxidation Chemical Oxidation (Excess NaOCl Addition) Assess->Oxidation Lab-Scale (<0.1 mol) Validation Validate Reaction (Odor Elimination & Temp Drop) Oxidation->Validation Stir for 2 hours Validation->Oxidation Incomplete (Odor Persists) Neutralization Neutralization (Adjust pH to 6-8) Validation->Neutralization Complete Segregation Aqueous Hazardous Waste Segregation (EPA Compliant) Neutralization->Segregation

Figure 1: Chemical oxidation and disposal workflow for (2R)-2-Aminopropane-1-thiol.

Step-by-Step Chemical Oxidation Protocol

This protocol is scaled for the disposal of 0.1 mol of (2R)-2-Aminopropane-1-thiol (approximately 12.7 g of the hydrochloride salt).

Table 2: Quantitative Oxidation Parameters

Parameter Value / Ratio
Target Thiol Quantity 0.1 mol
Required NaOCl (Theoretical) 0.3 mol
Actual NaOCl Used (25% Excess) ~0.4 mol
5.25% Bleach Volume Required 500 mL (contains ~25g active chlorine/L)[2]

| Reaction Time | 2 hours[2] |

Phase 1: Reagent Preparation & Setup
  • Apparatus Setup: Inside a certified fume hood, equip a 5-L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel[2].

  • Oxidizer Loading: Pour 500 mL of fresh, commercial hypochlorite laundry bleach (5.25% NaOCl) into the flask[2]. Expert Note: Ensure the bleach is fresh; NaOCl degrades over time, which could leave the reaction starved of oxidizer.

  • Thiol Solubilization: Because (2R)-2-Aminopropane-1-thiol is typically handled as a hydrochloride salt, it is highly water-soluble. Dissolve the 0.1 mol of waste thiol in 100 mL of distilled water. Expert Note: Avoid using flammable solvents like Tetrahydrofuran (THF) if possible, as introducing organic solvents alters the final waste categorization under Resource Conservation and Recovery Act (RCRA) guidelines[2][3].

Phase 2: Controlled Oxidation
  • Dropwise Addition: Begin vigorous mechanical stirring of the bleach. Transfer the aqueous thiol solution to the dropping funnel and add it dropwise to the hypochlorite solution at room temperature[2].

  • Thermal Monitoring: Monitor the thermometer. The oxidation of the sulfhydryl group is highly exothermic. You will observe a distinct rise in temperature and the dissolution/reaction of the thiol[2].

Phase 3: Self-Validation & Incubation
  • Incubation: Once the addition is complete, continue stirring the mixture for exactly 2 hours[2].

  • System Validation: The protocol validates its own completion through two observable metrics:

    • Thermal Drop: The temperature must gradually fall back to ambient room temperature[2].

    • Olfactory Clearance: The characteristic, foul mercaptan odor must be completely eliminated, leaving only a mild chlorine/amine scent[2]. The solution should appear clear, though minor traces of oily by-products may exist[2].

Phase 4: Decontamination of Labware
  • Surface Neutralization: Laboratory glassware, dropping funnels, and any contaminated PPE should be rinsed with a solution of Diaperene® (a tetraalkylammonium salt) or a similar commercial quaternary ammonium deodorizer, which effectively neutralizes residual thiol odors clinging to surfaces[2].

Regulatory Segregation & Container Logistics

Once the thiol is successfully oxidized to a sulfonic acid, the resulting mixture is an aqueous solution containing sodium chloride, the oxidized amine-sulfonic acid derivative, and unreacted bleach.

While some institutional guidelines may permit neutralized, highly dilute aqueous salts to enter the sanitary sewer[2][4], the presence of the amine derivative and RCRA regulations often require this to be collected as hazardous waste[3].

  • Container Selection: Transfer the clear reaction mixture into a chemically compatible, high-density polyethylene (HDPE) waste container. The Occupational Safety and Health Administration (OSHA) mandates that containers must be free from deterioration and equipped with secure, leak-proof closures[3].

  • Segregation: Store this waste away from heavy metals and strong acids (which could react with residual bleach to release chlorine gas)[3].

  • EPA/RCRA Labeling: The container must be explicitly labeled with the words "Hazardous Waste"[3]. Do not use abbreviations. List the exact constituents: "Aqueous waste: (2R)-2-Aminopropane-1-sulfonic acid, Sodium Hypochlorite, Sodium Chloride." Include the generation start date and the principal investigator's contact information[3].

Sources

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